4-Fluoro-2-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88300. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHLGVTVACLEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060008 | |
| Record name | 4-Fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-71-1 | |
| Record name | 4-Fluoro-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorotoluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-2-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-fluoro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 4-Fluoro-2-methylaniline | |
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| Record name | 4-fluorotoluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROTOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D3BF9SJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Fluoro-2-methylaniline
An In-depth Technical Guide to 4-Fluoro-2-methylaniline for Advanced Chemical Synthesis
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. This compound (CAS No. 452-71-1), also known as 4-fluoro-o-toluidine, stands out as a pivotal building block whose utility is derived from the nuanced interplay of its substituent groups.[1] This guide offers an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.
The presence of a fluorine atom, the most electronegative element, profoundly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability—key parameters in drug design.[2][3] This guide will dissect these characteristics, providing both a theoretical framework and practical, field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: Core Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application. These data serve as the benchmark for quality control, reaction monitoring, and structural verification.
Physicochemical Properties
This compound typically presents as a colorless to light yellow or pink liquid.[4][5] Its core physical data are summarized for rapid reference below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈FN | [4][6] |
| Molecular Weight | 125.14 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 14.2 °C | [4][5] |
| Boiling Point | 90-92 °C / 16 mmHg | [7] |
| Density | 1.126 g/mL at 25 °C | [7][8] |
| Refractive Index (n²⁰/D) | 1.537 | [7] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [4] |
| Vapor Pressure | 0.231 mmHg at 25°C | [4] |
Spectroscopic Signature
Spectroscopic data is critical for confirming the identity and purity of this compound. The following is a summary of expected spectral characteristics based on data available from public repositories.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.1 ppm), the amine protons (a broad singlet), and three aromatic protons, with their chemical shifts and splitting patterns dictated by the fluorine, methyl, and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule.
-
IR Spectroscopy: Key infrared absorption bands include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic ring and methyl group, C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and a characteristic C-F stretching band.[1]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z of approximately 125, corresponding to the molecular weight of the compound.[1]
Part 2: Reactivity, Electronic Effects, and Synthetic Utility
The true value of this compound as a synthetic intermediate lies in its unique reactivity, which is governed by the electronic contributions of its three substituents.
A Duality of Electronic Effects
The reactivity of the aniline ring and the nucleophilicity of the nitrogen atom are modulated by a "tug-of-war" between electron-donating and electron-withdrawing effects:
-
Amino (-NH₂) and Methyl (-CH₃) Groups: Both are activating groups that donate electron density to the aromatic ring through resonance (+M effect for -NH₂) and induction (+I effect for -CH₃), respectively. This increases the ring's susceptibility to electrophilic aromatic substitution and enhances the nucleophilicity of the amine.
-
Fluorine (-F) Atom: Fluorine exhibits a dual nature. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the ring and reduces the basicity of the aniline nitrogen.[2] Concurrently, it has a weak electron-donating resonance effect (+M) due to its lone pairs. The strong -I effect is dominant, making this compound less basic and nucleophilic than its non-fluorinated analog, o-toluidine.[2]
Caption: Electronic influence of substituents on the aniline ring.
Synthesis Protocol: A Validated Approach
A common and reliable method for the synthesis of this compound is the catalytic hydrogenation of 5-fluoro-2-nitrotoluene.[6][7] This protocol provides a high-yield pathway to the desired product.
Experimental Protocol: Reduction of 5-Fluoro-2-nitrotoluene
-
Reaction Setup: To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).[6][7]
-
Hydrogenation: Place the reaction vessel under a hydrogen (H₂) atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[6][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-4 hours).[6]
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6][7] Wash the filter cake with the reaction solvent or dichloromethane (DCM) to ensure complete recovery of the product.[7]
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.[7]
-
Purification: If necessary, purify the residue by flash column chromatography on silica gel, typically using a gradient elution system of petroleum ether and ethyl acetate, to afford pure this compound as a pink or light yellow oil.[6][7]
Caption: Workflow for the synthesis of this compound.
Applications in Advanced Synthesis
This compound is a versatile intermediate in the synthesis of a wide range of target molecules.[5] Its applications span several high-value industries:
-
Pharmaceuticals: It serves as a key precursor for Active Pharmaceutical Ingredients (APIs), particularly in the development of therapies for neurological disorders.[5][9] The fluoro- and methyl- substitution pattern is crucial for tuning receptor binding affinity and pharmacokinetic profiles. For example, it has been used in the synthesis of complex Schiff bases, such as 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline.[7]
-
Agrochemicals: The compound is used in the creation of advanced pesticides and herbicides, where the fluorine substituent can enhance efficacy and metabolic stability.[5][10]
-
Dyes and Materials: In the dye industry, it is a precursor for vibrant and stable colorants.[5] In materials science, its incorporation into polymers can enhance thermal stability and other physical properties.[11]
Part 3: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is classified as hazardous and requires careful handling.[12]
GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H301/311/331: Toxic if swallowed, in contact with skin or if inhaled.[12] H315: Causes skin irritation.[4][12] H319: Causes serious eye irritation.[4][12] H335: May cause respiratory irritation.[4] |
Note: Classifications can vary slightly by supplier. Always consult the specific Safety Data Sheet (SDS) for the material in use.
Handling and Storage Protocols
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13] Eyewash stations and safety showers must be readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of activating and deactivating groups provides a platform for complex synthetic transformations, enabling the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. By understanding its fundamental chemical properties, reactivity, and safety requirements, researchers can confidently and effectively leverage this versatile building block to drive innovation in their respective fields.
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Ningbo Inno Pharmchem Co., Ltd. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Available from: [Link]
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An In-Depth Technical Guide to 4-Fluoro-2-methylaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Fluoro-2-methylaniline, a substituted aromatic amine, serves as a critical structural motif and versatile intermediate in modern organic synthesis. Its unique electronic properties, imparted by the strategic placement of a fluorine atom and a methyl group on the aniline scaffold, make it a valuable building block, particularly in the realm of medicinal chemistry and drug development. The molecular weight of this compound is a fundamental starting point for any quantitative chemical analysis or synthetic endeavor. This guide provides an in-depth exploration of this compound, covering its core physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, comprehensive spectroscopic analysis, critical safety and handling procedures, and its strategic role in the synthesis of targeted therapeutics, such as kinase inhibitors.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is a light yellow to orange clear liquid under standard conditions.[1] Its molecular formula is C₇H₈FN, and its molecular weight is 125.14 g/mol .[2][3][4][5][6] This value is the cornerstone for stoichiometric calculations in reaction planning and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 125.14 g/mol | [2][4][5] |
| Molecular Formula | C₇H₈FN | [2][3][5] |
| CAS Number | 452-71-1 | [2][4] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Melting Point | 14 °C | [1] |
| Boiling Point | 90-92 °C / 16 mmHg; 102 °C / 25 mmHg | [1][4] |
| Density | 1.126 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.537 | [4] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [4] |
Synthesis Protocol: Catalytic Hydrogenation of 4-Fluoro-2-methyl-1-nitrobenzene
The most common and industrially scalable synthesis of this compound involves the reduction of its nitro precursor, 4-fluoro-2-methyl-1-nitrobenzene. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, selectivity, and the heterogeneous nature of the catalyst, which simplifies purification.[5]
Causality of Experimental Choices
-
Choice of Catalyst (10% Pd/C): Palladium on activated carbon is a highly effective catalyst for the reduction of nitroarenes.[7] The carbon support provides a large surface area for the reaction, and palladium is adept at activating molecular hydrogen. The 10% loading offers a balance between catalytic activity and cost. This method is preferred over alternatives like iron in acidic media (Béchamp reduction) because it avoids corrosive reagents and large amounts of metallic waste.[5]
-
Choice of Hydrogen Source (H₂ Gas): Molecular hydrogen is the most atom-economical reducing agent, yielding only water as a byproduct. It ensures a clean reaction profile with high yields.
-
Choice of Solvent (Methanol): Methanol is an excellent solvent for both the nitroaromatic starting material and for dissolving hydrogen gas to a sufficient concentration. Its polarity facilitates the reaction, and its low boiling point allows for easy removal during workup.
Reaction Mechanism
The catalytic hydrogenation of a nitro group on a palladium surface is a multi-step process. The mechanism involves the adsorption of both the nitroarene and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline product.
Caption: Generalized mechanism for the Pd/C-catalyzed reduction of a nitroaromatic.
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.00 eq) in methanol (approx. 10 mL per 2 mmol of substrate), add 10% palladium on carbon (1 mol % Pd).[5]
-
Inerting: The reaction vessel should be sealed and purged with an inert gas, such as nitrogen or argon, to remove atmospheric oxygen.
-
Hydrogenation: The atmosphere is then replaced with hydrogen gas (H₂), typically via a balloon or by pressurizing the reaction vessel.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Workup: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. Caution: The filter cake should be kept wet with solvent as Pd/C can be pyrophoric upon drying.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the methanol.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate, to afford the pure this compound as a pink or light-yellow oil.[5]
Role in Drug Development & Medicinal Chemistry
Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of many therapeutic agents. The inclusion of fluorine in drug candidates is a widely used strategy to enhance pharmacological properties.
Structure-Activity Relationship (SAR) Insights
The specific 4-fluoro, 2-methyl substitution pattern is not arbitrary and is chosen to fine-tune the molecule's properties for optimal interaction with biological targets:
-
Fluorine Atom: The highly electronegative fluorine atom at the 4-position significantly alters the electronic properties of the aniline ring. It can lower the pKa of the anilino nitrogen, making it less basic. This modification can be crucial for bioavailability and for reducing off-target effects.[8] Furthermore, fluorine can form favorable orthogonal interactions (e.g., with backbone carbonyls) within protein binding pockets and can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Methyl Group: The methyl group at the 2-position (ortho to the amine) provides steric bulk. This can enforce a specific conformation upon the molecule, which may be favorable for binding to a target protein. It can also prevent unwanted side reactions and influence the molecule's lipophilicity.
Application in Kinase Inhibitor Synthesis
This compound and structurally similar compounds are key building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[9] For example, the anilinoquinazoline core is central to many Epidermal Growth Factor Receptor (EGFR) inhibitors. The aniline moiety typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site. While a direct synthesis of a marketed drug like Lapatinib may not start from this exact fragment, analogous fluorinated anilines are fundamental to its core structure, highlighting the importance of this chemical class in designing potent and selective inhibitors.
Caption: Conceptual workflow for the use of this compound in API synthesis.
Spectroscopic Analysis & Characterization
Structural confirmation is a self-validating system within any synthetic protocol. The following sections detail the expected spectroscopic signatures for this compound.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound in CDCl₃:
-
Methyl Protons (-CH₃): A singlet peak is expected around δ 2.1-2.2 ppm, integrating to 3H.
-
Amine Protons (-NH₂): A broad singlet is expected around δ 3.6-3.8 ppm, integrating to 2H. The chemical shift can vary with concentration and solvent.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the δ 6.5-7.0 ppm region. Due to coupling with each other and with the fluorine atom, they will exhibit complex splitting patterns, likely appearing as multiplets or overlapping doublets of doublets.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum reveals the different carbon environments in the molecule.
-
Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 17-18 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF). The expected shifts are approximately: C-F (~155-158 ppm, d, ¹JCF ≈ 235 Hz), C-NH₂ (~143 ppm), and other aromatic carbons between 115-130 ppm, often showing doublet splitting due to C-F coupling.
FT-IR Spectroscopy (Infrared)
FT-IR spectroscopy is used to identify the functional groups present.
-
N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine (-NH₂) will be observed in the 3350-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
-
N-H Bend: A medium to strong absorption is expected around 1600-1650 cm⁻¹ from the scissoring vibration of the primary amine.
-
C=C Stretch (Aromatic): Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the 1200-1250 cm⁻¹ region.
Safety, Handling, and Disposal
As with all aromatic amines, this compound is hazardous and must be handled with appropriate precautions.
Hazard Identification
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.
-
GHS Hazard Statements: H302, H312, H315, H319, H332.
-
Signal Word: Warning/Danger.
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from sources of ignition. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
Disposal
Dispose of waste material and empty containers in accordance with all local, regional, national, and international regulations. The compound should not be allowed to enter drains or the environment.[10]
Conclusion
This compound, with a molecular weight of 125.14 g/mol , is more than just a simple chemical intermediate. It represents a sophisticated building block whose specific substitution pattern is deliberately designed to impart desirable characteristics in complex target molecules. Its synthesis via catalytic hydrogenation is a robust and scalable process, the principles of which are well-understood. For drug development professionals, an appreciation of the structure-activity relationships endowed by the fluoro and methyl substituents is key to its rational application in the design of next-generation therapeutics. Adherence to rigorous safety protocols is mandatory for its handling. This guide serves as a comprehensive resource, grounding the practical application of this compound in the fundamental principles of chemical science.
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4-Fluoro-2-methylaniline structure and formula
An In-depth Technical Guide to 4-Fluoro-2-methylaniline: Structure, Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It delves into its molecular structure, physicochemical properties, synthetic methodologies, key applications, and safety protocols, providing the foundational knowledge necessary for its effective utilization in advanced chemical synthesis.
Chemical Identity and Molecular Structure
This compound, also known by synonyms such as 4-Fluoro-o-toluidine and 2-Amino-5-fluorotoluene, is a substituted aniline that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring both a fluorine atom and a methyl group on the aniline ring, imparts specific reactivity and properties that are highly valued in various industrial applications.
Key Identifiers:
-
IUPAC Name: this compound[1]
The molecular structure consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a fluorine atom (-F). The amino and methyl groups are positioned ortho (1,2) to each other, while the fluorine atom is in the para (1,4) position relative to the amino group. The methyl group is weakly electron-donating, while the fluorine atom is strongly electron-withdrawing via the inductive effect, yet weakly donating through resonance. This electronic interplay influences the nucleophilicity of the amino group and the regioselectivity of further reactions on the aromatic ring.
Caption: 2D structure of this compound (C₇H₈FN).
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, making it a reliable intermediate for predictable reaction outcomes. It typically appears as a light yellow to orange clear liquid.[6]
| Property | Value | Source(s) |
| Molecular Weight | 125.14 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | 14 °C | [6] |
| Boiling Point | 90-92 °C at 16 mmHg | [2][7] |
| Density | 1.126 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.537 | [2] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [2] |
| InChI Key | KMHLGVTVACLEJE-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol
A prevalent and efficient method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, 4-fluoro-2-methyl-1-nitrobenzene (also known as 5-fluoro-2-nitrotoluene).[3][7] This reaction selectively reduces the nitro group to an amine without affecting the fluorine atom or the aromatic ring.
Causality in Experimental Design:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the hydrogenation of nitroarenes. It provides a high surface area for the reaction, leading to efficient and clean conversion under relatively mild conditions.
-
Solvent: Methanol is used as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.
-
Reactant: Hydrogen gas (H₂) is the reducing agent that, with the catalyst, facilitates the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
-
Reaction Setup: To a solution of 4-fluoro-2-methyl-1-nitrobenzene (2.00 mmol) in methanol (10 mL), add 10% palladium on carbon (Pd/C) (0.020 mmol).[3][7]
-
Hydrogenation: Stir the reaction mixture vigorously at room temperature and bubble hydrogen gas (H₂) through the suspension for approximately 2 hours.[3][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Removal: Upon completion of the reaction, remove the solid Pd/C catalyst by filtration through a pad of celite.[3][7]
-
Workup: Wash the collected solid catalyst with dichloromethane (DCM, 25 mL) to recover any adsorbed product.[3][7]
-
Concentration: Combine the filtrate and the DCM wash solution. Concentrate the combined organic solutions under reduced pressure to remove the solvents.[3][7]
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient elution from petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 4:1), to yield this compound as a pure oil.[3][7]
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The Synthetic Cornerstone: A Technical Guide to 4-Fluoro-2-methylaniline for Advanced Research and Development
For Immediate Release
A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals on the Synonyms, Synthesis, and Strategic Applications of 4-Fluoro-2-methylaniline.
This guide serves as an in-depth technical resource on this compound, a key fluorinated building block in modern organic synthesis. Designed for the discerning scientific audience, this document moves beyond a simple cataloging of synonyms to provide a holistic understanding of its chemical identity, synthesis, and critical role in the development of pharmaceuticals, agrochemicals, and advanced materials. We will explore the causality behind its utility, grounded in the unique physicochemical properties imparted by its fluorine and methyl substituents.
Nomenclature and Chemical Identifiers: A Multifaceted Identity
This compound is known by a variety of names and identifiers across chemical literature and databases. A thorough understanding of this nomenclature is critical for effective information retrieval and unambiguous communication in a research and development setting.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 452-71-1 | [1] |
| PubChem CID | 67982 | [1] |
| EC Number | 207-208-2 | [2][3] |
| InChIKey | KMHLGVTVACLEJE-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
Common Synonyms:
-
Benzenamine, 4-fluoro-2-methyl-[1]
-
2-Methyl-4-fluoroaniline[6]
-
6-Amino-3-fluorotoluene[6]
-
4-Fluorotoluidine[1]
Physicochemical Properties: The Foundation of Functionality
The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various synthetic applications. The presence of the fluorine atom and the methyl group on the aniline ring significantly influences its electronic and steric characteristics.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 90-92 °C at 16 mmHg | [2] |
| Density | 1.126 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.537 | [2] |
| Flash Point | 88 °C (closed cup) | [5] |
| Melting Point | 14 °C | [5] |
Synthesis and Manufacturing: From Precursor to Product
The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 4-fluoro-2-methyl-1-nitrobenzene. This method is favored for its high yield and selectivity.
Reaction Pathway: Catalytic Hydrogenation
The core of the synthesis is the reduction of a nitro group to an amine. This is a well-established transformation in organic chemistry, and the choice of catalyst is crucial for efficiency and to avoid side reactions.
Caption: Catalytic hydrogenation of 4-fluoro-2-methyl-1-nitrobenzene.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
4-Fluoro-2-methyl-1-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrogen (H₂) gas supply
Procedure:
-
To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1 equivalent) in methanol, add 10% palladium on carbon (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature and bubble hydrogen (H₂) gas through the solution for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the solid palladium catalyst.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography to afford the final product as a pinkish oil.[7]
Applications in Synthesis: A Versatile Building Block
The strategic placement of the fluoro and methyl groups on the aniline ring makes this compound a valuable intermediate in the synthesis of a wide range of complex organic molecules.
Role in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[1][2][3] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to enhance bioavailability.[4][5][6] The methyl group, being electron-donating, can influence the basicity and nucleophilicity of the aniline nitrogen.
While specific commercial drugs directly synthesized from this compound are not prominently disclosed in public literature, its structural motif is present in numerous bioactive compounds. Its utility is exemplified by the synthesis of complex molecules like the fungicide Bixafen and the tyrosine kinase inhibitor Bosutinib , which utilize structurally similar fluorinated anilines.
Bixafen Synthesis: The fungicide Bixafen is synthesized from 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid and 3',4'-dichloro-5-fluorobiphenyl-2-amine.[8] The latter is prepared from precursors that could include fluorinated anilines. A patent for the synthesis of Bixafen describes the reaction of 2-(3,4-dichlorophenyl)-4-fluoroaniline with 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride.[3] This highlights the importance of fluorinated anilines in the synthesis of modern agrochemicals.
Bosutinib Synthesis: The synthesis of the anticancer drug Bosutinib involves the coupling of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile.[2][9] Although not directly using this compound, the synthesis relies on a substituted aniline, demonstrating the key role of this class of compounds in the construction of complex pharmaceutical agents.
Agrochemicals and Dyes
This compound serves as a key intermediate in the synthesis of various agrochemicals, including herbicides and pesticides.[10] The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product.
In the dye industry, substituted anilines are fundamental precursors for azo dyes. A patent describes the use of the related 3-fluoro, 4-methyl aniline in the synthesis of yellow crystalline azo dyes, indicating the utility of fluorinated toluidines in producing vibrant and stable colorants.[11]
Safety, Handling, and Storage: A Commitment to Laboratory Safety
As with any chemical reagent, proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel. The following information is derived from safety data sheets (SDS) and should be strictly adhered to.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when generating aerosols.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion: An Indispensable Tool for Modern Chemistry
This compound, with its array of synonyms and identifiers, is more than just a chemical compound; it is a strategic tool for innovation in the fields of drug discovery, agrochemical development, and material science. Its unique combination of a fluorine atom and a methyl group on an aniline scaffold provides a versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for any researcher or scientist looking to leverage its potential in their work. As the demand for more effective and safer chemical products continues to grow, the importance of key building blocks like this compound will only increase.
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An In-Depth Technical Guide to 2-Amino-5-fluorotoluene
This guide provides a comprehensive technical overview of 2-Amino-5-fluorotoluene (also known as 5-Fluoro-2-methylaniline), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on its properties, synthesis, reactivity, and safety protocols, grounded in authoritative sources.
Core Molecular and Physical Properties
2-Amino-5-fluorotoluene is an aromatic amine featuring a benzene ring substituted with an amino group, a methyl group, and a fluorine atom.[1] This unique combination of functional groups dictates its physical and chemical behavior, making it a versatile building block in organic synthesis.
Structural and General Data
| Property | Value | Source(s) |
| CAS Number | 367-29-3 | [1][2][3][4] |
| Molecular Formula | C₇H₈FN | [1][2] |
| Molecular Weight | 125.14 g/mol | [3] |
| Synonyms | 5-Fluoro-2-methylaniline, 5-Fluoro-o-toluidine, 2-Amino-4-fluorotoluene | [2][5] |
| Appearance | Colorless to pale yellow or purple to brown liquid or low melting solid.[1][3] | [1][3] |
| Solubility | Moderately soluble in water; soluble in organic solvents.[1] | [1] |
Key Physical Constants
The physical properties of 2-Amino-5-fluorotoluene are crucial for designing reaction conditions and purification procedures. The fluorine atom, in particular, influences properties like boiling and melting points.[1]
| Property | Value | Source(s) |
| Melting Point | 38-40 °C | [4] |
| Boiling Point | 73 °C at 5 Torr | [4] |
| Flash Point | 90 °C (closed cup) |
Spectroscopic Profile
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2-Amino-5-fluorotoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic amine like 2-Amino-5-fluorotoluene is expected to show characteristic absorption bands. Key absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methyl group, C=C stretching for the aromatic ring, and a C-F stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of 2-Amino-5-fluorotoluene would show a molecular ion peak corresponding to its molecular weight (125.14 g/mol ).
Synthesis and Reactivity
2-Amino-5-fluorotoluene serves as a valuable intermediate in organic synthesis due to the reactivity of its amino group and the influence of the fluorine and methyl substituents on the aromatic ring.
Synthetic Pathways
While specific, detailed synthesis protocols for 2-Amino-5-fluorotoluene were not found in the search results, general methods for the synthesis of fluorinated anilines can be inferred. A common strategy involves the nitration of a fluorotoluene precursor followed by the reduction of the nitro group to an amine. The directing effects of the fluorine and methyl groups are critical in achieving the desired isomer.
Key Reactions and Applications in Drug Development
The presence of the amino group allows for a wide range of chemical transformations, making 2-Amino-5-fluorotoluene a key building block in the synthesis of more complex molecules. Fluorine-containing compounds are of significant interest in drug design due to fluorine's ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[7][8]
The amino group can undergo reactions such as:
-
Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.
-
Acylation: Reaction with acylating agents to form amides.
-
Alkylation: Reaction with alkylating agents to form secondary or tertiary amines.
These reactions are fundamental in constructing the core structures of many pharmaceutical agents.
Experimental Workflow: Generalized Diazotization Reaction
This protocol outlines a general procedure for the diazotization of an aromatic amine like 2-Amino-5-fluorotoluene, a common step in pharmaceutical synthesis.
Caption: Generalized workflow for the diazotization of 2-Amino-5-fluorotoluene.
Safety, Handling, and Storage
Proper handling and storage of 2-Amino-5-fluorotoluene are crucial due to its potential hazards.
Hazard Identification and Precautionary Measures
2-Amino-5-fluorotoluene is classified as a hazardous substance.[9]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Wash skin thoroughly after handling.[5][9] Do not eat, drink or smoke when using this product.[5][9] Use only outdoors or in a well-ventilated area.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5][11]
-
Response: If inhaled, remove the person to fresh air and keep comfortable for breathing.[5][9] If in eyes, rinse cautiously with water for several minutes.[5][9] If on skin, wash with plenty of soap and water.[9]
-
Storage: Store in a well-ventilated place.[9] Keep the container tightly closed.[9] Store locked up.[9]
-
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] It should be kept away from heat, sparks, and flame.[9] Incompatible materials include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Conclusion
2-Amino-5-fluorotoluene is a chemical intermediate with significant utility in the pharmaceutical and chemical industries. Its unique structural features, particularly the presence and relative positions of the amino, fluoro, and methyl groups, provide a versatile platform for the synthesis of a wide array of complex organic molecules. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.
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4-Fluoro-o-toluidine physical constants
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Fluoro-o-toluidine
Executive Summary
4-Fluoro-o-toluidine, also known as 4-Fluoro-2-methylaniline, is a fluorinated aromatic amine that serves as a critical building block in various sectors of the chemical industry. Its strategic combination of a fluorine atom, an amino group, and a methyl group on a benzene ring imparts unique reactivity and properties, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its core physical constants, spectroscopic identity, a validated synthesis protocol, and essential safety and handling information tailored for researchers, chemists, and professionals in drug development and materials science.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of safe and effective research. 4-Fluoro-o-toluidine is known by several names, and its identity is unequivocally confirmed by its CAS number and structural identifiers.
| Identifier | Value |
| CAS Number | 452-71-1[1] |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Fluoro-o-toluidine, 2-Amino-5-fluorotoluene, 4-Fluoro-2-methylbenzenamine[1][3][4] |
| Molecular Formula | C₇H₈FN[1][2] |
| Molecular Weight | 125.15 g/mol [1][3] |
| InChI Key | KMHLGVTVACLEJE-UHFFFAOYSA-N |
| Canonical SMILES | Cc1cc(F)ccc1N |
Core Physical Constants
The physical properties of 4-Fluoro-o-toluidine dictate its behavior under various experimental conditions, influencing choices for reaction setup, purification, and storage. The compound typically presents as a light yellow to orange clear liquid.[1]
| Physical Constant | Value and Conditions | Significance in Application |
| Melting Point | 14 °C[1] | Indicates the compound is liquid at standard room temperature, simplifying handling and transfer. |
| Boiling Point | 90-92 °C @ 16 mmHg[5] 102 °C @ 25 mmHg[1] | The boiling point at reduced pressure is crucial for purification via vacuum distillation, a common technique for liquid amines to prevent thermal decomposition. |
| Density | 1.126 g/mL @ 25 °C[5] | Its density, being greater than water, is a key parameter for phase separation during aqueous workups. |
| Refractive Index | n20/D 1.537[5] | A quick and non-destructive method for assessing the purity of a liquid sample. |
| Flash Point | 88 °C (190.4 °F) [closed cup] | Classifies the compound as a combustible liquid, informing the necessary precautions against ignition sources. |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 4-Fluoro-o-toluidine is paramount. A multi-technique approach is standard practice in a laboratory setting. While specific spectra are proprietary to databases, the general workflow for characterization is universal.[6]
The logical flow for confirming the structure and purity of a newly synthesized batch involves an initial purity check, followed by definitive structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal first step to assess purity and confirm the molecular weight. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation by mapping the carbon-hydrogen framework.
Caption: Workflow for Synthesis and Analytical Validation.
Reference Synthesis Protocol
Trustworthy protocols are self-validating. The following procedure for the synthesis of 4-Fluoro-o-toluidine is based on the catalytic reduction of the corresponding nitro compound, a robust and widely used transformation in organic chemistry.[5]
Objective: To synthesize 4-Fluoro-o-toluidine from 4-fluoro-2-methyl-1-nitrobenzene.
Reaction Scheme: 5-Fluoro-2-nitrotoluene → this compound
Materials:
-
4-fluoro-2-methyl-1-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.01 eq)
-
Methanol (MeOH) as solvent
-
Hydrogen (H₂) gas
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Petroleum ether (P.E.) and Ethyl acetate (EtOAc)
Step-by-Step Methodology:
-
Reaction Setup: A solution of 4-fluoro-2-methyl-1-nitrobenzene in methanol is prepared in a reaction flask suitable for hydrogenation. The choice of methanol is critical as it readily dissolves the starting material and is compatible with the Pd/C catalyst.
-
Catalyst Addition: 10% Pd/C is added to the solution.[5] This heterogeneous catalyst is chosen for its high activity and ease of removal by filtration.
-
Hydrogenation: The reaction mixture is stirred at room temperature while hydrogen gas is bubbled through it for approximately 2 hours.[5] The progress of the reaction should be monitored (e.g., by Thin Layer Chromatography) until the starting material is fully consumed. The nitro group is reduced to an amine in the presence of hydrogen and the palladium catalyst.
-
Catalyst Removal: Upon completion, the solid Pd/C catalyst is removed by filtration over a pad of Celite.[5] The filter cake is washed with dichloromethane to ensure all product is recovered. This step's efficacy is crucial for preventing palladium contamination in the final product.
-
Concentration: The combined filtrate and washings are concentrated under reduced pressure to remove the solvents (methanol and DCM).[5]
-
Purification: The resulting residue (crude this compound) is purified by flash column chromatography using silica gel. The column is typically eluted with a gradient, starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., up to a 4:1 P.E.:EtOAc mixture).[5] This separates the desired product from any non-polar impurities or unreacted starting material.
-
Final Product: The fractions containing the pure product are combined and concentrated to yield this compound, which typically appears as a pink or light yellow oil.[5]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Fluoro-o-toluidine is a hazardous chemical that requires careful handling.
GHS Hazard Information: [2]
| Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.
-
Avoid breathing vapors or mist.[7]
-
Keep away from open flames and hot surfaces as the material is combustible.[7]
Storage Recommendations:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8]
-
The compound is air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8]
-
Protect from direct sunlight.[7]
Applications in Synthetic Chemistry
The utility of 4-Fluoro-o-toluidine stems from the reactivity of its amino group, which can readily undergo reactions such as diazotization, acylation, and Schiff base formation. These reactions allow for its incorporation into larger, more complex molecular scaffolds.
A documented application is its use as a precursor in the synthesis of a benzofuran derivative, 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline.[5] This highlights its role in creating compounds with potential applications in medicinal chemistry and materials science, where benzofuran cores are of significant interest.
Conclusion
4-Fluoro-o-toluidine is a versatile chemical intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of pharmaceuticals and other high-value chemicals is well-established.[1] A thorough understanding of its physical constants, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe application in a research and development setting.
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Introduction: The Strategic Importance of 4-Fluoro-2-methylaniline in Modern Synthesis
An In-Depth Technical Guide to the Commercial Sourcing of 4-Fluoro-2-methylaniline for Researchers and Drug Development Professionals
This compound (CAS No. 452-71-1) is a critical fluorinated building block in the landscape of pharmaceutical and agrochemical research and development.[1][2] Its strategic importance lies in the unique combination of a fluorine atom and a methyl group on the aniline scaffold. The fluorine substituent can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule, while the methyl group provides a site for further structural modification.[3][4] As a key intermediate, the quality and consistency of commercially available this compound are paramount to the success of multi-step synthetic campaigns and the integrity of final active pharmaceutical ingredients (APIs).[4][5] This guide provides a comprehensive overview of the commercial supplier landscape for this vital compound, offering a framework for supplier evaluation, a comparative analysis of available products, and detailed protocols for its safe handling and use.
Part 1: A Framework for Supplier Qualification
The selection of a chemical supplier extends beyond mere procurement; it is a critical step that impacts experimental reproducibility, scalability, and regulatory compliance. For a key intermediate like this compound, a robust supplier qualification process is essential. This process should be systematic and evidence-based, focusing on technical specifications, quality management systems, and supply chain transparency.
Key Evaluation Criteria:
-
Purity and Impurity Profile: The purity of the starting material is a critical determinant of the success of subsequent reactions. Suppliers typically offer various grades of this compound, with purities ranging from 96% to over 98%.[1][6] It is crucial to assess not only the stated purity but also the nature and concentration of any impurities, which can be identified through a detailed Certificate of Analysis (CoA).
-
Consistency and Batch-to-Batch Variability: For long-term research projects and drug development programs, batch-to-batch consistency is non-negotiable. A reputable supplier should be able to demonstrate consistent purity, physical properties, and impurity profiles across different lots.
-
Documentation and Transparency: The availability and completeness of technical documentation are hallmarks of a reliable supplier. This includes a comprehensive Safety Data Sheet (SDS), a detailed Certificate of Analysis for each batch, and information on the manufacturing facility's quality management systems, such as ISO 9001:2015 certification and adherence to Good Manufacturing Practices (cGMP).[7]
-
Supply Chain and Lead Times: The supplier's ability to ensure a stable and timely supply of the material is crucial for project continuity.[8] Factors to consider include the supplier's inventory levels, average lead times, and their geographical location.
Caption: A typical workflow for qualifying and monitoring a chemical supplier.
Part 2: Comparative Analysis of Commercial Suppliers
A variety of chemical suppliers offer this compound, each with different specifications and target markets. The following table provides a comparative summary of offerings from several prominent suppliers. It is important to note that availability and specifications are subject to change, and researchers should always verify the information directly with the supplier.
| Supplier | Product Name/Grade | Purity | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | This compound | 96% | 452-71-1 | C₇H₈FN | 125.14 | Provides detailed safety and handling information. |
| Thermo Scientific Chemicals | This compound, 97% | 97% | 452-71-1 | C₇H₈FN | 125.15 | Originally part of the Alfa Aesar portfolio.[6] |
| TCI America | This compound | >98.0% (GC) | 452-71-1 | C₇H₈FN | 125.15 | Specifies purity by Gas Chromatography (GC). |
| Chem-Impex | This compound | ≥ 98% (GC) | 452-71-1 | C₇H₈FN | 125.15 | Marketed as a versatile intermediate for various industries.[1] |
| Henan Allgreen Chemical Co.,LTD | This compound Industrial Grade | 99.00% | 452-71-1 | C₇H₈FN | 125.14 | Available through online marketplaces like ECHEMI.[8] |
Part 3: Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the most critical document for verifying the quality of a chemical batch. It provides a detailed summary of the analytical tests performed on a specific lot of material. Researchers should scrutinize the CoA to ensure the material meets their experimental requirements.
Caption: Key components to examine in a Certificate of Analysis.
Key Sections of a CoA for this compound:
-
Identifier Information: Confirms the product name, CAS number (452-71-1), and, most importantly, the unique lot number.
-
Physical Properties: Includes appearance (typically a colorless to light yellow liquid), density (approximately 1.126 g/mL at 25 °C), and refractive index.[8]
-
Purity Determination: This is often determined by Gas Chromatography (GC) and expressed as a percentage area. For higher-purity grades, High-Performance Liquid Chromatography (HPLC) may also be used.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) data should be provided to confirm the chemical structure. The data should be consistent with the structure of this compound.
-
Water Content: Often determined by Karl Fischer titration, as excess water can be detrimental to many reactions.
-
Date of Analysis and Expiry: Indicates the shelf life of the product under recommended storage conditions.
Part 4: Experimental Protocols
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][8] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[9]
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[10]
Protocol 2: Storage and Stability
Proper storage is crucial to maintain the quality and stability of this compound.
-
Storage Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]
-
Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as the material can darken in color during storage.[9]
-
Temperature: Store at room temperature, away from heat, sparks, and open flames.[8]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and other incompatible materials.[9][10]
Protocol 3: Preparation of a Stock Solution (Example: 0.5 M in Dichloromethane)
-
Pre-calculation: Calculate the required mass of this compound and the volume of dichloromethane (DCM). For a 10 mL solution of 0.5 M:
-
Moles = 0.5 mol/L * 0.010 L = 0.005 mol
-
Mass = 0.005 mol * 125.15 g/mol = 0.626 g
-
-
Equipment: Use a clean, dry volumetric flask (10 mL) and a magnetic stirrer.
-
Procedure:
-
In a chemical fume hood, weigh out 0.626 g of this compound into the volumetric flask.
-
Add approximately 5 mL of anhydrous DCM to the flask.
-
Cap the flask and gently swirl or use a magnetic stirrer to dissolve the compound completely.
-
Once dissolved, carefully add DCM to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately.
-
Conclusion
The procurement of high-quality this compound is a foundational step for any research or development program that utilizes this versatile building block. By implementing a rigorous supplier qualification process, carefully analyzing technical documentation, and adhering to strict safety and handling protocols, researchers can ensure the integrity and reproducibility of their work. The commercial landscape for this compound is robust, offering a range of purities and quantities to suit diverse scientific needs. A thoughtful and informed approach to sourcing will ultimately contribute to the successful advancement of chemical synthesis and drug discovery.
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4-Fluoro-N-methylaniline 97 459-59-6. Sigma-Aldrich. 13
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SAFETY DATA SHEET. (n.d.). 9
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4-Bromo-3-fluoro-2-methylaniline. PubChem. 14
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Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 5
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4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets. ECHEMI. 15
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This compound synthesis. ChemicalBook. 16
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Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.). 3
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CERTIFICATE OF ANALYSIS. (2019). 18
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Certificate of Analysis. Alpha Chemika. 19
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The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (n.d.). 4
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4-Fluoro-N-methylaniline 97 459-59-6. Sigma-Aldrich. 20
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An In-depth Technical Guide to the Safe Handling and Hazard Management of 4-Fluoro-2-methylaniline
This guide provides comprehensive safety protocols and hazard information for 4-Fluoro-2-methylaniline (CAS No. 452-71-1), tailored for researchers, scientists, and professionals in drug development. The focus is on fostering a proactive safety culture through an understanding of the chemical's properties and the rationale behind handling procedures.
Section 1: Compound Identification and Physicochemical Properties
This compound is a substituted aniline derivative utilized in various synthetic organic chemistry applications, including as a building block in the development of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its physical and chemical properties is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C7H8FN | [2][3] |
| Molecular Weight | 125.14 g/mol | [2][3] |
| Appearance | Colorless to light yellow or pinkish liquid | [3] |
| Density | 1.126 g/cm³ at 25 °C | [1][3] |
| Melting Point | 14.2 °C | [3] |
| Boiling Point | 90-92 °C at 16 mmHg | [1] |
| Flash Point | 88 °C / 190.4 °F | |
| Vapor Pressure | 0.231 mmHg at 25°C | [3] |
| Solubility | Insoluble in water | [4] |
Section 2: GHS Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2] The primary hazards are acute toxicity, skin and eye irritation, and potential respiratory irritation.[5][6][7]
GHS Classification:
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[2][3][5]
-
Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[2][3][5]
-
Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[2][3][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][5]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3][5]
Toxicological Summary: The toxicological properties of this compound have not been fully investigated.[5] However, symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5][7] Ingestion or inhalation can lead to cyanosis, a bluish discoloration of the skin, lips, and nail beds, which is indicative of methemoglobinemia.[4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5][9]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the chemical is handled.[5][7]
Personal Protective Equipment (PPE): A Necessary Barrier
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[5][9]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.[10]
-
Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[5][7]
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Dispensing: When transferring the liquid, use a syringe or pipette within the fume hood. Avoid pouring to minimize splashing and vapor generation.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[5][7]
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[5]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[5][7]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][7]
Section 5: Emergency Procedures
A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or release.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][10]
Accidental Release Measures
-
Evacuation: Evacuate non-essential personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or vermiculite.[5]
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][7]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Hazardous Combustion Products: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Section 6: Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Disposal: Dispose of contaminated materials and the chemical itself through a licensed professional waste disposal service. Do not dispose of it in drains or the environment.[3][7]
References
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This compound | C7H8FN | CID 67982 - PubChem. (URL: [Link])
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Navigating the Chemistry of 4-Fluoro-2-methylaniline: A Technical Guide for the Research Professional
For the discerning researcher and professional in drug development, a comprehensive understanding of the chemical reagents in their workflow is not just a matter of regulatory compliance, but a cornerstone of experimental success and laboratory safety. This guide provides an in-depth analysis of 4-Fluoro-2-methylaniline (CAS No. 452-71-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Moving beyond a standard Material Safety Data Sheet (MSDS), this document elucidates the why behind safety protocols, grounded in the specific chemical properties and reactivity of this compound.
Chemical Identity and Physicochemical Landscape
This compound, also known as 4-Fluoro-o-toluidine, is an aromatic amine whose utility in organic synthesis is largely dictated by its unique combination of functional groups. The presence of a fluorine atom, a methyl group, and an amino group on the benzene ring imparts specific reactivity and physical characteristics that are critical to its handling and application.
A foundational understanding of its physical properties is the first step in a risk-based approach to its use. The following table summarizes these key parameters, which inform everything from appropriate storage conditions to the selection of personal protective equipment.
| Property | Value | Significance for the Researcher |
| Molecular Formula | C₇H₈FN | Provides the elemental composition. |
| Molecular Weight | 125.14 g/mol [2] | Essential for stoichiometric calculations in synthesis. |
| Appearance | Colorless to light yellow liquid[3] | A visual check for purity and degradation. Darkening may indicate impurity or instability.[4] |
| Boiling Point | 90-92 °C at 16 mmHg[5] | Indicates its volatility. Important for distillation and handling under vacuum. |
| Melting Point | 14.2 °C[3] | May solidify in cooler laboratory environments. |
| Density | 1.126 g/mL at 25 °C[5] | Denser than water, which has implications for spill cleanup. |
| Flash Point | 88 °C (190.4 °F) - closed cup[5] | Classified as a combustible liquid.[1] Dictates that it must be kept away from ignition sources. |
| Vapor Pressure | 0.231 mmHg at 25°C[3] | Low volatility at room temperature, but inhalation exposure is still a risk, especially with heating. |
The GHS Hazard Profile: A Mechanistic Interpretation
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. For this compound, the GHS classification points to significant toxicological risks that necessitate stringent control measures.
Caption: GHS Hazard Profile for this compound.
The classification of this compound as acutely toxic (Category 3 or 4) underscores the potential for severe health effects following even a single exposure through ingestion, skin contact, or inhalation.[1] Aromatic amines, as a class, can interfere with the oxygen-carrying capacity of the blood (methemoglobinemia), and while this specific effect is not explicitly detailed for this compound in the provided data, it is a known hazard for structurally similar compounds. The observed symptoms of overexposure, such as headache, dizziness, tiredness, nausea, and vomiting, are consistent with systemic toxicity.[4]
The skin and eye irritation properties are a direct consequence of its chemical nature. As a mild base and an organic solvent, it can disrupt the lipid bilayers of cell membranes, leading to inflammation and tissue damage upon contact.
Safe Handling and Engineering Controls: A Proactive Approach
Given the significant hazards, a multi-layered safety strategy is imperative. This begins with robust engineering controls designed to minimize exposure, supplemented by meticulous work practices and appropriate personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary directive is to handle this compound in a well-ventilated area. For any procedure with the potential to generate aerosols or vapors (e.g., heating, sonicating, or transferring large volumes), a certified chemical fume hood is mandatory.[4] The causality here is straightforward: a fume hood reduces the concentration of airborne contaminants to below occupational exposure limits, directly mitigating the inhalation hazard.
Furthermore, the laboratory must be equipped with readily accessible safety showers and eyewash stations.[4] This is a self-validating system; in the event of an accidental splash, immediate and copious irrigation is the most effective way to minimize tissue damage.
Personal Protective Equipment (PPE): The Researcher's Shield
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes that can cause serious eye irritation. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption. Gloves should be inspected before use and disposed of properly after handling.[6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the area of exposed skin, reducing the risk of accidental contact. For larger scale work, a chemically resistant apron or suit may be necessary.[6] |
| Respiratory Protection | Not typically required if work is conducted in a properly functioning chemical fume hood. In situations where a fume hood is not available or as a supplementary measure, a NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended.[4] | Protects against the inhalation of vapors, which can cause respiratory irritation and systemic toxicity. |
Emergency Procedures: A Protocol for Preparedness
Even with the most stringent precautions, accidental exposures can occur. A clear, well-rehearsed emergency plan is critical.
Caption: Emergency First Aid Procedures for Exposure.
In the event of a fire, it is important to use an appropriate extinguishing medium. Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam are all suitable.[4] Water mist can also be used to cool containers that are exposed to heat, reducing the risk of rupture.[4] Firefighters must wear self-contained breathing apparatus due to the hazardous decomposition products generated upon combustion.[7]
Stability, Reactivity, and Synthetic Considerations
Chemical Stability and Incompatibilities
This compound is stable under normal laboratory conditions.[1] However, it is a combustible liquid and should be kept away from open flames, hot surfaces, and other sources of ignition.[1]
Its reactivity is dominated by the amino group, which is basic and nucleophilic. Consequently, it is incompatible with a range of substances:
-
Strong Oxidizing Agents: Can react violently, posing a fire or explosion hazard. Oxidation of fluoroanilines can lead to the formation of colored azo compounds.[8][9]
-
Acids, Acid Chlorides, and Acid Anhydrides: Will undergo exothermic neutralization or acylation reactions.[4]
-
Halogenated Compounds: May react under certain conditions.[1]
Understanding these incompatibilities is crucial for both safe storage and for planning synthetic transformations. For instance, when designing a reaction, one must consider the potential for side reactions if any of these incompatible functional groups are present.
Hazardous Decomposition
When heated to decomposition, this compound can release a variety of toxic and corrosive gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Hydrogen fluoride (HF)[7]
The formation of hydrogen fluoride is a particularly significant hazard, as it is extremely corrosive and toxic. This underscores the importance of avoiding overheating and ensuring adequate ventilation during any thermal processing.
Synthetic Utility and Pathways
The primary value of this compound lies in its role as a synthetic intermediate. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 4-fluoro-2-methyl-1-nitrobenzene.
Caption: Common synthetic route to this compound.[10]
This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[10] The fluorine and methyl substituents are generally stable to these reaction conditions. This pathway is efficient and widely used for the preparation of this and similar aniline derivatives.
Toxicological and Ecological Profile: A Note of Caution
Similarly, detailed information on its environmental fate and ecological impact is limited. The general guidance is to prevent its release into the environment, as its effects on aquatic life are largely unknown.[11] Aromatic amines can be persistent in the environment and may have toxic effects on aquatic organisms. Therefore, all waste containing this compound must be treated as hazardous and disposed of in accordance with local, regional, and national regulations.[4]
Conclusion: A Commitment to Informed Science
This compound is a valuable reagent for the synthetic chemist, but its utility is matched by its significant hazard profile. A thorough understanding of its chemical and physical properties, as detailed in this guide, is the foundation for its safe and effective use. By moving beyond mere compliance and embracing a scientifically grounded approach to safety, researchers can mitigate risks, ensure the integrity of their experiments, and foster a culture of safety within the laboratory.
References
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ResearchGate. (2005). Chemical Oxidation of Fluoroanilines to Fluoroazobenzenes and Fluorophenazines with Potassium Ferricyanide and Potassium Hydroxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 4-Fluoro-2-methylaniline
This guide provides a comprehensive technical analysis of the spectroscopic data for 4-Fluoro-2-methylaniline (C₇H₈FN), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features, thereby providing actionable insights for compound identification, purity assessment, and structural elucidation.
Molecular Structure and Spectroscopic Overview
This compound, also known as 4-fluoro-o-toluidine, possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of an amino (-NH₂), a methyl (-CH₃), and a fluorine (-F) group dictates the electronic environment of each atom, leading to characteristic chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. A thorough understanding of these spectroscopic features is paramount for ensuring the quality and integrity of this important chemical building block.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the fluorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | dd | 1H | Ar-H |
| ~6.6-6.8 | m | 2H | Ar-H |
| ~3.6 | s (br) | 2H | -NH₂ |
| ~2.1 | s | 3H | -CH₃ |
Note: Predicted values are based on typical chemical shifts for similar structures and require experimental verification for precise values and coupling constants.
Interpretation and Causality:
-
Aromatic Protons (δ ~6.6-7.0): The three aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. The exact chemical shifts are a result of the combined electronic effects of the substituents. The electron-donating amino and methyl groups tend to shield the aromatic protons, shifting them upfield, while the electronegative fluorine atom has a deshielding effect.
-
Amino Protons (δ ~3.6): The two protons of the primary amine typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species.
-
Methyl Protons (δ ~2.1): The three protons of the methyl group appear as a sharp singlet, as there are no adjacent protons to couple with. Its upfield position is characteristic of a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy:
A robust protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate analysis.
Caption: Workflow for ¹H NMR analysis.
Rationale for Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to avoid a large solvent signal that would otherwise obscure the analyte's signals.
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard as it is chemically inert, volatile, and produces a single sharp signal at 0 ppm, which does not typically overlap with signals from the analyte.
-
High-Field Spectrometer (≥400 MHz): A higher magnetic field strength provides better signal dispersion and resolution, which is essential for resolving the complex splitting patterns of the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 (d) | C-F |
| ~140-145 | C-NH₂ |
| ~115-130 | Aromatic C-H & C-CH₃ |
| ~15-20 | -CH₃ |
Note: Predicted values based on analogous structures. The carbon attached to fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.
Interpretation and Causality:
-
C-F Carbon (δ ~155-160): The carbon atom directly bonded to the highly electronegative fluorine atom is significantly deshielded and appears at a downfield chemical shift. This signal will be split into a doublet due to coupling with the spin-active ¹⁹F nucleus.
-
C-NH₂ Carbon (δ ~140-145): The carbon atom attached to the nitrogen of the amino group is also deshielded, though to a lesser extent than the C-F carbon.
-
Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region (δ ~115-130). Their precise chemical shifts are determined by the interplay of the substituent effects.
-
Methyl Carbon (δ ~15-20): The carbon of the methyl group is highly shielded and appears at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3500 | Medium | N-H asymmetric stretch |
| 3300-3400 | Medium | N-H symmetric stretch |
| 2900-3000 | Medium | C-H stretch (aromatic & aliphatic) |
| 1600-1650 | Strong | N-H bend |
| 1450-1550 | Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-N stretch |
| 1100-1200 | Strong | C-F stretch |
Interpretation and Causality:
-
N-H Stretching (3300-3500 cm⁻¹): The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3][4]
-
C-H Stretching (2900-3000 cm⁻¹): This region contains absorptions from both the aromatic C-H bonds and the C-H bonds of the methyl group.
-
N-H Bending (1600-1650 cm⁻¹): The scissoring vibration of the -NH₂ group gives rise to a strong absorption in this region.[3]
-
C=C Stretching (1450-1550 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic bands.
-
C-N and C-F Stretching (1100-1300 cm⁻¹): The stretching vibrations of the carbon-nitrogen and carbon-fluorine bonds are typically strong and appear in the fingerprint region of the spectrum.[3]
Experimental Protocol for FT-IR Spectroscopy:
Since this compound is a liquid at room temperature, a neat sample can be analyzed directly using a salt plate or an Attenuated Total Reflectance (ATR) accessory.
Caption: Workflow for FT-IR analysis of a liquid sample.
Rationale for Experimental Choices:
-
Neat Sample: Analyzing the neat liquid simplifies sample preparation and avoids potential interference from solvent peaks.
-
Salt Plates/ATR: Both salt plates (for transmission) and ATR are standard methods for liquid sample analysis. ATR is often preferred for its ease of use and cleaning.
-
Background Spectrum: Collecting a background spectrum is crucial to correct for atmospheric water and carbon dioxide, as well as any absorptions from the sample holder.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 98 | [M - HCN]⁺ |
| 97 | [M - H₂CN]⁺ |
Note: The molecular ion is expected to be prominent due to the stability of the aromatic ring. The fragmentation pattern will be influenced by the relative stability of the resulting carbocations and neutral losses.
Interpretation and Causality:
-
Molecular Ion (m/z 125): The peak corresponding to the intact molecule with one electron removed will be observed at an m/z value equal to the molecular weight of this compound (125.14 g/mol ).[5]
-
Loss of a Methyl Group (m/z 110): A common fragmentation pathway for methylated aromatic compounds is the loss of the methyl radical to form a stable benzylic-type cation.
-
Loss of HCN (m/z 98): A characteristic fragmentation of anilines involves the rearrangement and loss of a neutral hydrogen cyanide molecule.
-
Loss of H₂CN (m/z 97): Another plausible fragmentation pathway involves the loss of a methylimine radical.
Experimental Protocol for GC-MS:
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Caption: Workflow for GC-MS analysis.
Rationale for Experimental Choices:
-
GC Separation: Gas chromatography separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.
-
Electron Ionization (EI): EI is a hard ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule that can be compared to spectral libraries for confident identification.
Conclusion
The spectroscopic data of this compound provides a wealth of information for its unambiguous identification and characterization. The interplay of the amino, methyl, and fluoro substituents creates a unique and predictable pattern in its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. This in-depth guide, by not only presenting the data but also explaining the causal relationships behind the observed spectral features and outlining robust experimental protocols, serves as a valuable resource for scientists and researchers working with this important chemical intermediate. A thorough understanding and application of these spectroscopic techniques are fundamental to ensuring the quality and success of research and development endeavors in the pharmaceutical and agrochemical industries.
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Multinuclear magnetic resonance studies of fluoronitroanilines. (2009). Magnetic Resonance in Chemistry, 47(11), 965-971. Available at: [Link]
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Thompson, H. W., & Steel, G. (1957). Vibrational band intensities in substituted anilines. Transactions of the Faraday Society, 53, 1471-1480. Available at: [Link]
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Prasad, M., & Kumar, S. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of Modern Physics: Conference Series, 9, 235-242. Available at: [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
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Kaluva, R., et al. (2021). Vibrational spectra of aniline and substituents in the gas phase and water solvent at B3LYP-D3/6-311++G** level of theory. Journal of Molecular Structure, 1244, 130953. Available at: [Link]
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Lee, Y. T., & Lin, M. C. (2018). Vibrational Spectroscopy of Aniline Cations and their H-loss Cations in Helium Droplets. The Journal of Physical Chemistry A, 122(19), 4568-4575. Available at: [Link]
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Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 123-132. Available at: [Link]
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Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Michalska, D., & Wysokiński, R. (2003). Electronic structures, vibrational spectra, and revised assignment of aniline and its radical cation: Theoretical study. The Journal of Chemical Physics, 118(24), 10899-10911. Available at: [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]
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PubChem. (n.d.). 2-Fluoro-4-methylaniline. National Center for Biotechnology Information. Available at: [Link]
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Gerig, J. T. (2003). Fluorine NMR. eMagRes, 4, 163-172. Available at: [Link]
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PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Available at: [Link]
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The Organic Chemistry Tutor. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. Available at: [Link]
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Kirsch, P., & Sergeyev, S. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1137-1145. Available at: [Link]
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Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Available at: [Link]
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Arjunan, V., et al. (2009). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 436-444. Available at: [Link]
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Prasath, R., et al. (2015). FTIR and FTRaman vibrational assignments of 4-Chloro-2-Methylaniline by DFT and Ab-initio calculations. Journal of Atomic and Molecular Sciences, 6(1), 1-15. Available at: [Link]
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Westphal, F., et al. (2004). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Journal of Mass Spectrometry, 39(1), 87-94. Available at: [Link]
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Arjunan, V., et al. (2009). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 436-444. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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Abramczyk, H., et al. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 26(21), 6532. Available at: [Link]
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An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Fluoro-2-methylaniline
Foreword: The Role of NMR in Modern Structural Elucidation
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of molecular structure is a foundational pillar of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of small organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms is unparalleled. This guide provides a comprehensive, field-expert analysis of the predicted ¹H NMR spectrum of 4-fluoro-2-methylaniline, a substituted aniline derivative relevant in the synthesis of various chemical entities. Our approach moves beyond simple data reporting, focusing instead on the underlying physical principles and electronic effects that govern the spectral output, thereby offering a predictive framework for researchers in the field.
Molecular Architecture and Symmetry Considerations
To predict a ¹H NMR spectrum, one must first understand the molecule's structure and the chemical equivalence (or non-equivalence) of its protons. This compound possesses a substituted benzene ring with three distinct functional groups: an amine (-NH₂), a methyl (-CH₃), and a fluorine (-F) atom.
The substitution pattern (positions 1, 2, and 4) removes all planes of symmetry that would otherwise make the aromatic protons equivalent. Consequently, we anticipate distinct signals for each of the three aromatic protons (H-3, H-5, H-6), in addition to the signals from the methyl and amine protons.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
-
Locking and Shimming: The instrument locks onto the deuterium signal from the solvent to compensate for any magnetic field drift. Shimming is the process of adjusting currents in coils to make the magnetic field as homogeneous as possible across the sample volume, which is critical for achieving sharp spectral lines.
-
Acquisition: A standard 1D proton experiment is run. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
Processing: The raw time-domain signal (FID) is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected for accurate integration and analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show five distinct signals: three complex multiplets in the aromatic region (6.6-7.0 ppm), a singlet for the methyl group (~2.1 ppm), and a broad singlet for the amine protons (~3.5-4.5 ppm). The precise chemical shifts and splitting patterns are a direct reflection of the competing electronic effects of the amine, methyl, and fluorine substituents. The characteristic ortho, meta, and para ¹H-¹H and ¹H-¹⁹F coupling constants are key to assigning each signal correctly. This in-depth predictive analysis, grounded in fundamental NMR principles and supported by a robust experimental protocol, serves as a valuable guide for any researcher working with this molecule or similarly substituted aromatic systems, enabling confident structural verification and accelerating the pace of drug development and chemical discovery.
References
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Prep. Retrieved from [Link]
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PubMed. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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University of York. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Supporting Information: A novel core-shell Pd(0)
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American Chemical Society Publications. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]
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ResearchGate. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Request PDF. Retrieved from [Link]
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Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]
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ResearchGate. (n.d.). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]
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-
ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]
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ResearchGate. (n.d.). Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
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University of Wisconsin-Stout. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
The Ascendant Role of 4-Fluoro-2-methylaniline Scaffolds in Modern Drug Discovery: A Technical Guide to Biological Activity
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing potency, metabolic stability, and pharmacokinetic profiles. Within this landscape, the 4-fluoro-2-methylaniline scaffold has emerged as a privileged structural motif, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted biological activities of this compound derivatives. We will traverse their significant roles as kinase inhibitors in oncology, their potential as antimicrobial and anti-inflammatory agents, and touch upon their emerging neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights into the exploitation of this versatile chemical entity. We will delve into the causality behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and present data in a clear, comparative format to facilitate informed decision-making in drug discovery pipelines.
The this compound Core: Physicochemical Properties and Synthetic Rationale
This compound, a substituted aniline, possesses a unique combination of electronic and steric features that make it an attractive starting point for medicinal chemistry campaigns. The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M), which modulates the pKa of the aniline nitrogen, influencing its nucleophilicity and basicity.[1] This electronic tuning is critical for optimizing interactions with biological targets. The methyl group at the 2-position provides steric bulk, which can be exploited to achieve selectivity for specific enzyme isoforms or receptor subtypes.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol [2] |
| CAS Number | 452-71-1[2] |
| Appearance | Liquid[3] |
| Boiling Point | 90-92 °C/16 mmHg[3] |
| Density | 1.126 g/mL at 25 °C[3] |
Synthetic Accessibility
The ready availability and straightforward synthesis of this compound contribute to its widespread use. A common synthetic route involves the reduction of 4-fluoro-2-methyl-1-nitrobenzene.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-fluoro-2-methyl-1-nitrobenzene via catalytic hydrogenation.
Materials:
-
4-fluoro-2-methyl-1-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methyl-1-nitrobenzene in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield this compound.
Anticancer Activity: The Quinazoline Kinase Inhibitor Paradigm
One of the most significant applications of this compound is in the synthesis of quinazoline-based kinase inhibitors.[4][5] The 4-anilinoquinazoline scaffold is a well-established pharmacophore that targets the ATP-binding site of various protein kinases, which are often dysregulated in cancer. The aniline moiety, derived from this compound, typically forms crucial hydrogen bonds with the hinge region of the kinase domain.
The fluorine atom can enhance binding affinity and improve metabolic stability, while the methyl group can be oriented to probe specific pockets within the active site, thereby influencing selectivity.[1] Derivatives of 4-anilinoquinazolines have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][6]
Diagram: Generalized Kinase Inhibition by 4-Anilinoquinazoline Derivatives
Caption: Interaction of a 4-anilinoquinazoline inhibitor with the kinase ATP binding site.
Synthesis of 4-Anilinoquinazoline Derivatives
A common synthetic strategy involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with this compound.[7][8]
Experimental Protocol: Synthesis of a 4-(4-Fluoro-2-methylphenyl)amino-quinazoline
Objective: To synthesize a 4-anilinoquinazoline derivative from a 4-chloroquinazoline and this compound.
Materials:
-
Substituted 4-chloroquinazoline
-
This compound
-
Isopropanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask, add the substituted 4-chloroquinazoline and this compound in a 1:1.1 molar ratio.
-
Add isopropanol to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-anilinoquinazoline derivative.
In Vitro Cytotoxicity Evaluation
The anticancer potential of newly synthesized derivatives is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Table of Representative Anticancer Activity Data
| Compound ID | Modification on Quinazoline Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline moiety | Various | Varies | [5] |
| Compound 21 | 2-thioxo, various substitutions | HeLa | 2.81 | [5] |
| Compound 22 | 2-thioxo, various substitutions | HeLa | 1.85 | [5] |
| Compound 23 | 2-thioxo, various substitutions | HeLa | 2.15 | [5] |
| Compound 45 | Rhodanine moiety | HL-60 | 1.2 | [9] |
| Compound 4a | Chalcone moiety | MDA-MB-231 | 0.11 | [10] |
Antimicrobial and Antifungal Activities
Derivatives of this compound, particularly Schiff bases and heterocyclic compounds, have demonstrated promising antimicrobial and antifungal properties.[11][12][13][14] The imine group (-C=N-) in Schiff bases is a critical pharmacophore that can chelate with metal ions in microbial enzymes, disrupting their function. The lipophilicity conferred by the fluoro and methyl groups can enhance the penetration of these compounds through microbial cell membranes.
Diagram: General Structure of a Schiff Base Derivative
Caption: Formation of a Schiff base from this compound.
Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.
Experimental Protocol: Synthesis of a Schiff Base from this compound
Objective: To synthesize a Schiff base by reacting this compound with a substituted aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the substituted aldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of this compound to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation of the Schiff base.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
Antimicrobial and Antifungal Screening
The antimicrobial and antifungal efficacy of the synthesized derivatives can be evaluated using standard methods such as the agar well diffusion assay and broth microdilution to determine the minimum inhibitory concentration (MIC).[6][15]
Experimental Protocol: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of a this compound derivative.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Sabouraud dextrose agar plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly over the surface of the agar plate.
-
Use a sterile cork borer to create wells in the agar.
-
Add a known concentration of the test compound solution to a well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well.
Table of Representative Antimicrobial/Antifungal Activity Data
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| Fluoro Schiff Base | Staphylococcus aureus | Antibacterial | Inactive | [11] |
| Trifluoro-anilines | Vibrio parahaemolyticus | MIC | 50-100 µg/mL | [3] |
| Salicylanilide (22) | MRSA | MIC | 0.031–0.062 µg/mL | [16] |
| Fluoroquinolone (IIIf) | Candida albicans | MIC | < 2 µg/mL | [17] |
| Amiloride analog (26) | Fungal isolates | MIC | < 2 to 16 µg/mL | [17] |
Anti-inflammatory and Neuroprotective Potential
Emerging research suggests that derivatives of fluorinated anilines may possess anti-inflammatory and neuroprotective properties.[8][18][19] The mechanisms often involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[20] Neuroprotection may be conferred through the inhibition of enzymes involved in neurodegenerative processes or by mitigating neuroinflammation.[18][19]
Synthesis of Amide Derivatives
Amide derivatives are a common class of compounds explored for their diverse biological activities. They can be readily synthesized from this compound and a carboxylic acid or its activated derivative.[21]
Experimental Protocol: Synthesis of an Amide Derivative
Objective: To synthesize an amide by coupling this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., DMAP, triethylamine)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask and cool in an ice bath.
-
Add the coupling agent and the base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Anti-inflammatory Assays
The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory mediators in cell-based assays.[22][23][24]
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
Objective: To evaluate the ability of a this compound derivative to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Add Griess reagent to the supernatants and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile building block in drug discovery, giving rise to derivatives with a wide spectrum of biological activities. Its utility in the design of potent kinase inhibitors for cancer therapy is well-established, and its potential in developing novel antimicrobial, antifungal, and anti-inflammatory agents is increasingly recognized. The unique electronic and steric properties of this core structure provide a rich platform for further optimization and exploration of new therapeutic applications, including in the realm of neurodegenerative diseases. Future research should focus on expanding the chemical space around this scaffold, elucidating the structure-activity relationships for different biological targets, and conducting in-vivo studies to validate the promising in-vitro findings. The continued investigation of this compound derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
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A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2018). MDPI. Retrieved January 12, 2026, from [Link]
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The in vitro antimicrobial and antifungal activities of Schiff bases. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (2012). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. (2023). Journal of Chemistry Letters. Retrieved January 12, 2026, from [Link]
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Synthesis route to access 4-anilinoquinoline (9). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. (2019). Bentham Science. Retrieved January 12, 2026, from [Link]
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Development of neuroprotective substances based on amides of 4 phenoxyaniline and related compounds. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (2019). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2007). PubMed. Retrieved January 12, 2026, from [Link]
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Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
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In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies. (2002). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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The Strategic Deployment of 4-Fluoro-2-methylaniline in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, particularly in the domain of kinase inhibition, the selection of optimal starting materials and core scaffolds is a critical determinant of a program's success. Among the vast arsenal of building blocks available to the medicinal chemist, 4-Fluoro-2-methylaniline has emerged as a scaffold of significant strategic value. Its utility transcends that of a simple synthetic intermediate; the specific arrangement of its substituents—a para-fluoro group and an ortho-methyl group on the aniline core—imparts a unique combination of physicochemical properties that directly address key challenges in drug design, including metabolic stability, target potency, and selectivity. This guide provides an in-depth analysis of the role of this compound, deconstructing the scientific rationale for its use. We will explore its impact on molecular properties, showcase its application in the synthesis of potent kinase inhibitors through a detailed case study, and provide field-proven experimental protocols. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in the rational design of next-generation therapeutics.
The this compound Scaffold: A Convergence of Strategic Physicochemical Properties
The efficacy of this compound as a medicinal chemistry building block is not accidental; it is the result of the synergistic interplay between its three core components: the aniline amine, the para-fluoro substituent, and the ortho-methyl substituent. Understanding the contribution of each is fundamental to appreciating its value.
1.1 The Aniline Amine: The Anchor for Kinase Binding The primary amine (-NH2) of the aniline core is the foundational pharmacophoric feature. In many classes of kinase inhibitors, this group acts as a crucial hydrogen bond donor, forming one or more key interactions with the backbone carbonyls of the "hinge" region in the ATP-binding site of the kinase.[1] This interaction is a cornerstone of inhibitor binding and is a common feature in both Type I and Type II kinase inhibitors.
1.2 The Para-Fluoro Group: Modulator of Metabolism and Basicity The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance drug-like properties.[2] In the case of this compound, the para-fluoro group exerts powerful effects:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3] Placing fluorine at the para-position, a site often susceptible to hydroxylation in simpler anilines, effectively "blocks" this metabolic pathway, which can significantly increase a compound's half-life and bioavailability.[3]
-
pKa Modulation: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the aniline nitrogen, thereby lowering its basicity (pKa). This modulation is critical, as highly basic anilines can be associated with off-target liabilities (e.g., hERG inhibition) and poor cell permeability. By fine-tuning the pKa, the scaffold produces compounds with a more favorable ADME/Tox profile.
1.3 The Ortho-Methyl Group: A Steric and Conformational Controller The methyl group at the 2-position (ortho to the amine) provides a steric influence that is crucial for optimizing inhibitor selectivity and potency:
-
Conformational Restriction: The ortho-methyl group restricts the free rotation of the bond between the aniline ring and the heterocyclic core to which it is attached. This forces the molecule to adopt a specific, often non-planar, conformation. This pre-organization for the bound state can be entropically favorable and often leads to higher binding affinity.
-
Enhanced Selectivity: By inducing a specific conformation, the methyl group can promote favorable interactions in the target kinase's binding pocket while simultaneously creating steric clashes with residues in off-target kinases, thereby improving the inhibitor's selectivity profile.
-
Metabolic Shielding: The methyl group can sterically hinder access to the adjacent amine, providing an additional layer of protection against certain metabolic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 452-71-1 | [4] |
| Molecular Formula | C₇H₈FN | [4] |
| Molecular Weight | 125.14 g/mol | [4] |
| Boiling Point | 90-92 °C / 16 mmHg | [5] |
| Density | 1.126 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.537 |[5] |
Caption: Key contributions of the this compound scaffold.
Case Study: Synthesis and SAR of 2,4-Disubstituted Pyrimidines as TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical mediator in inflammatory signaling pathways and has emerged as a therapeutic target for immune diseases and cancer.[6] A prominent class of TAK1 inhibitors utilizes a 2,4-disubstituted pyrimidine scaffold, where the C4 position is typically occupied by an aniline moiety that engages in hinge binding.[6] The development of these inhibitors provides an excellent case study for the application of this compound.
2.1 Synthetic Strategy and Key Reactions
The synthesis of this inhibitor class generally proceeds via a convergent route. The key step involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-substituted-4,6-dichloropyrimidine and the appropriately substituted aniline. The higher reactivity of the chlorine atom at the C4 position of the pyrimidine ring allows for selective substitution by the aniline nucleophile.
The this compound itself can be synthesized via the catalytic hydrogenation of the corresponding nitro-precursor, 5-fluoro-2-nitrotoluene.[7]
Caption: General synthetic workflow for pyrimidine-based inhibitors.
2.2 Detailed Experimental Protocol: Representative SNAr
This protocol is a representative, self-validating system based on established procedures for the synthesis of 4-anilino-pyrimidine derivatives.
Objective: To synthesize 2-chloro-N-(4-fluoro-2-methylphenyl)pyrimidin-4-amine, a key intermediate for TAK1 inhibitors.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq, e.g., 1.49 g, 10.0 mmol)
-
This compound (1.05 eq, e.g., 1.31 g, 10.5 mmol)
-
Diisopropylethylamine (DIPEA) (2.0 eq, e.g., 3.48 mL, 20.0 mmol)
-
2-Propanol (IPA) or N,N-Dimethylformamide (DMF) (approx. 10 mL/g of starting pyrimidine)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) and 2-propanol (15 mL).
-
Addition of Reagents: Add this compound (1.31 g, 10.5 mmol) to the suspension, followed by the dropwise addition of DIPEA (3.48 mL, 20.0 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C for IPA) and maintain for 4-8 hours. The causality for heating is to provide the necessary activation energy for the SNAr reaction to proceed at a practical rate. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The consumption of the starting aniline and the appearance of a new, typically more polar, product spot indicates reaction progression. A self-validating check is the near-complete disappearance of the limiting reagent (2,4-dichloropyrimidine).
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold IPA or water to remove excess salts. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under vacuum to yield the title compound. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Structure-Activity Relationship (SAR) Analysis
The true value of the this compound scaffold is revealed through SAR studies. Analysis of covalent TAK1 inhibitors based on a 2,4-disubstituted pyrimidine core demonstrates how subtle changes to the aniline moiety dramatically impact potency. The following table is adapted from SAR data on TAK1 inhibitors, focusing on substitutions at the aniline "tail".[6]
Table 2: Structure-Activity Relationship of Aniline Analogs as TAK1 Inhibitors
| Compound | R³ Aniline Moiety | TAK1 IC₅₀ (nM) | Rationale for Activity Change |
|---|---|---|---|
| Ref-1 | Aniline | >10,000 | Lacks substituents to optimize binding and metabolic stability. |
| Ref-2 | 4-Fluoroaniline | 7,000 | Para-fluoro group improves properties slightly but lacks conformational control. |
| Ref-3 | 2-Methylaniline | 1,000 | Ortho-methyl provides conformational restriction, improving potency. |
| Target Scaffold | This compound | 5.1 | Optimal Combination: Ortho-methyl restricts conformation for potent binding, while the para-fluoro group enhances metabolic stability and electronic properties.[6] |
| Ref-4 | 4-Chloro-2-methylaniline | 14 | Chloro group is larger and has different electronic properties than fluoro, leading to a slight decrease in potency. |
| Ref-5 | 2,4-Dimethylaniline | 32 | A second methyl group instead of fluorine is less effective, highlighting the specific electronic benefit of the fluoro group. |
Data adapted and interpreted from literature for illustrative purposes.[6] The IC₅₀ value for the "Target Scaffold" corresponds to compound 2 in the cited reference, which features the this compound tail and an acrylamide warhead.
This SAR data compellingly demonstrates the synergistic effect of the 4-fluoro and 2-methyl substituents. The ortho-methyl group is critical for achieving high potency by enforcing a favorable binding conformation. However, it is the combination with the para-fluoro group that achieves the pinnacle of activity in this series, resulting in a compound with an IC₅₀ of 5.1 nM.
Conclusion and Future Outlook
This compound is a prime example of a "smart" building block in medicinal chemistry. Its design is not arbitrary but is a carefully orchestrated combination of functional groups that proactively address common challenges in drug development. The aniline core provides a reliable anchor for target engagement, the ortho-methyl group confers conformational rigidity and selectivity, and the para-fluoro group fine-tunes electronic properties while bolstering metabolic stability. As demonstrated in the TAK1 inhibitor case study, the integration of this scaffold can lead to dramatic improvements in potency. For drug discovery teams, the selection of this compound as a starting point for library synthesis or lead optimization is a rational, evidence-based decision that can accelerate the path toward identifying potent, selective, and drug-like clinical candidates.
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From Serendipity to Synthesis: A Technical Chronicle of Substituted Anilines
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and evolving significance of substituted anilines.
Foreword: The Unforeseen Catalyst of Modern Chemistry
The narrative of substituted anilines is not merely a chapter in the annals of organic chemistry; it is a testament to the profound impact of serendipitous discovery, relentless scientific inquiry, and the synergistic evolution of industrial and medicinal sciences. From the vibrant hues that colored a new industrial era to the intricate molecular scaffolds of life-saving pharmaceuticals, the journey of these aromatic amines is a compelling chronicle of how a single class of molecules can fundamentally reshape our world. This guide endeavors to provide a comprehensive technical account of this journey, offering insights into the foundational discoveries, the evolution of synthetic methodologies, and the ever-expanding applications that continue to drive research and innovation.
The Dawn of Aniline: From Indigo to Industrial Precursor
The story begins not with a targeted synthesis but with the deconstruction of a natural product. In 1826, Otto Unverdorben, through the destructive distillation of indigo, first isolated a compound he named Crystallin.[1][2][3][4] This was followed by Friedlieb Runge's 1834 isolation of kyanol or cyanol from coal tar, a substance that produced a striking blue color upon treatment with chloride of lime.[1][2][3] A few years later, in 1840, Carl Julius Fritzsche obtained an oily substance from the reaction of indigo with caustic potash, which he named "aniline" after the indigo-yielding plant Anil (Indigofera suffruticosa).[1][2][5] The puzzle pieces were finally connected in 1843 by August Wilhelm von Hofmann, who demonstrated that these disparate discoveries were, in fact, the same compound: aniline.[1][6]
A Splash of Mauve: The Accidental Birth of the Synthetic Dye Industry
The mid-19th century was a period of intense chemical exploration, yet the birth of the synthetic dye industry was purely accidental. In 1856, an 18-year-old student of Hofmann, William Henry Perkin, was attempting to synthesize the antimalarial drug quinine.[11][12][13][14][15] His oxidation of impure aniline with potassium dichromate yielded not the colorless quinine but a black precipitate.[14][16] Upon cleaning his flask with alcohol, Perkin noticed a brilliant purple solution.[12][14] This serendipitous discovery was the first synthetic organic dye, which he named "mauveine" or "aniline purple".[12][15][17][16]
Perkin's discovery, patented in August 1856, was a watershed moment.[14][16] It demonstrated that valuable commercial products could be derived from coal tar, a readily available industrial byproduct.[16] The demand for mauveine and subsequent aniline dyes like fuchsine (magenta) and aniline blue spurred the development of large-scale aniline production, most notably in Germany with the rise of companies like BASF (Badische Anilin- und Soda-Fabrik).[2][6][10][15]
Experimental Workflow: Perkin's Mauveine Synthesis (Conceptual)
The following diagram illustrates the conceptual workflow of Perkin's groundbreaking, albeit unintentional, synthesis. It highlights the key reactants and the unexpected outcome that launched an industry.
Caption: Conceptual workflow of Perkin's accidental mauveine synthesis.
The Evolution of Synthesis: From Bulk Chemicals to Fine-Tuned Molecules
The initial methods for producing aniline and its simple derivatives were suitable for the bulk production of dyes. However, the burgeoning fields of medicinal chemistry and materials science demanded more precise and versatile synthetic routes to access a wider array of substituted anilines with specific functionalities.
Classical and Modern Synthetic Methodologies
| Method | Description | Key Features |
| Nitroarene Reduction | The reduction of a nitro group on an aromatic ring to an amine. This is a foundational and still widely used method.[18] | Employs various reducing agents (e.g., metals like iron, tin, or zinc in acidic media; catalytic hydrogenation). |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with an amine. | Offers excellent functional group tolerance and allows for the formation of C-N bonds under relatively mild conditions. |
| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and an amine. | A classic method that has seen modern improvements with the use of ligands to facilitate the reaction at lower temperatures.[19] |
| Semmler–Wolff Reaction | The acid-promoted conversion of 2-cyclohexanone oximes to anilines.[20][21] | A useful method for the synthesis of specific aniline derivatives. |
| From Cyclohexanones | Direct conversion of cyclohexanones to substituted anilines using systems like a Pd/C–ethylene system.[22] | Provides a route from readily available cyclic ketones. |
Experimental Protocol: A Representative Nitroarene Reduction
The following is a generalized, illustrative protocol for the synthesis of a substituted aniline via the reduction of the corresponding nitroarene, a cornerstone of aniline chemistry.
Synthesis of 4-Chloroaniline from 4-Chloronitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronitrobenzene and a suitable solvent such as ethanol.
-
Addition of Reducing Agent: To this solution, add a reducing agent, for example, tin (Sn) powder, followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require cooling.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically 1-2 hours, to ensure the complete reduction of the nitro group.
-
Workup: After cooling, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide (NaOH) solution to precipitate the tin salts and liberate the free aniline.
-
Extraction: The product, 4-chloroaniline, is then extracted from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or distillation.
The Medicinal Revolution: Anilines as Pharmaceutical Scaffolds
The impact of substituted anilines extends far beyond the realm of color. In the late 19th century, derivatives of aniline emerged as some of the earliest synthetic drugs.[1][23]
Early Analgesics: Acetanilide, a simple derivative of aniline, was one of the first synthetic analgesics and antipyretics introduced into medicine.[23][24] Although its use was later curtailed due to toxicity concerns, it paved the way for the development of safer and more effective pain relievers.[24][25] A notable example is paracetamol (acetaminophen) , a widely used over-the-counter analgesic and antipyretic, which is synthesized from aniline.[1][23]
The "Magic Bullet" Concept: The selective staining of bacteria by certain aniline dyes inspired Paul Ehrlich to propose the concept of a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host.[1][6][26] This revolutionary idea laid the groundwork for modern chemotherapy. His work led to the development of Salvarsan , an aniline derivative containing arsenic, which was the first effective treatment for syphilis.[6][26]
Sulfonamides: The discovery of Prontosil, a sulfonamide dye with antibacterial properties, in the 1930s was a major breakthrough in medicine.[6][26] It was soon discovered that the active component was a simpler aniline derivative, sulfanilamide. This led to the development of a whole class of sulfonamide antibiotics , which are synthesized using aniline as a key precursor.[24][27]
The versatility of the aniline scaffold continues to make it a valuable component in modern drug discovery, with applications in the development of:
-
Antidepressants[24]
-
Antipsychotics[24]
-
Anti-inflammatory drugs[24]
-
Antihistamines[24]
-
Local anesthetics[24]
Signaling Pathways and Drug Action: A Conceptual Overview
The following diagram illustrates the conceptual role of substituted anilines as building blocks in the development of drugs that modulate biological signaling pathways.
Caption: Role of substituted anilines in drug development.
However, the use of anilines in pharmaceuticals is not without its challenges. The metabolic instability and potential toxicity of the aniline moiety are significant concerns in drug development.[28][29][30][31] This has driven research into the development of bioisosteres for the aniline group to mitigate these undesirable properties while retaining therapeutic efficacy.[29]
Beyond Dyes and Drugs: Modern Applications and Future Outlook
The utility of substituted anilines extends into numerous other areas of modern science and technology.
-
Polymers: Aniline is a key monomer in the production of polyaniline, an intrinsically conductive polymer with applications in electronics, sensors, and corrosion inhibition.[27]
-
Agrochemicals: Many herbicides and fungicides are derived from substituted anilines.[1][22]
-
Rubber Processing: Aniline derivatives such as phenylenediamines and diphenylamine are used as antioxidants in the vulcanization of rubber.[1]
The journey of substituted anilines, from a serendipitous purple stain to a cornerstone of modern chemistry, is a powerful illustration of how fundamental research can lead to transformative technologies. The ongoing exploration of novel synthetic methodologies and the quest for new applications ensure that the rich history of substituted anilines will continue to be written in the laboratories and industries of the future.
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Methodological & Application
Synthesis of 4-Fluoro-2-methylaniline: An Application Note and Detailed Protocol
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 4-Fluoro-2-methylaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1] The featured methodology is the catalytic hydrogenation of 4-fluoro-2-nitrotoluene, a robust and scalable reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and critical safety information to ensure a safe and successful synthesis.
Introduction: The Significance of this compound
This compound (CAS No: 452-71-1) is a substituted aniline that serves as a vital building block in organic synthesis.[2][3] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the aniline core, makes it a valuable precursor for a wide range of complex molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the final compounds, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable traits in drug discovery.[4] Consequently, this compound is a sought-after intermediate in the synthesis of various active pharmaceutical ingredients (APIs), herbicides, and pigments.
The synthesis of this compound is, therefore, a critical process for many research and industrial laboratories. The method detailed herein, the catalytic reduction of the corresponding nitro compound, is a classic, efficient, and widely adopted transformation in organic chemistry.
The Synthetic Pathway: Catalytic Hydrogenation
The chosen synthetic route is the catalytic hydrogenation of 4-fluoro-2-nitrotoluene. This reaction offers high yields and clean conversion, with the primary byproduct being water, making it an environmentally conscious choice. The reaction proceeds by the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Reaction Mechanism
The catalytic hydrogenation of a nitro group is a well-established process. The mechanism involves the adsorption of both the nitro compound and hydrogen gas onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the H-H bond in hydrogen and the sequential reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the desired amine.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Fluoro-2-nitrotoluene | >98% purity |
| Palladium on Carbon (10% Pd) | |
| Methanol (MeOH) | Anhydrous |
| Dichloromethane (DCM) | Reagent Grade |
| Petroleum Ether | Reagent Grade |
| Ethyl Acetate (EtOAc) | Reagent Grade |
| Silica Gel | 230-400 mesh |
| Hydrogen Gas (H₂) | High Purity |
| Nitrogen Gas (N₂) or Argon (Ar) | High Purity |
| Round-bottom flask with stirrer bar | |
| Hydrogen balloon or hydrogenation apparatus | |
| Filtration apparatus (e.g., Büchner funnel) | |
| Rotary evaporator | |
| Column chromatography setup | |
| Thin Layer Chromatography (TLC) plates |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a solution of 4-fluoro-2-nitrotoluene (2.00 mmol) in methanol (10 mL) in a round-bottom flask, add 10% palladium on carbon (21 mg, 0.020 mmol).[5]
-
Hydrogenation: The reaction mixture is stirred at room temperature and bubbled with hydrogen gas for 2 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion of the reaction, the solid catalyst is removed by filtration through a pad of celite, and the solids are washed with dichloromethane (25 mL).[5]
-
Concentration: The filtrate and DCM washings are combined and concentrated under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting residue is purified by flash column chromatography on silica gel. A gradient elution from petroleum ether to a 4:1 mixture of petroleum ether and ethyl acetate is used to afford the pure this compound.[5]
Expected Yield and Product Characterization
| Parameter | Expected Value |
| Yield | Quantitative (approximately 250 mg for a 2.00 mmol scale)[5] |
| Appearance | Pinkish oil[5] |
| Molecular Formula | C₇H₈FN[2][3] |
| Molecular Weight | 125.14 g/mol [2][3] |
| Boiling Point | 90-92 °C at 16 mmHg[3] |
| Density | 1.126 g/mL at 25 °C[3] |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ = 126.07 |
Safety and Handling Precautions
4.1. Chemical Hazards:
-
4-Fluoro-2-nitrotoluene (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1][6][7][8]
-
This compound (Product): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[3][9]
-
Palladium on Carbon (Catalyst): May ignite on exposure to air, especially when saturated with hydrogen.[2] Finely divided carbon can be irritating to the respiratory tract.[2]
-
Methanol (Solvent): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane (Solvent): May cause cancer. Causes skin, serious eye, and respiratory irritation.
4.2. Procedural Hazards:
-
Hydrogen Gas: Extremely flammable gas.[10][11][12][13][14] Forms explosive mixtures with air.[10] Handle in a well-ventilated area, away from ignition sources.[10][11][13][14]
-
Catalyst Handling: Palladium on carbon should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[2][15] Never add dry catalyst to an organic solvent in the presence of air.[2] The filter cake after the reaction should not be allowed to dry and should be quenched with water.[2]
4.3. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[16]
Workflow and Mechanism Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate for their research and development needs. The causality behind the experimental choices, such as the use of a palladium catalyst for its high activity and methanol as a suitable solvent, is rooted in established principles of organic chemistry. This self-validating protocol, grounded in widely accepted chemical transformations, ensures a high probability of a successful outcome.
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Application Notes and Protocols: Preparation of 4-Fluoro-2-methylaniline Derivatives
Abstract
This comprehensive guide provides detailed protocols and expert insights into the synthesis and derivatization of 4-Fluoro-2-methylaniline. This compound is a valuable building block in medicinal chemistry and materials science, where the strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties.[1][2][3] This document outlines robust synthetic strategies, step-by-step laboratory protocols, characterization techniques, and critical safety considerations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 452-71-1), also known as 4-fluoro-o-toluidine, is a substituted aniline that has garnered significant interest as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the aniline ring provides a unique combination of steric and electronic properties.
The fluorine substituent is particularly noteworthy. Its high electronegativity and relatively small size allow it to serve as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Increased Lipophilicity: This can improve membrane permeability and absorption.[5]
-
Modulated pKa: The electron-withdrawing nature of fluorine can alter the basicity of the aniline nitrogen, affecting receptor binding and solubility.
-
Favorable Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, enhancing ligand-protein binding affinity.[5]
Given these advantages, mastering the synthesis of the this compound core and its subsequent derivatization is a critical skill for synthetic and medicinal chemists.
Overview of Synthetic Strategies
Several robust synthetic pathways exist for the preparation of the this compound scaffold and its derivatives. The choice of strategy often depends on the availability of starting materials, desired scale, and functional group tolerance. The primary approaches include the reduction of a nitroaromatic precursor and modern palladium-catalyzed cross-coupling reactions.
Figure 1. High-level overview of primary synthetic and derivatization routes for this compound.
Route 1: Reduction of 4-Fluoro-2-nitrotoluene (Preferred Method) This is the most common and industrially scalable method. It involves the reduction of the nitro group of commercially available 4-Fluoro-2-nitrotoluene.[5][6][7] Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is highly efficient and clean, producing water as the only byproduct.[8]
Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) For more complex or substituted analogues where the nitro-precursor is unavailable, the Buchwald-Hartwig amination offers a powerful alternative.[9][10][11] This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.[9][11] For the synthesis of a primary aniline like this compound, an ammonia equivalent is typically used.[12] While versatile, this method requires careful optimization of the catalyst, ligand, base, and solvent system.[13]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of 4-fluoro-2-nitrotoluene using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is high-yielding and procedurally straightforward.[8]
Reaction Scheme:
Figure 2. Reduction of 4-fluoro-2-nitrotoluene.
Materials & Reagents:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Fluoro-2-nitrotoluene | 446-10-6 | 155.12 | 3.10 g | 20.0 | Starting material |
| Palladium, 10% on Carbon (Pd/C) | 7440-05-3 | 106.42 (Pd) | ~165 mg | ~0.155 (Pd) | Catalyst, ~0.8 mol% |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 100 mL | - | Reaction Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~50 mL | - | For filtration wash |
| Celite® or Diatomaceous Earth | 61790-53-2 | - | Small pad | - | Filtration aid |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | Balloon | Excess | Reducing agent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitrotoluene (3.10 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (165 mg) to the solution. Causality Note: Pd/C is flammable, especially when dry and in the presence of solvents. Add it carefully and avoid creating dust.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 mixture of petroleum ether:ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.[8]
-
Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Prepare a small plug of Celite® in a Büchner funnel and filter the reaction mixture through it to remove the palladium catalyst. Causality Note: The Celite® pad prevents fine catalyst particles from passing through. The catalyst on the filter paper should be kept wet with solvent to prevent ignition upon exposure to air.
-
Work-up: Wash the filter cake with dichloromethane (2 x 25 mL) to ensure all product is collected.[8]
-
Concentration: Combine the filtrate and washes in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel, eluting with a gradient of petroleum ether to 4:1 petroleum ether:ethyl acetate to afford the product as a pink or light yellow oil.[8] Expected yield is typically >95%.
Protocol 2: N-Acetylation of this compound
This protocol details a common derivatization of the primary amine to form an amide, a crucial functional group in many pharmaceutical compounds. This reaction serves as a protective strategy or as a key pharmacophore element.[14][15]
Reaction Scheme:
Figure 3. N-Acetylation of this compound.
Materials & Reagents:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 452-71-1 | 125.14 | 1.25 g | 10.0 | Starting material |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~0.9 mL | ~10.8 | To form the soluble hydrochloride salt |
| Water (Deionized) | 7732-18-5 | 18.02 | 28 mL + 6 mL | - | Solvent |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.2 mL | 12.7 | Acetylating agent |
| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 | 1.06 g | 12.9 | Base, neutralizes acid byproduct |
Procedure:
-
Salt Formation: In a 100 mL Erlenmeyer flask, dissolve this compound (1.25 g, 10.0 mmol) in water (28 mL). Add concentrated hydrochloric acid (~0.9 mL) dropwise while swirling. The aniline should dissolve to form its soluble hydrochloride salt.[14][16]
-
Reagent Preparation: In a separate small beaker, prepare a solution of sodium acetate (1.06 g) in water (6 mL).[14]
-
Acetylation: To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.2 mL) in one portion. Immediately add the sodium acetate solution.[16] Causality Note: The sodium acetate acts as a base to neutralize the HCl salt and the acetic acid byproduct of the reaction, driving the equilibrium towards the amide product.
-
Precipitation & Isolation: A white precipitate of the N-acetylated product should form rapidly. Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Drying & Purification: Allow the product to air dry on the filter paper. For higher purity, the crude product can be recrystallized from a suitable solvent like a water/ethanol mixture.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
This compound:
-
Appearance: Light yellow to orange or pink clear liquid.[8][17]
-
Molecular Formula: C₇H₈FN[8]
-
Molecular Weight: 125.14 g/mol [8]
-
Boiling Point: 90-92 °C / 16 mmHg[4]
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be approximately 6.8-6.6 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.1 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals around δ 157.5 (d, J ≈ 237 Hz, C-F), 142.5 (s, C-NH₂), 123.0 (s, C-CH₃), 116.5 (d, J ≈ 22 Hz, CH), 115.5 (d, J ≈ 8 Hz, CH), 114.0 (d, J ≈ 21 Hz, CH), 17.0 (s, CH₃).
(Note: Actual NMR shifts can vary slightly based on solvent and concentration. It is always best to compare with a reference spectrum if available.)
Safety and Handling
Working with anilines and their precursors requires strict adherence to safety protocols.
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[17][18]
-
Handling: Always work in a well-ventilated chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[18][19]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[18] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[20]
-
-
4-Fluoro-2-nitrotoluene: A combustible liquid that is toxic. Handle with the same precautions as the aniline product.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. The filter cake should never be allowed to dry in the air. Quench it carefully by placing it in a beaker of water immediately after filtration.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[18][19][20][21]
Conclusion
The synthetic protocols detailed in this guide provide reliable and efficient methods for the preparation of this compound and its N-acetyl derivative. The catalytic hydrogenation of 4-fluoro-2-nitrotoluene is a robust and high-yielding approach for accessing the core scaffold. Subsequent derivatization, such as the straightforward N-acetylation, opens the door to a vast chemical space for applications in drug discovery and materials science. By understanding the causality behind the procedural steps and adhering to strict safety measures, researchers can confidently synthesize these valuable fluorinated building blocks for their innovative projects.
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Approaches for the N-acetylation of anilines. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oujdi, M. H., et al. [Link]
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Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]
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Synthetic Methods for Primary Anilines. IntechOpen. [Link]
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Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Frank, E., et al. Beilstein Journal of Organic Chemistry. [Link]
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N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib. [Link]
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Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]
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Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Autech Industry Co.,Ltd. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. Kaur, R., et al. Journal of the Iranian Chemical Society. [Link]
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Supporting Information. Sharma, V., et al. New Journal of Chemistry. [Link]
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Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Chemistry Portal. [Link]
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The Expanding Use of Fluorinated Compounds: A Look at 4-Fluoro-2-nitrotoluene. Autech Industry Co.,Ltd. [Link]
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The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Versatile Virtuoso: 4-Fluoro-2-methylaniline as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-fluoro-2-methylaniline emerges as a particularly valuable and versatile intermediate, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique substitution pattern—a fluorine atom para to the amino group and a methyl group in the ortho position—imparts a desirable combination of electronic properties and steric influence, making it a favored scaffold for medicinal chemists and process developers. The presence of fluorine can enhance metabolic stability and binding affinity of target molecules, while the methyl group can influence conformation and provide a point for further functionalization.[3][4][5]
This technical guide provides an in-depth exploration of this compound as a building block, offering detailed application notes and robust protocols for its utilization in key synthetic transformations. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just procedural steps, but also a deeper understanding of the causality behind experimental choices.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in synthesis.
| Property | Value | Reference |
| CAS Number | 452-71-1 | [1] |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
| Appearance | Liquid | [6] |
| Boiling Point | 90-92 °C/16 mmHg | [6] |
| Density | 1.126 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.537 | [6] |
Application in the Synthesis of Bioactive Molecules
The strategic placement of the fluoro and methyl groups on the aniline ring makes this compound a key component in the synthesis of a variety of bioactive compounds, most notably in the realm of kinase inhibitors and other targeted therapeutics.
Case Study: Synthesis of Sirtuin Activators (MDL-800)
Sirtuin 6 (SIRT6) is a lysine deacetylase that has emerged as a promising therapeutic target in oncology.[3][7] The development of small-molecule activators of SIRT6, such as MDL-800, has been a significant area of research.[3][8] The synthesis of MDL-800 utilizes 5-bromo-4-fluoro-2-methylaniline, a closely related derivative of the title compound, highlighting the utility of this substitution pattern in constructing complex pharmacophores.[3][7] The synthetic sequence showcases the amine's role as a nucleophile in a sulfamoylation reaction.
The general workflow for the initial steps in the synthesis of MDL-800 is depicted below:
Caption: Synthetic workflow for MDL-800.
Application in Kinase Inhibitor Scaffolds
Substituted anilines are a cornerstone in the design of kinase inhibitors, with the aniline nitrogen often forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[9] The 4-fluoroaniline moiety is a common feature in many approved and investigational kinase inhibitors.[9][10] While a direct synthesis of a marketed drug from this compound is not prominently featured in the provided literature, its structural motifs are highly relevant. For instance, the multi-kinase inhibitor Regorafenib contains a 4-amino-3-fluorophenoxy moiety, which is structurally analogous to this compound and is derived from related starting materials.[11][12][13][14][15]
Key Synthetic Transformations and Protocols
This compound serves as a versatile nucleophile and coupling partner in a variety of fundamental organic reactions. The following sections provide detailed protocols for some of the most important transformations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of complex aryl amines.[1][16] This reaction is particularly valuable for coupling this compound with various aryl and heteroaryl halides or triflates.
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol is based on established procedures for similar aniline substrates and should be optimized for specific aryl halides.[1][10]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Aryl halide (or triflate)
-
This compound
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.2-2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (typically at a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Data:
The following table provides representative conditions and outcomes for Buchwald-Hartwig aminations of related anilines, which can serve as a guide for optimization.[10][17]
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-Methylpiperazine | (NHC)Pd(allyl)Cl | LHMDS | Toluene | RT | 0.1 | 80 |
| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | LHMDS | Toluene | RT | 0.3 | 93 |
| 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 95 |
Amide Bond Formation
Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis.[9] this compound can be readily acylated to form a wide range of amide derivatives, which are often key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[18]
Experimental Protocol: General Procedure for Amide Coupling using a Carbodiimide Reagent
This protocol describes a standard procedure for amide bond formation using a carbodiimide coupling agent and an activating agent.[19]
Materials:
-
Carboxylic acid
-
This compound
-
Coupling agent (e.g., EDC, DCC)
-
Activating agent (e.g., HOBt, HOAt)
-
Base (e.g., DIEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
Procedure:
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent. Add the activating agent (1.0-1.2 equivalents) and the coupling agent (1.1-1.3 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add this compound (1.0-1.2 equivalents) to the reaction mixture, followed by the base (1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: If DCC was used, filter off the precipitated dicyclohexylurea (DCU). Dilute the reaction mixture with a suitable organic solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diazotization and Azo Coupling
While less common in pharmaceutical synthesis, the diazotization of this compound followed by azo coupling is a key reaction in the synthesis of specialized dyes and pigments. The electron-donating methyl group and the electron-withdrawing fluorine atom can influence the color and properties of the resulting azo dye.
Experimental Protocol: General Procedure for Diazotization
This protocol outlines the formation of a diazonium salt from this compound.
Materials:
-
This compound
-
Concentrated hydrochloric acid or sulfuric acid
-
Sodium nitrite
-
Deionized water
-
Ice bath
Procedure:
-
Amine Salt Formation: In a beaker, dissolve this compound (1.0 equivalent) in a mixture of concentrated acid and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in deionized water. Slowly add the sodium nitrite solution dropwise to the cooled amine salt solution, ensuring the temperature remains between 0-5 °C.
-
Complete Diazotization: Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting cold diazonium salt solution is typically used immediately in the subsequent coupling reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering a unique combination of electronic and steric properties. Its application in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. The protocols and application notes provided in this guide are intended to serve as a practical resource for chemists, enabling the efficient and strategic utilization of this important synthetic intermediate. As the demand for novel and complex molecular architectures continues to grow, the role of well-designed building blocks like this compound will undoubtedly become even more critical.
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Shang, J. L., et al. (2021). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmacologica Sinica, 42, 120–131. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubMed Central. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]
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PubMed Central. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
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Beilstein Journals. (2019). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
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-
Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Assay of SIRT1-Activating Compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]
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MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
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Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]
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-
MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]
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Open Exploration Publishing. (2025). Sirtuin activators as an anti-aging intervention for longevity. Retrieved from [Link]
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PubMed. (2022). MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. Retrieved from [Link]
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PubMed Central. (n.d.). MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. Retrieved from [Link]
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- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. Amide Synthesis [fishersci.co.uk]
Application Notes: Strategic Use of 4-Fluoro-2-methylaniline in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Value of Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly profound in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in pharmaceutical agents, agrochemicals, and advanced materials.[2] The incorporation of fluorinated building blocks, such as 4-fluoro-2-methylaniline, is of high strategic importance. The fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable component in drug design.
This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic incorporation of the this compound scaffold into target molecules via the Suzuki-Miyaura coupling. As this aniline derivative is not directly equipped with a suitable leaving group for the reaction, this document details the necessary upstream activation steps and provides robust, field-proven protocols for its successful use in cross-coupling.
Part 1: The Foundational Chemistry - The Suzuki-Miyaura Catalytic Cycle
A mastery of the Suzuki-Miyaura reaction requires a fundamental understanding of its catalytic cycle, which revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] Each step presents opportunities for optimization and potential points of failure.
The three key mechanistic steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the electrophilic partner (the aryl halide), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Strategic Activation of this compound for Coupling
This compound cannot participate directly in a Suzuki coupling as a coupling partner because it lacks a suitable leaving group. The C-NH₂ and aromatic C-F bonds are generally inert under standard Suzuki conditions. Therefore, the primary strategy involves converting the aniline into a reactive electrophile, typically an aryl halide.
Strategy: Conversion to an Aryl Halide via Regioselective Bromination
The most direct and reliable approach is the electrophilic bromination of this compound. The activating, ortho-para directing nature of the amino group and the methyl group, combined with the deactivating effect of the fluorine, allows for predictable regioselectivity. The most activated position, ortho to the amine and meta to the fluorine, is the C5 position. This leads to the formation of 5-bromo-4-fluoro-2-methylaniline , a versatile intermediate ready for Suzuki coupling.[5][6]
This substrate presents a specific challenge: it is an electron-rich aryl bromide. Oxidative addition to electron-rich aryl halides is often sluggish.[4] This challenge is overcome by selecting a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which accelerate the oxidative addition step.[7]
Part 3: Experimental Protocols and Methodologies
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline
This protocol is based on established methods for the regioselective bromination of activated anilines.[8]
-
Reagents & Equipment:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions
-
Brine, anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, column chromatography setup (silica gel)
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in ACN or DCM (approx. 0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equiv) in the same solvent.
-
Add the NBS solution dropwise to the stirring aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess bromine, followed by saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromo-4-fluoro-2-methylaniline.[9][10]
-
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-2-methylaniline with Phenylboronic Acid
This protocol is a robust, general procedure adaptable for various aryl and heteroaryl boronic acids. It emphasizes the use of modern catalyst systems suitable for electron-rich aryl halides.[2][11]
-
Reagents & Equipment:
-
5-Bromo-4-fluoro-2-methylaniline (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., Potassium phosphate, K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Inert gas supply (Argon or Nitrogen), vacuum/gas manifold
-
Magnetic stirrer/hotplate
-
-
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry or oven-dry the Schlenk flask and stir bar to remove moisture. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add 5-bromo-4-fluoro-2-methylaniline (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G3 pre-catalyst (0.01-0.02 equiv).
-
Atmosphere Exchange: Seal the flask and evacuate under high vacuum for several minutes, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere. The exclusion of oxygen is critical to prevent catalyst deactivation.[7]
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O) via syringe. Degas the solvent by bubbling inert gas through it for 20-30 minutes prior to addition.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl product.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Part 4: Optimization and Troubleshooting
Even with a robust protocol, optimization may be necessary, and challenges can arise. The following table summarizes key parameters and common issues.
| Parameter | Options / Starting Point | Rationale & Field Insights |
| Catalyst & Ligand | SPhos/XPhos-based pre-catalysts (1-2 mol%) | Causality: Electron-rich substrates like bromo-anilines require highly active, bulky, and electron-donating ligands to facilitate the difficult oxidative addition step. Buchwald-type ligands are industry standard for this purpose.[7] Traditional PPh₃-based catalysts are often ineffective.[7] |
| Base | K₃PO₄ (3 equiv), Cs₂CO₃ (2-3 equiv) | Causality: A strong, non-nucleophilic base is required for efficient transmetalation. K₃PO₄ is often superior for boronic acids. Ensure the base is anhydrous and finely powdered to maximize surface area and reactivity.[7] |
| Solvent | Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O | Causality: The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can be sluggish. However, excess water can promote unwanted side reactions.[3] |
| Temperature | 80-100 °C | Causality: Elevated temperatures are typically required to drive the reaction, especially the oxidative addition step with a moderately reactive aryl bromide. |
| Common Issue | Likely Cause(s) | Troubleshooting Strategy |
| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Poor quality base.3. Sub-optimal ligand choice. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere techniques.[7]2. Use a fresh bottle of anhydrous, finely ground base.3. Switch to a more active ligand system (e.g., from SPhos to XPhos for more hindered substrates). |
| Protodeboronation | Presence of excess water or protic sources; prolonged reaction time at high temperature. | Use anhydrous solvents (if using a boronate ester) or minimize the amount of water in the solvent mixture. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[3][12] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture oxidizing Pd(0) to Pd(II); reaction temperature too high. | Improve degassing procedures. A small amount of homocoupling is common, but significant amounts point to an issue with catalyst oxidation.[12] |
| Dehalogenation of Aryl Halide | Side reaction where the bromide is replaced by hydrogen. Can be promoted by certain bases or impurities. | This is a known side reaction.[12] Ensure high-purity starting materials. Sometimes screening a different base (e.g., switching from K₃PO₄ to Cs₂CO₃) can mitigate this issue. |
References
-
GlaxoSmithKline. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
RSC Advances. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
SINOPEG. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
-
Journal of the American Chemical Society. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Retrieved from [Link]
-
New Journal of Chemistry. (2014). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Reddit. (2022). Suzuki help. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-Fluoro-2-methylphenylboronic acid, 98%. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 9. 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]
- 10. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Strategic N-methylation of 4-Fluoro-2-methylaniline: A Guide to Protocol Selection and Execution
An Application Note for Drug Development Professionals
Abstract: The N-methylation of 4-fluoro-2-methylaniline is a critical transformation for synthesizing key intermediates in the pharmaceutical and agrochemical industries. The introduction of an N-methyl group significantly modulates the physicochemical and pharmacological properties of the parent aniline, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of established protocols for this transformation, grounded in mechanistic principles. We present detailed, field-tested methodologies, from the classic Eschweiler-Clarke reaction to modern green chemistry approaches using dimethyl carbonate, and the high-potency, traditional alkylation using dimethyl sulfate. Each protocol is accompanied by a discussion of its underlying mechanism, a comparative analysis of its advantages and limitations, and rigorous safety protocols to ensure self-validating and safe laboratory execution.
Introduction: The Significance of the N-Methyl Moiety
The N-methylaniline scaffold is a privileged motif found in a wide array of biologically active compounds. For a molecule like this compound, the addition of a methyl group to the nitrogen atom is not a trivial modification. It sterically shields the nitrogen, can alter hydrogen bonding capabilities, and influences the overall electronic profile of the aromatic ring. These changes can translate into enhanced potency, improved selectivity, or more favorable pharmacokinetic profiles in a drug candidate. Consequently, the selection of an appropriate, scalable, and safe N-methylation strategy is a pivotal decision in the synthetic route design for many active pharmaceutical ingredients (APIs). This document serves as a detailed guide to making that selection and executing it with precision.
Foundational Safety and Hazard Analysis
Scientific integrity begins with a commitment to safety. Before any experimental work, a thorough risk assessment of all reactants, reagents, and the final product is mandatory.
Table 1: Hazard Identification and Key Safety Data
| Compound | CAS No. | Key Hazards | Recommended PPE |
| This compound (Starting Material) | 452-71-1 | Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][2] | Chemical safety goggles, nitrile gloves, lab coat, work in a certified chemical fume hood. |
| N-Methyl-4-fluoro-2-methylaniline (Product) | N/A | Assumed to have similar or greater toxicity than the starting material. Likely toxic if swallowed, causes skin irritation and serious eye damage.[3] | Chemical safety goggles, nitrile gloves, lab coat, work in a certified chemical fume hood. |
| Formaldehyde (37% aq.) | 50-00-0 | Toxic, corrosive, known human carcinogen, sensitizer. | Work exclusively in a fume hood. Use chemical splash goggles and appropriate gloves (butyl or nitrile). |
| Formic Acid (>85%) | 64-18-6 | Corrosive, causes severe skin burns and eye damage. Lachrymator. | Work in a fume hood. Use face shield, chemical splash goggles, and acid-resistant gloves. |
| Dimethyl Carbonate (DMC) | 616-38-6 | Flammable liquid and vapor. Considered a "green" reagent due to lower toxicity compared to other methylating agents.[4] | Standard PPE. Keep away from ignition sources. |
| Dimethyl Sulfate (DMS) | 77-78-1 | EXTREMELY TOXIC & CARCINOGENIC .[5] Fatal if swallowed, inhaled, or in contact with skin. Causes severe burns. Effects can be delayed.[6][7][8] | SPECIALIZED HANDLING REQUIRED . Use in a certified fume hood. Wear a face shield, chemical splash goggles, and heavy-duty butyl rubber gloves. Have an ammonia solution ready for decontamination.[9] |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. | Handle in a dry environment. Avoid contact with water or acids. |
Comparative Overview of Methylation Strategies
The choice of methylation protocol is a trade-off between efficiency, safety, cost, and scalability. Three primary strategies are detailed in this guide.
Table 2: Comparison of N-Methylation Protocols
| Method | Key Reagents | Pros | Cons | Selectivity |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | High yield, inexpensive, does not produce quaternary salts, robust.[10][11] | Requires heating, large excess of reagents, CO₂ evolution. | Excellent for mono- or di-methylation of primary amines. Stops at the tertiary amine.[10] |
| Dimethyl Carbonate (DMC) | DMC, Catalyst (e.g., Zeolite, DBU) | "Green" reagent, low toxicity, high selectivity for mono-methylation is achievable.[12][13] | Often requires high temperatures/pressure (autoclave or flow reactor), catalyst may be needed.[4] | High mono-methylation selectivity can be achieved with catalyst and condition control.[13] |
| Dimethyl Sulfate (DMS) | DMS, Base (e.g., K₂CO₃) | Highly reactive, effective, works at lower temperatures. | Extremely toxic and carcinogenic , risk of over-methylation, generates salt waste.[5][9] | Prone to over-methylation (di-methylation) due to high reactivity. Stoichiometric control is critical. |
Protocol 1: The Classic Approach - Eschweiler-Clarke Reaction
This method is a cornerstone of amine methylation. It functions as a one-pot reductive amination where formaldehyde forms an intermediate iminium ion with the aniline, which is then reduced in situ by formic acid. The loss of CO₂ from formic acid makes the reaction irreversible.[10]
Mechanistic Rationale
The reaction proceeds in two main stages for a primary amine. First, the aniline attacks formaldehyde to form an aminal, which dehydrates to an electrophilic iminium ion. Formic acid then delivers a hydride to the imine, yielding the mono-methylated product. This secondary amine is often more nucleophilic and rapidly reacts again with formaldehyde and formic acid to yield the final di-methylated product. For producing the mono-methylated product, careful control of stoichiometry is essential, though often challenging. For the purpose of this guide, we will focus on the exhaustive methylation to the tertiary amine, N,N-dimethyl-4-fluoro-2-methylaniline, as it is the more common and higher-yielding outcome of the classic Eschweiler-Clarke procedure.[10]
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
Experimental Protocol (Exhaustive Methylation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: To the aniline, add formic acid (90%, 5.0 eq) followed by aqueous formaldehyde (37%, 5.0 eq). Caution: The initial reaction can be exothermic.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain at this temperature for 8-12 hours. The evolution of CO₂ should be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate or 4M NaOH until the pH is > 9. Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N,N-dimethyl-4-fluoro-2-methylaniline.
Caption: Experimental workflow for the Eschweiler-Clarke reaction.
Protocol 2: The Green Chemistry Approach - N-methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate is an environmentally benign methylating agent, acting as a safer alternative to DMS and methyl halides.[13] Its use often requires a catalyst and elevated temperatures, making it suitable for batch reactions in an autoclave or, for enhanced safety and control, a continuous flow system.[4] The reaction can be tuned to favor mono-methylation.
Mechanistic Rationale
The mechanism involves the initial formation of a carbamate intermediate by the reaction of the aniline with DMC. This in-situ protection step deactivates the nitrogen, preventing over-methylation. Subsequent methylation of the carbamate followed by hydrolysis (often promoted by the reaction conditions) releases the mono-methylated amine and CO₂. Zeolites or bases can catalyze these steps.[13]
Caption: Simplified mechanism for mono-N-methylation using DMC.
Experimental Protocol (Batch Process for Mono-methylation)
-
Reaction Setup: To a high-pressure autoclave, add this compound (1.0 eq), dimethyl carbonate (used as both reagent and solvent, ~10-20 eq), and a catalyst such as NaY faujasite zeolite (by weight, as per literature).[13]
-
Heating: Seal the autoclave and heat the mixture to 130-150 °C with vigorous stirring for 12-24 hours. The internal pressure will increase due to methanol and CO₂ byproducts.
-
Cooling: After the reaction period, cool the autoclave to room temperature. Caution: Ensure the vessel is fully cooled before venting excess pressure in a fume hood.
-
Work-up: Open the vessel, and filter off the solid catalyst.
-
Purification: Remove the excess dimethyl carbonate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to isolate the N-methyl-4-fluoro-2-methylaniline.
Caption: Experimental workflow for batch N-methylation with DMC.
Protocol 3: The High-Potency (High-Hazard) Approach - N-methylation with Dimethyl Sulfate
Dimethyl sulfate (DMS) is a powerful and inexpensive methylating agent that reacts readily with nucleophiles like anilines via an Sₙ2 mechanism. Its extreme toxicity necessitates stringent safety controls and it should only be used by experienced personnel with appropriate engineering controls in place.
Mechanistic Rationale
The mechanism is a straightforward bimolecular nucleophilic substitution (Sₙ2). The lone pair of the aniline's nitrogen atom attacks one of the methyl groups of DMS, with the methyl sulfate anion acting as the leaving group. A mild base is required to neutralize the sulfuric acid byproduct. The resulting secondary amine is more nucleophilic than the starting primary amine, creating a high potential for a second methylation event to occur.
Caption: Sₙ2 mechanism for N-methylation using Dimethyl Sulfate.
Experimental Protocol (Mono-methylation Focus)
-
Reaction Setup: In a three-necked flask equipped with a thermometer, addition funnel, and nitrogen inlet, dissolve this compound (1.0 eq) and a mild base like potassium carbonate (K₂CO₃, 1.5 eq) in a suitable solvent (e.g., acetone or acetonitrile).
-
Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add dimethyl sulfate (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Extreme Caution: Handle DMS in a fume hood with specialized PPE.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction closely by TLC to minimize the formation of the di-methylated byproduct.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Very slowly and carefully add a concentrated aqueous ammonia solution to quench and destroy any unreacted DMS. Stir for 1 hour.
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and water. Separate the layers, and extract the aqueous layer again with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography.
Caption: High-hazard workflow for N-methylation with Dimethyl Sulfate.
References
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(11), 3737–3741. Available at: [Link]
-
Fu, Z., Ono, Y., & Baba, T. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of Molecular Catalysis A: Chemical, 120(1-3), L9-L13. Available at: [Link]
-
Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(3), 375-380. Available at: [Link]
-
Kimies. (2023, October 13). Eschweiler-Clarke reaction. YouTube. Available at: [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. Available at: [Link]
-
Royal Society of Chemistry. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6, 1584-1592. Available at: [Link]
-
Royal Society of Chemistry. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 12, 8946-8953. Available at: [Link]
-
ChemEurope.com. (n.d.). Dimethyl sulfate. Available at: [Link]
-
Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Available at: [Link]
-
ResearchGate. (2015). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. Available at: [Link]
-
ResearchGate. (2017). Reductive amination of 1 with aniline using NaBH(OAc) 3 at room temperature. Available at: [Link]
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Application Notes: The Strategic Utility of 4-Fluoro-2-methylaniline in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
Introduction: The Privileged Role of Fluorinated Anilines in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology. Small molecule kinase inhibitors have revolutionized treatment paradigms, and their design often relies on a select group of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding to the ATP pocket of various kinases. Among these, the 4-anilinoquinazoline and 4-anilinoquinoline cores are preeminent.[1][2][3] The strategic efficacy of these scaffolds is critically dependent on the substitution pattern of the aniline ring, which fine-tunes the inhibitor's potency, selectivity, and pharmacokinetic profile.
4-Fluoro-2-methylaniline is a particularly valuable building block in this context. The judicious placement of its substituents offers a triad of advantages:
-
Enhanced Binding Affinity: The fluorine atom, with its high electronegativity and ability to form favorable orthogonal interactions, can significantly enhance binding affinity to the target protein.[4] It can also modulate the pKa of the aniline nitrogen, influencing its hydrogen-bonding capabilities within the kinase hinge region.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to improved in vivo stability and a more favorable pharmacokinetic profile.
-
Conformational Control: The ortho-methyl group introduces steric influence that can lock the aniline ring into a specific, often more favorable, conformation for binding within the ATP pocket, thereby enhancing selectivity.
This guide provides a comprehensive overview of the application of this compound in the synthesis of a representative 4-anilinoquinazoline kinase inhibitor, detailing a robust synthetic protocol and exploring the mechanistic basis of its therapeutic action.
PART 1: Synthesis of N-(4-fluoro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
The construction of the core 4-anilinoquinazoline scaffold is most efficiently achieved through a carbon-nitrogen (C-N) bond-forming reaction between this compound and a suitable 4-chloroquinazoline precursor. While traditional nucleophilic aromatic substitution (SNAr) can be effective, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer broader substrate scope, milder conditions, and often superior yields.[5]
Synthetic Scheme
Caption: Synthetic workflow for a model 4-anilinoquinazoline.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed synthesis of N-(4-fluoro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.
Materials and Equipment:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
This compound (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Causality Note: The system must be under an inert atmosphere as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. Cesium carbonate is a strong, yet non-nucleophilic, base essential for the deprotonation of the aniline in the catalytic cycle.[6] Xantphos is a bulky, electron-rich bidentate phosphine ligand that stabilizes the palladium catalyst and promotes the crucial reductive elimination step.[5]
-
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via syringe, followed by the addition of this compound (1.2 eq).
-
Causality Note: Anhydrous solvent is critical to prevent quenching of the basic and organometallic intermediates. A slight excess of the aniline component ensures the complete consumption of the more valuable chloroquinazoline starting material.
-
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloro-6,7-dimethoxyquinazoline) is consumed (typically 8-16 hours).
-
Causality Note: Elevated temperatures are required to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Causality Note: Filtration through Celite is a standard and effective method to remove heterogeneous catalysts and fine inorganic solids that could complicate subsequent purification steps.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate.
-
Causality Note: Column chromatography is necessary to separate the desired product from unreacted starting materials, ligand, and any side products, ensuring high purity of the final compound.
-
-
Characterization: Combine the product-containing fractions and evaporate the solvent. Dry the solid product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Mechanism of Action & Targeted Signaling Pathway
Binding Mode at the Kinase ATP Site
The 4-anilinoquinazoline scaffold acts as an ATP-competitive inhibitor.[3] The core structure mimics the adenine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of the kinase. X-ray crystallography studies on related inhibitors have elucidated the key interactions:[7][8]
-
Hinge Binding: The N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH of a conserved "hinge region" residue (e.g., Met793 in EGFR).[9] This interaction is a primary anchor for the inhibitor.
-
Hydrophobic Pockets: The 4-anilino moiety, in this case, the 4-fluoro-2-methylphenyl group, projects into a deeper hydrophobic pocket. The fluorine atom can enhance hydrophobic interactions and the ortho-methyl group provides steric bulk that can improve selectivity by favoring binding to kinases with accommodating pockets.[7]
Targeted Pathway: EGFR Signaling
Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant activation is a hallmark of numerous cancers, particularly non-small cell lung cancer.[10][11] Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.
By blocking the ATP-binding site, an inhibitor derived from this compound prevents this initial autophosphorylation event, effectively shutting down these oncogenic signals.
Caption: Inhibition of the EGFR signaling cascade.
PART 3: Data Summary & Troubleshooting
Quantitative Data Summary
The following table presents typical data for the synthesis and biological evaluation of a 4-anilinoquinazoline inhibitor derived from this compound. (Note: Values are representative and based on literature for analogous compounds).[9][12][13]
| Parameter | Value | Method/Reference |
| Synthesis | ||
| Reaction Yield | 75-90% | Isolated yield after chromatography |
| Product Purity | >98% | HPLC |
| Characterization | ||
| ¹H NMR | Conforms to structure | 400 MHz, DMSO-d₆ |
| ESI-MS [M+H]⁺ | 314.12 | Calculated: 314.12 |
| Biological Activity | ||
| EGFR Kinase IC₅₀ | 15 nM | In vitro kinase assay |
| A549 Cell Proliferation IC₅₀ | 85 nM | CCK-8 / MTT Assay |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | Use fresh Pd₂(dba)₃ or a pre-catalyst. Ensure the reaction is strictly anaerobic. |
| 2. Insufficient Base Strength | Switch to a stronger base like NaOtBu or K₃PO₄, but be mindful of substrate compatibility. | |
| 3. Poor Ligand Choice | For hindered substrates, consider other bulky phosphine ligands like RuPhos or BrettPhos. | |
| Formation of Side Products | 1. Homocoupling of Aniline | Lower the reaction temperature slightly. Ensure precise stoichiometry. |
| 2. Hydrodechlorination of Starting Material | Use high-purity, anhydrous solvents and reagents. | |
| Difficult Purification | Product co-elutes with ligand/byproducts | Optimize the mobile phase for chromatography. Consider a different solvent system (e.g., DCM/Methanol). If the product is basic, an acid wash during workup may remove some impurities. |
References
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Shewchuk, L. et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis route to access 4-anilinoquinoline (9). ResearchGate. Available at: [Link]
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Shewchuk, L. M. et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y. et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, B. et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Lv, P. C. et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Available at: [Link]
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Bhusare, N. et al. (2022). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. World Journal of Pharmaceutical Research. Available at: [Link]
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Smaill, J. B. et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Huang, Y.-L. et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry. Available at: [Link]
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Zhang, H. et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]
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Kumar, A. et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances. Available at: [Link]
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Zhu, W. et al. (2018). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Zhang, J. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]
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Al-Hussain, S. A. & Al-Rashood, S. T. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available at: [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). ijcbs.com. Available at: [Link]
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de Oliveira, R. B. et al. (2018). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Abdel-Ghani, T. M. et al. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Receptors and Signal Transduction. Available at: [Link]
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Held, J. et al. (2022). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Molecules. Available at: [Link]
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ResearchGate. (2023). Synthesis and Biological Activities of Novel Quinazoline–Sulfonamide Derivatives Promising for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]
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Dias, L. S. et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. Available at: [Link]
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Zhang, M. et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. Available at: [Link]
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El-Sayed, N. N. E. et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals. Available at: [Link]
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Wang, C. et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Way2Drug. (n.d.). 4'-fluoro-5,7-dihydroxyflavone – piperazine hybrids as vegfr-2 inhibitors: design, in-silico study, synthesis, and anticancer activity. Way2Drug. Available at: [Link]
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El-Naggar, A. M. et al. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorganic Chemistry. Available at: [Link]
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de Oliveira, C. S. et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Available at: [Link]
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The Strategic Incorporation of 4-Fluoro-2-methylaniline in the Synthesis of Advanced EGFR Inhibitors: Application Notes and Protocols
Introduction: The Imperative for Novel EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of cancers such as non-small cell lung cancer (NSCLC).[4] These inhibitors typically function by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain, thereby blocking downstream signaling pathways and inhibiting tumor growth.[5]
The evolution of EGFR inhibitors has seen a progression through multiple generations, each designed to overcome resistance mechanisms developed by tumors against previous inhibitors.[6] A significant portion of these inhibitors are built upon a quinazoline core, which serves as a scaffold for positioning key pharmacophoric elements within the EGFR active site.[7][8] The aniline moiety, in particular, is crucial for establishing critical hydrogen bond interactions with the hinge region of the kinase.[9] The nature and substitution pattern of this aniline ring can profoundly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on the application of a specific, strategically substituted aniline, 4-fluoro-2-methylaniline , in the synthesis of next-generation EGFR inhibitors. The unique electronic and steric properties conferred by the fluoro and methyl substituents on the aniline ring present opportunities for developing inhibitors with enhanced binding affinity and improved pharmacological profiles.
The Role of this compound: A Molecular Design Perspective
The selection of this compound as a building block in the synthesis of EGFR inhibitors is a deliberate choice driven by several key molecular design principles:
-
Enhanced Hinge Binding: The aniline nitrogen is a critical hydrogen bond donor to the backbone of the hinge region in the EGFR kinase domain. The electronic properties of the substituents on the aniline ring can modulate the basicity of this nitrogen and, consequently, the strength of this crucial interaction.
-
Fluorine's Multifaceted Contribution: The fluorine atom at the 4-position offers several advantages. Its high electronegativity can influence the electronic distribution of the ring and the pKa of the aniline nitrogen, potentially optimizing binding interactions. Furthermore, fluorine can participate in favorable orthogonal interactions with the protein, such as dipole-dipole or multipolar interactions, and can block metabolic hotspots, thereby improving the metabolic stability and pharmacokinetic profile of the inhibitor.[9]
-
Steric Guidance and Selectivity: The methyl group at the 2-position provides steric bulk that can guide the orientation of the inhibitor within the ATP-binding pocket. This steric influence can promote a more favorable binding conformation and potentially enhance selectivity for EGFR over other kinases, thereby reducing off-target effects.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting materials is fundamental to successful synthesis. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 452-71-1 | [1][10] |
| Molecular Formula | C₇H₈FN | [1][10] |
| Molecular Weight | 125.14 g/mol | [1][10] |
| Appearance | Colorless to light yellow liquid | [10] |
| Melting Point | 14.2 °C | [10] |
| Boiling Point | 97 °C @ 20 Torr | [10] |
| Density | 1.126 g/cm³ @ 18 °C | [10] |
| Flash Point | 190 °F (88 °C) | [3][10] |
| Refractive Index | 1.542 | [10] |
Synthetic Workflow: Construction of the 4-Anilinoquinazoline Core
The synthesis of EGFR inhibitors featuring the 4-(4-fluoro-2-methylanilino)quinazoline core generally proceeds through a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and this compound. This reaction is a cornerstone in the construction of a vast library of quinazoline-based kinase inhibitors.[7]
The following diagram, generated using Graphviz, illustrates the generalized synthetic workflow.
Caption: Generalized synthetic workflow for EGFR inhibitors using this compound.
Experimental Protocol: Synthesis of a Quinazoline-based Kinase Inhibitor Intermediate
This protocol is adapted from methodologies described in patent literature for the synthesis of novel kinase inhibitors, where this compound is reacted with a substituted quinazoline precursor.[2]
Reaction: Nucleophilic aromatic substitution of a 4-chloroquinazoline derivative with this compound.
Materials:
-
Substituted 4-chloroquinazoline (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Anhydrous isopropanol or other suitable solvent (e.g., THF, DMF)
-
Optional: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.5 equiv)
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 4-chloroquinazoline (1.0 equiv).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous isopropanol to dissolve or suspend the 4-chloroquinazoline.
-
To this solution/suspension, add this compound (1.0-1.2 equiv). If a base is required, add it at this stage.
-
Heat the reaction mixture to reflux (or a suitable temperature as determined by optimization, e.g., 45-80 °C) and maintain for 2-12 hours.
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate has formed, it can be isolated by filtration, washed with cold solvent, and dried.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(4-fluoro-2-methylanilino)quinazoline derivative.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. A patent for a related compound reports the following characteristic proton NMR signals: ¹H NMR (400 MHz, DMSO-d6) δ 10.58 (s, 1H), 9.72 (s, 1H), 8.68 (d, 1H), 8.61 (s, 1H), 8.39 (d, 1H), 7.92 (d, 1H), 7.54 (br s, 2H), 7.47 (t, 2H), 7.1 (d, 1H), 7.03 (t, 1H) 6.49 (d, 1H).[3][10]
Note: Reaction conditions, including solvent, temperature, and the use of a base, may require optimization depending on the specific substituents on the quinazoline ring. Microwave-assisted synthesis can also be employed to accelerate the reaction.[2]
Mechanism of Action: How the Synthesized Inhibitors Target EGFR
The synthesized 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[5] The core mechanism involves the binding of the inhibitor to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and the subsequent activation of downstream signaling pathways.
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by the synthesized TKIs.
Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline TKI.
Safety and Handling of this compound
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement | Reference |
| Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, eye, and face protection. Avoid breathing fumes. | [10][11] |
| Causes skin and serious eye irritation. | Wash skin thoroughly after handling. | [10][11] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | [10] |
| Combustible liquid. | Keep away from heat, sparks, and open flames. | [11] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable and strategically important building block in the medicinal chemist's toolkit for the design and synthesis of novel EGFR inhibitors. Its unique substitution pattern offers the potential for enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. The synthetic protocols outlined in this guide, based on established nucleophilic aromatic substitution methodologies, provide a robust framework for the incorporation of this key intermediate into quinazoline-based scaffolds. As the quest for more effective and durable cancer therapies continues, the judicious use of such rationally designed building blocks will be paramount in the development of the next generation of targeted anticancer agents.
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(2023). Compounds for the treatment of kinase-dependent disorders. Justia Patents. Retrieved from [Link]
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- (2010). 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones as lipid kinase and/or pi3 kinase inhibitors.
- (2004). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution with 4-Fluoro-2-methylaniline
Introduction: The Strategic Importance of 4-Fluoro-2-methylaniline in Synthesis
This compound is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing carbon-heteroatom bonds. The fluorine atom, being the most electronegative halogen, activates the aromatic ring towards nucleophilic attack, paradoxically making it an excellent leaving group in this context. [1][2]The strategic placement of the methyl and amino groups on the aniline ring further modulates the electronic properties and reactivity, offering a nuanced substrate for targeted molecular design.
This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-proven experimental protocol for conducting SNAr reactions with this compound. The insights and methodologies presented herein are designed to empower researchers to confidently and successfully employ this key substrate in their synthetic endeavors.
Mechanistic Underpinnings: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. [2][3]Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the fluorine atom. This carbon is rendered electrophilic by the strong inductive electron-withdrawing effect of the fluorine. [4]This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. [1][2]2. Formation of the Meisenheimer Complex: The addition of the nucleophile results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [1][5]The negative charge is delocalized across the aromatic ring. While the amino and methyl groups are generally considered electron-donating, the powerful activating effect of the fluorine substituent facilitates the formation of this key intermediate.
-
Elimination and Aromatization: In the final step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a competent leaving group in this reaction manifold, yielding the substituted product. [1][3] The overall reactivity in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to leaving group ability in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more susceptible to the initial nucleophilic attack, which is the slow step of the reaction. [1][2]
Caption: The two-step addition-elimination mechanism of SNAr.
Safety First: Handling this compound
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance with the following key safety considerations:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. [6]* Irritation: Causes skin and serious eye irritation. [6]May also cause respiratory irritation. [6]* Flammability: It is a combustible liquid. [6] Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
-
Work should be conducted in a well-ventilated chemical fume hood. [7] Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [6][7]
Generalized Experimental Protocol: SNAr with Amine Nucleophiles
This protocol provides a robust starting point for the reaction of this compound with a variety of primary and secondary amines. Optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles.
Materials and Reagents:
-
This compound (Substrate)
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Sources
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- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 7. fishersci.com [fishersci.com]
The Strategic Role of 4-Fluoro-2-methylaniline in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Significance of Fluorinated Anilines in Agrochemical Design
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing biological efficacy, metabolic stability, and overall performance. 4-Fluoro-2-methylaniline (CAS: 452-71-1), a substituted aniline, represents a critical building block in this endeavor.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methyl group, modulate the reactivity and biological interactions of the resulting agrochemical. This guide provides an in-depth exploration of the application of this compound and related fluoroanilines in the synthesis of advanced agrochemicals, with a focus on the widely successful class of pyrazole carboxamide fungicides. While direct commercial examples for this compound can be proprietary, we will explore a representative synthesis of a potent pyrazole carboxamide fungicide, illustrating the pivotal role of the substituted aniline core.
The introduction of fluorine can significantly alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation by cytochrome P450 enzymes in both target pests and non-target organisms.[2][3][4] The methyl group, in the ortho position to the amine, can induce steric hindrance that influences the conformation of the final molecule, which can be crucial for its interaction with the target site.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are a major class of agricultural products that effectively control a broad spectrum of fungal diseases in various crops.[5][6] Their mode of action typically involves the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to a disruption of energy production and ultimately cell death. The general structure of these fungicides consists of a pyrazole carboxylic acid moiety linked via an amide bond to a substituted aniline.
The aniline component is not merely a structural scaffold but plays a crucial role in the molecule's overall biological activity and spectrum. The nature and position of substituents on the aniline ring are key determinants of the fungicide's efficacy and crop safety.
Causality Behind Experimental Choices in Pyrazole Carboxamide Synthesis
The synthesis of a pyrazole carboxamide fungicide is a multi-step process that involves the careful construction of two key intermediates: the pyrazole carboxylic acid and the substituted aniline. The final step is the coupling of these two fragments.
1. Synthesis of the Pyrazole Carboxylic Acid Intermediate: The pyrazole core is a vital pharmacophore. Its synthesis often involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative. The substituents on the pyrazole ring, such as a difluoromethyl or trifluoromethyl group, are often introduced early in the synthesis and are critical for the fungicidal activity.
2. Synthesis and Functionalization of the Aniline Moiety: This is where this compound or its analogues come into play. The aniline can be synthesized through various methods, a common one being the reduction of the corresponding nitroaromatic compound. For instance, this compound can be synthesized from 5-fluoro-2-nitrotoluene via catalytic hydrogenation.[7]
3. Amide Bond Formation: The crucial amide linkage is typically formed by reacting the aniline with an activated form of the pyrazole carboxylic acid, most commonly the acyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. The choice of solvent and the use of a base to scavenge the HCl byproduct are critical for achieving high yields.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Fluoro-2-nitrotoluene
This protocol describes the reduction of a nitroaromatic precursor to the corresponding aniline, a fundamental transformation in the synthesis of many agrochemical intermediates.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-fluoro-2-nitrotoluene (2.00 mmol) in methanol (10 mL), add 10% palladium on carbon (Pd/C) (0.020 mmol).[7]
-
Hydrogenation: Stir the reaction mixture at room temperature and bubble hydrogen gas (H2) through the solution for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solid catalyst by filtration through a pad of celite. Wash the solid catalyst with dichloromethane (DCM, 25 mL).[7]
-
Isolation: Combine the filtrate and the DCM wash solution and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, using a gradient elution from petroleum ether to a 4:1 mixture of petroleum ether and ethyl acetate to afford this compound as a pink oil.[7]
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight | Amount |
| 5-Fluoro-2-nitrotoluene | 1.0 | 155.11 g/mol | 2.00 mmol |
| 10% Pd/C | 0.01 | - | 0.020 mmol |
| Product | Molecular Weight | Yield | |
| This compound | - | 125.15 g/mol | ~100% (crude) |
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol outlines the final amide coupling step, a cornerstone reaction in the synthesis of this class of fungicides. Here, we will use this compound and a generic 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride as representative intermediates.
Reaction Scheme Diagram:
Caption: Amide coupling to form the pyrazole carboxamide fungicide.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve this compound (0.05 mol) in 40 mL of xylene.
-
Addition of Acyl Chloride: Heat the solution to reflux. Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (0.05 mol) in 40 mL of xylene dropwise to the refluxing aniline solution.
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux for 5 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble impurities.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final pyrazole carboxamide fungicide.
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 125.15 g/mol | 0.05 mol |
| Pyrazole Acyl Chloride | 1.0 | ~196.5 g/mol | 0.05 mol |
| Product | Molecular Weight | Expected Yield | |
| Pyrazole Carboxamide | - | ~283.26 g/mol | High |
Conclusion and Future Perspectives
This compound and its structural analogues are indispensable intermediates in the synthesis of modern agrochemicals. The strategic placement of the fluoro and methyl groups on the aniline ring provides a powerful tool for medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting pesticides. The pyrazole carboxamide fungicides serve as a prime example of how the careful design and synthesis of molecules around a substituted aniline core can lead to highly effective and commercially successful products. As the demand for more sustainable and effective crop protection solutions continues to grow, the development of novel synthetic methodologies and the exploration of new aniline-based scaffolds will undoubtedly remain a vibrant area of research in the agrochemical industry.
References
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved January 11, 2026, from [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). Retrieved January 11, 2026, from [Link]
- Pyrazole carboxanilide fungicides and use. (n.d.).
-
This compound. (n.d.). Retrieved January 11, 2026, from [Link]
- Fungicidal compositions for application to plants. (n.d.).
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Fluoro-2-methylaniline as a Pharmaceutical Intermediate
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Fluorine Advantage in Modern Drug Design
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target proteins.[1] This "fluorine advantage" has led to a surge in the development of fluorinated pharmaceuticals.[2]
Within this context, fluorinated aromatic amines serve as indispensable building blocks for creating complex molecular architectures. 4-Fluoro-2-methylaniline (CAS No. 452-71-1), also known as 4-fluoro-o-toluidine, has emerged as a particularly valuable intermediate.[3][4] Its structure, featuring both a fluorine atom and a methyl group on an aniline backbone, provides a unique combination of reactivity and structural definition that chemists can leverage to construct novel active pharmaceutical ingredients (APIs). This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, complete with detailed protocols for its use in a laboratory setting.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a starting material's properties is fundamental to its effective and safe implementation in any synthetic workflow.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 452-71-1 | [5][6] |
| Molecular Formula | C₇H₈FN | [5][7] |
| Molecular Weight | 125.14 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow or pink oil/liquid | [5][8] |
| Boiling Point | 90-92 °C at 16 mmHg | [4][6] |
| Density | 1.126 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.537 | [4][6] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [4][6] |
Safety & Handling
As with any reactive chemical intermediate, proper handling of this compound is critical. The compound is classified as hazardous and requires stringent safety protocols.
-
GHS Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[9] Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[7][9] It is also a combustible liquid.[9]
-
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[6] If vapor exposure is likely, a NIOSH/MSHA-approved respirator with a suitable filter is necessary.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[10] Keep away from heat, open flames, and strong oxidizing agents.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[8][9]
-
Synthesis Protocol: From Nitroaromatic Precursor to Key Intermediate
The most common and efficient route for preparing this compound is through the catalytic hydrogenation of its nitroaromatic precursor, 5-fluoro-2-nitrotoluene. This reaction is highly effective and scalable, making it suitable for both research and industrial production.
Synthesis Workflow
Caption: Catalytic hydrogenation workflow for synthesizing this compound.
Step-by-Step Laboratory Protocol
This protocol describes the reduction of 5-fluoro-2-nitrotoluene using palladium on carbon as a catalyst.[5]
Materials:
-
5-Fluoro-2-nitrotoluene
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas cylinder with regulator
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Petroleum ether (P.E.) and Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 5-fluoro-2-nitrotoluene (e.g., 2.00 mmol) in methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 21 mg, ~1 mol%) to the solution. Causality Note: Pd/C is a highly efficient heterogeneous catalyst for the reduction of nitro groups. Its solid nature allows for easy removal by filtration post-reaction.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas via a balloon or a controlled bubbling setup.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Safety Note: Pd/C can be pyrophoric when dry, especially after use. Keep the filter cake moist with solvent during and after filtration.
-
Workup: Wash the filter cake with dichloromethane (25 mL) to ensure all product is recovered. Combine the filtrate and the wash solution.
-
Concentration: Concentrate the combined organic solution under reduced pressure using a rotary evaporator to remove the solvents.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 4:1) to afford the pure this compound as a pinkish oil.[5]
Application in Pharmaceutical Synthesis: A Core Building Block
The primary value of this compound lies in the reactivity of its primary amine group, which serves as a potent nucleophilic handle for constructing larger, more complex molecules. It is a key starting material for synthesizing fragments that are later incorporated into APIs, particularly in the domain of kinase inhibitors and other targeted therapies.
Key Reaction: Urea Formation for Kinase Inhibitors
Many kinase inhibitors, such as Sorafenib, feature a diaryl urea moiety which is critical for binding to the target enzyme.[12][13] While Sorafenib itself is synthesized from different aniline precursors, the formation of an N-(4-fluoro-2-methylphenyl) urea derivative is a representative and highly relevant application of this compound. This protocol outlines a general, two-step, one-pot procedure for synthesizing an unsymmetrical urea.
Synthetic Workflow for Urea Formation
Caption: Two-step workflow for the synthesis of a disubstituted urea derivative.
General Laboratory Protocol for Urea Synthesis
Materials:
-
This compound
-
Triphosgene (or other phosgene equivalent like Carbonyldiimidazole - CDI)
-
A second amine (Ar-NH₂)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve triphosgene (e.g., 0.4 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Safety Note: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme caution in a fume hood.
-
Amine Addition (Part 1): In a separate flask, prepare a solution of this compound (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous THF.
-
Isocyanate Formation: Add the aniline/base solution dropwise to the cold triphosgene solution over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. This in situ generation of the isocyanate intermediate is a common strategy to avoid handling the isolated, reactive isocyanate.
-
Amine Addition (Part 2): Add the second amine (1.0 eq.) to the reaction mixture, either neat or as a solution in THF.
-
Urea Coupling: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final N,N'-disubstituted urea.
Analytical Quality Control
Ensuring the purity of intermediates like this compound is paramount for the successful synthesis of a final API, as impurities can lead to side reactions and complicate purification. A multi-faceted analytical approach is recommended.
Comparison of Analytical Methods
| Parameter | LC-MS | GC-MS | ¹⁹F qNMR | UV-Vis Spectrophotometry |
| Primary Use | Purity, non-volatile impurities, reaction monitoring | Purity, volatile impurities, residual solvents | Absolute quantification (purity assay) without a reference standard | Routine quantification (concentration) |
| Selectivity | High | High | Very High (for F compounds) | Low to Moderate |
| Sensitivity | High (ng/mL) | High (ng/mL to µg/mL) | Moderate (µg/mL to mg/mL) | Low (µg/mL to mg/mL) |
| Reference | [14][15] | [14][15] | [15] | [15] |
Protocol: GC-MS for Impurity Profiling
This protocol provides a general method for identifying volatile impurities in a sample of this compound.[14]
-
Instrumentation: Gas chromatograph coupled to a Mass Selective Detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min up to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DCM.
Interpretation: The resulting chromatogram will separate the main component from potential impurities, such as unreacted starting materials or byproducts. The mass spectrum of each peak can be compared against spectral libraries for identification.
Conclusion
This compound is a high-value intermediate whose strategic importance in pharmaceutical synthesis cannot be overstated. Its unique fluorinated and methylated aniline structure provides a robust platform for building the complex molecular frameworks required for modern targeted therapies. By understanding its synthesis, reactivity, and the analytical methods required to ensure its quality, researchers and drug development professionals can effectively leverage this versatile building block to accelerate the discovery and production of next-generation pharmaceuticals.
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-
This compound (CAS 452-71-1): A Versatile Fluorinated Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of Sorafenib. Chinese Pharmaceutical Journal. [Link]
-
Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
Exploring 2-Fluoro-4-Methylaniline: Properties and Applications. Medium. [Link]
-
This compound | C7H8FN | CID 67982. PubChem. [Link]
- CN103724259A - Synthesis method for sorafenib.
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PMC - NIH. [Link]
-
From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Green Chemistry (RSC Publishing). [Link]
-
An efficient synthesis of rufinamide, an antiepileptic drug. ResearchGate. [Link]
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. PubMed. [Link]
-
Continuous Flow Total Synthesis of Rufinamide. ResearchGate. [Link]
-
Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes. Durham e-Theses. [Link]
-
Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Autech Industry Co.,Limited. [Link]
-
ANALYTICAL METHOD SUMMARIES. ALS. [Link]
-
The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
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Application Notes and Protocols: Leimgruber-Batcho Synthesis of 6-Fluoro-4-methylindole
This document provides a detailed guide for the synthesis of 6-fluoro-4-methylindole, a valuable scaffold in medicinal chemistry, utilizing the Leimgruber-Batcho indole synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical guidance.
Introduction: The Strategic Advantage of the Leimgruber-Batcho Synthesis
The indole nucleus is a cornerstone of numerous pharmacologically active compounds.[1][2][3] The Leimgruber-Batcho indole synthesis has emerged as a powerful and versatile method for the construction of this privileged heterocycle, often superseding classical methods like the Fischer indole synthesis.[1][2] Its primary advantages lie in the use of readily available or easily synthesized ortho-nitrotoluene derivatives as starting materials, coupled with mild reaction conditions and consistently high yields.[1][2] This two-step process, involving the formation of an enamine followed by a reductive cyclization, allows for the synthesis of a wide array of substituted indoles that might be otherwise difficult to access.[2][4] This application note will detail the synthesis of 6-fluoro-4-methylindole, a key intermediate for various therapeutic agents.
Overall Reaction Scheme
The synthesis of 6-fluoro-4-methylindole via the Leimgruber-Batcho method commences with 4-fluoro-2-methyl-1-nitrobenzene. The first step involves the formation of a β-nitroenamine intermediate through condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step is a reductive cyclization of the purified enamine to yield the target indole.
Figure 1: Overall reaction scheme for the synthesis of 6-fluoro-4-methylindole.
Delving into the Mechanism: A Stepwise Perspective
The Leimgruber-Batcho synthesis proceeds through a well-defined two-stage mechanism:
-
Enamine Formation: The initial step leverages the increased acidity of the benzylic protons of the o-nitrotoluene due to the electron-withdrawing nitro group.[3][4] Upon heating, N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a reactive iminium ion and a methoxide anion. The methoxide deprotonates the methyl group of the o-nitrotoluene, forming a carbanion which then attacks the iminium ion. Subsequent elimination of methanol yields the characteristic, often intensely colored, nitroenamine intermediate.[4][5] The addition of a secondary amine like pyrrolidine can accelerate this step by forming a more reactive aminal intermediate with DMF-DMA.[1]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel), or chemical reduction with agents like iron in acetic acid, stannous chloride, or sodium dithionite.[1][2] The resulting amino-enamine undergoes a spontaneous intramolecular cyclization. The amino group attacks the enamine double bond, forming a five-membered ring. Subsequent elimination of dimethylamine from the cyclized intermediate furnishes the aromatic indole ring.[4][5]
Figure 2: Mechanistic pathway of the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Synthesis of 6-Fluoro-4-methylindole
This protocol provides a comprehensive, step-by-step methodology for the synthesis of 6-fluoro-4-methylindole.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| 4-Fluoro-2-methyl-1-nitrobenzene | C₇H₆FNO₂ | 155.13 | 34-36 | 215 | 1.32 | Irritant, Harmful |
| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 | - | 102-103 | 0.895 | Flammable, Corrosive, Irritant |
| Pyrrolidine | C₄H₉N | 71.12 | -63 | 87-88 | 0.866 | Flammable, Corrosive, Toxic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | 0.944 | Reproductive Toxicity, Irritant |
| Palladium on Carbon (10%) | Pd/C | - | - | - | - | Flammable |
| Hydrogen Gas | H₂ | 2.02 | -259 | -253 | - | Extremely Flammable |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 | Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | -95 | 69 | 0.659 | Flammable, Irritant, Health Hazard |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | 0.792 | Flammable, Toxic |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | 2.664 | Irritant |
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene
-
To a solution of 4-fluoro-2-methyl-1-nitrobenzene (10.0 g, 64.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 11.5 g, 96.7 mmol, 1.5 equiv) and pyrrolidine (6.8 g, 96.7 mmol, 1.5 equiv).
-
The reaction mixture is heated to 110-120 °C under a nitrogen atmosphere and stirred for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and other volatile components are removed under reduced pressure using a rotary evaporator.
-
The resulting dark red, oily residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the enamine as a red solid.
Step 2: Reductive Cyclization to 6-Fluoro-4-methylindole
-
The purified enamine from the previous step (e.g., 10.0 g, assuming a quantitative yield in the first step for calculation purposes, adjust based on actual yield) is dissolved in a suitable solvent such as methanol or ethyl acetate (100 mL).
-
Palladium on carbon (10% w/w, ~1.0 g) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-fluoro-4-methylindole as a solid.
Characterization of 6-Fluoro-4-methylindole
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the indole ring and substituents.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (M.P.): To assess the purity of the compound.
Experimental Workflow
Figure 3: Step-by-step experimental workflow for the synthesis of 6-fluoro-4-methylindole.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of enamine | Incomplete reaction; insufficient heating; moisture in the reaction. | Ensure anhydrous conditions. Increase reaction time or temperature. Monitor by TLC until the starting material is consumed. |
| Incomplete reductive cyclization | Inactive catalyst; insufficient hydrogen pressure; presence of catalyst poisons. | Use fresh, active catalyst. Ensure a leak-proof system for hydrogenation. Purify the enamine intermediate carefully to remove any potential catalyst poisons. |
| Formation of side products | Over-reduction of the indole ring; impurities in the starting materials. | Monitor the reaction closely by TLC and stop it once the desired product is formed. Use purified starting materials. |
| Difficulty in purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Data Summary
| Compound | Expected Yield | Appearance | Key Analytical Data (Expected) |
| (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene | 80-95% | Red solid | ¹H NMR: Characteristic peaks for vinyl and dimethylamino protons. MS: [M+H]⁺ corresponding to C₁₁H₁₃FN₂O₂. |
| 6-Fluoro-4-methylindole | 70-90% | White to off-white solid | ¹H NMR: Signals for indole protons and methyl group. MS: [M+H]⁺ corresponding to C₉H₈FN. M.P. consistent with literature values. |
References
-
Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved January 7, 2024, from [Link]
-
Gribble, G. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved January 7, 2024, from [Link]
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Chemiz. (2022, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. [Link]
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Leimgruber-Batcho Indole Synthesis. SynArchive. Retrieved January 7, 2024, from [Link]
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- Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Organic Chemistry Frontiers, 8(1), 1-1.
- Chen, C., et al. (2009). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Journal of Heterocyclic Chemistry, 46(2), 273-275.
- Caddick, S., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(4), 654-657.
- Somei, M., et al. (1983). A new synthesis of 1-hydroxyindoles by the controlled reduction of β-(dimethylamino)-2-nitrostyrenes. Heterocycles, 20(9), 1797-1801.
- Zhang, Z., et al. (2013). Step and redox efficient nitroarene to indole synthesis.
- Babu, G., et al. (2011). A modified Leimgruber-Batcho indole synthesis for multi-kilo preparation of substituted indoles. Organic Chemistry: An Indian Journal, 7(3), 245-250.
- Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent with Different Functional Groups. ChemistryOpen, 9(10), 1017-1036.
- Leimgruber, W., & Batcho, A. D. (1982). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 61, 47.
- Lézé, M. P., et al. (2008). Synthesis of 6- or 4-functionalized indoles via a reductive cyclization approach and evaluation as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4713-4715.
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Application Notes & Protocols: Microwave-Assisted Synthesis with 4-Fluoro-2-methylaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern medicinal chemistry and drug development, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods.[1][2][3] This acceleration is due to the unique mechanism of dielectric heating, where microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3]
4-Fluoro-2-methylaniline is a key structural motif in a multitude of biologically active compounds, including kinase inhibitors, antibacterial agents, and other pharmaceutical leads. Its strategic functionalization is often a critical step in the synthesis of complex molecular architectures. The presence of the polar amine (-NH₂) and fluorine (-F) groups makes this aniline an excellent substrate for microwave-assisted reactions, as it can effectively absorb microwave energy. This guide provides detailed protocols and expert insights into leveraging MAOS for key transformations involving this compound, designed for researchers aiming to streamline their synthetic workflows.
Section 1: Core Applications and Detailed Protocols
The utility of this compound as a versatile building block is significantly enhanced by microwave-assisted techniques. Below are protocols for two high-impact applications: the synthesis of quinazoline scaffolds and palladium-catalyzed C-N bond formation.
Application 1: Rapid Synthesis of 6-Fluoro-8-methyl-quinazoline Derivatives
The quinazoline core is a privileged scaffold in medicinal chemistry.[4][5][6] Microwave irradiation drastically accelerates the cyclization reactions required for its formation, often reducing multi-hour refluxes to mere minutes.[7][8]
Rationale for the Protocol: This protocol employs a microwave-assisted condensation reaction. The use of an acid catalyst in a polar solvent like ethanol or acetic acid facilitates the formation of the necessary imine intermediate, which then undergoes intramolecular cyclization. Microwave heating provides the activation energy for these steps in a highly efficient manner, preventing byproduct formation often seen with prolonged conventional heating.[4][7]
Experimental Protocol: Synthesis of 2,4-Disubstituted-6-fluoro-8-methylquinazolines
This protocol describes a one-pot, three-component reaction to generate a substituted quinazoline.
-
Reagents & Equipment:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyclic 1,3-diketone (e.g., dimedone)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Microwave Synthesis Reactor with sealed reaction vessels
-
Magnetic stir bars
-
-
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 125.15 mg).
-
Add the selected aromatic aldehyde (1.0 mmol) and dimedone (1.0 mmol, 140.18 mg).
-
Add glacial acetic acid (3 mL).
-
Seal the vessel securely according to the manufacturer's instructions. Caution: Ensure the vessel is properly sealed to contain pressure generated during heating.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture with microwave energy, setting the temperature to 120°C and the reaction time to 10-15 minutes. The power should be set to allow for rapid heating while monitoring the internal pressure (typically not to exceed 250 psi).
-
After irradiation, allow the vessel to cool to room temperature (below 50°C) before carefully opening it.
-
Pour the reaction mixture into ice-cold water (20 mL). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired quinazoline derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Data Presentation: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10–20 minutes[5] | 3–6 hours[5] |
| Typical Yield | 70–95%[4][7] | 48–89%[5] |
| Temperature | 110–150°C | Reflux (Solvent Dependent) |
| Energy Efficiency | High | Low |
| Side Products | Minimized | Often Observed |
Workflow Diagram
Caption: General workflow for microwave-assisted quinazoline synthesis.
Application 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides.[9][10] Microwave irradiation dramatically accelerates this palladium-catalyzed cross-coupling reaction, reducing reaction times from many hours to as little as 10-30 minutes.[11][12]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex is used. The key to success is the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective because they promote the crucial reductive elimination step and stabilize the active Pd(0) species.[11][13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (t-BuONa) is required. Its role is to deprotonate the aniline, forming the palladium-amido complex, a key intermediate in the catalytic cycle.[9]
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are preferred as they are effective at solubilizing the reactants and can withstand the high temperatures often used in microwave synthesis.[11]
Experimental Protocol: Coupling of this compound with an Aryl Bromide
-
Reagents & Equipment:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous Toluene
-
Microwave Synthesis Reactor and vessels
-
Inert atmosphere glovebox or Schlenk line technique
-
-
Step-by-Step Procedure:
-
Inside a glovebox or under an argon atmosphere, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2-5 mol %), and XPhos (4-7 mol %) to a dry microwave reaction vessel containing a stir bar.
-
Add sodium tert-butoxide (1.5 equiv).
-
Add this compound (1.2 equiv).
-
Add anhydrous toluene (to achieve a concentration of ~0.5 M).
-
Seal the vessel tightly and remove it from the glovebox.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 130-150°C for 15-30 minutes.[11] Monitor temperature and pressure throughout the run.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
-
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Scalable synthesis of 4-Fluoro-2-methylaniline for industry
An In-Depth Guide to the Scalable Synthesis of 4-Fluoro-2-methylaniline for Industrial Applications
Introduction
This compound (CAS No. 452-71-1), also known as 4-fluoro-o-toluidine, is a critical fluorinated building block in the chemical industry.[1] Its structural motifs are integral to the synthesis of a wide array of high-value products, particularly in the pharmaceutical and agrochemical sectors.[2][3][4] The strategic incorporation of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs).[4][5] This application note provides a comprehensive, scalable, and field-proven protocol for the industrial synthesis of this compound, focusing on the catalytic hydrogenation of 4-fluoro-2-nitrotoluene. The methodology detailed herein is optimized for safety, efficiency, and high purity, addressing the rigorous demands of researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis: Why Catalytic Hydrogenation?
For the large-scale production of this compound, several synthetic routes could be considered. However, the most industrially viable and environmentally conscious method is the catalytic hydrogenation of the corresponding nitroaromatic precursor, 4-fluoro-2-nitrotoluene.
The Rationale for Selection:
-
High Selectivity and Yield: This method is renowned for its clean conversion, minimizing the formation of byproducts and consistently delivering high yields, often approaching quantitative conversion.[6]
-
Scalability and Process Control: Catalytic hydrogenation is a well-established unit operation in industrial chemistry. The process is readily scalable from laboratory benchtop reactors to multi-ton pilot and commercial-scale hydrogenators.[7] Modern automated systems allow for precise control over critical parameters like temperature, pressure, and hydrogen uptake, ensuring batch-to-batch consistency.
-
Atom Economy and Environmental Considerations: The use of molecular hydrogen as the reducing agent is highly atom-economical, with water being the only stoichiometric byproduct. This approach avoids the use of classical stoichiometric metal reductants (e.g., Fe/HCl, SnCl₂), which generate significant amounts of metallic waste sludge, thus simplifying downstream processing and reducing the environmental footprint.
-
Catalyst Efficiency: Palladium on carbon (Pd/C) is a robust and highly active catalyst for nitro group reductions.[6][8] It can often be recovered and recycled, further improving the economic viability of the process on an industrial scale.
Overall Synthesis Workflow
The process is a straightforward, single-step reduction. The workflow is designed to ensure safety and efficiency from reactant charging to final product isolation.
Caption: Troubleshooting Logic for Synthesis.
References
-
Henan Allgreen Chemical Co.,LTD. Buy this compound Industrial Grade. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
-
NIH National Center for Biotechnology Information. Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methylaniline: Properties and Applications. [Link]
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PubChem. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. [Link]
-
HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]
-
ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]
-
PubMed. 4-Fluorinated L-lysine analogs as selective i-NOS inhibitors: methodology for introducing fluorine into the lysine side chain. [Link]
-
ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
-
Wikipedia. 4-Fluoroaniline. [Link]
-
ResearchGate. Facile synthesis of 4-deoxy-4-fluoro-alpha-D-talopyranoside, 4-deoxy-4-fluoro-alpha-D-idopyranoside and 2,4-dideoxy-2,4-difluoro-alpha-D-talopyranoside. [Link]
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The Synthesis of Biologically Active 4-Anilinoquinazolines: A Detailed Guide to the Reaction of 4-Fluoro-2-methylaniline with Chloroquinazolines
Introduction: The Significance of the 4-Anilinoquinazoline Scaffold
In the landscape of medicinal chemistry and drug discovery, the 4-anilinoquinazoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically significant therapeutic agents.[1] These compounds are particularly renowned for their potent inhibitory activity against various protein tyrosine kinases, which are crucial regulators of cell signaling pathways implicated in cancer and other proliferative diseases.[2][3] The targeted inhibition of kinases, such as the Epidermal Growth Factor Receptor (EGFR), has revolutionized cancer therapy, and 4-anilinoquinazoline derivatives, including Gefitinib and Lapatinib, are at the forefront of this paradigm shift.[4][5]
The reaction between an aniline derivative and a chloroquinazoline is a cornerstone of the synthesis of these vital molecules. This application note provides a detailed exploration of the reaction between a specific, functionally important aniline, 4-fluoro-2-methylaniline, and various chloroquinazolines. The strategic inclusion of the fluoro and methyl groups on the aniline ring can significantly influence the resulting compound's pharmacokinetic and pharmacodynamic properties, making this a reaction of considerable interest to researchers in drug development. This guide will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and present quantitative data to empower researchers to successfully synthesize and explore this important class of compounds.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The coupling of this compound with a chloroquinazoline proceeds primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6] This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms within the ring, such as the nitrogen atoms in the quinazoline core.
The SNAr mechanism can be conceptualized in two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the amino group of this compound on the electron-deficient carbon atom of the chloroquinazoline, typically the C4 position. This attack temporarily disrupts the aromaticity of the quinazoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinazoline ring system.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the chloride ion is expelled as a leaving group, and the aromaticity of the quinazoline ring is restored, yielding the final 4-anilinoquinazoline product. The first step, the nucleophilic attack, is generally the rate-determining step of the reaction.[6]
Caption: Generalized SNAr mechanism for the reaction.
Regioselectivity in Di-substituted Quinazolines
When the substrate is a di-substituted chloroquinazoline, such as 2,4-dichloroquinazoline, the question of regioselectivity arises. Extensive experimental and theoretical studies have demonstrated that nucleophilic attack preferentially occurs at the C4 position over the C2 position.[1] This enhanced reactivity at C4 is attributed to its higher electrophilicity, a consequence of the electronic influence of the ring nitrogens. This inherent regioselectivity is a significant advantage in synthetic design, allowing for the controlled, stepwise functionalization of the quinazoline core. Achieving substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of palladium-catalyzed cross-coupling reactions.[1]
Influence of Substituents on this compound
The substituents on the aniline ring play a crucial role in modulating its nucleophilicity and, consequently, the reaction rate.
-
2-Methyl Group: The ortho-methyl group has a dual effect. Electronically, it is a weak electron-donating group, which slightly increases the electron density on the nitrogen atom, enhancing its nucleophilicity. However, it also introduces steric hindrance, which can impede the approach of the nucleophile to the electrophilic center on the quinazoline ring. For many chloroquinazolines, the electronic benefit outweighs the steric hindrance, but with particularly bulky quinazoline substrates, this can become a limiting factor.[7]
-
4-Fluoro Group: The para-fluoro substituent is strongly electron-withdrawing via its inductive effect, which decreases the electron density on the nitrogen atom and reduces its nucleophilicity. This deactivating effect can lead to slower reaction times compared to unsubstituted aniline.[4] However, the presence of fluorine is often desirable in the final drug molecule for its ability to improve metabolic stability and binding affinity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-anilinoquinazolines from this compound and various chloroquinazolines. These protocols are designed to be self-validating and are based on established procedures in the scientific literature.
Protocol 1: Conventional Thermal Synthesis
This protocol describes a general method for the SNAr reaction under conventional heating.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Solvent: 2-Propanol, n-Butanol, or Acetonitrile
-
Optional: Acid catalyst (e.g., a few drops of concentrated HCl) or a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.2 eq)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 4-chloroquinazoline in the chosen solvent (e.g., 2-propanol, approximately 10-20 mL per gram of chloroquinazoline).
-
Addition of Aniline: Add this compound to the solution. If using an acid catalyst, add it at this stage.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the SNAr reaction, often leading to higher yields and shorter reaction times.[4][6][8]
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Solvent: 2-Propanol, Ethanol, or a mixture of THF/water
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the substituted 4-chloroquinazoline and this compound in the chosen solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for 10-60 minutes. The reaction progress can be monitored by sampling at intervals and analyzing by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the work-up and purification procedures are the same as described in Protocol 1.
Caption: General experimental workflow for the synthesis.
Quantitative Data and Reaction Optimization
The choice of reaction conditions can significantly impact the yield and purity of the desired 4-anilinoquinazoline. The following table summarizes representative data from the literature for the SNAr reaction of various anilines with chloroquinazolines, providing a basis for optimization.
| Chloroquinazoline Substrate | Aniline Substrate | Conditions | Time | Yield (%) | Reference |
| 4-Chloro-6-bromo-2-phenylquinazoline | o-Toluidine | THF/H₂O, Microwave, 100°C | 2 h | 74 | [4] |
| 4-Chloro-6-bromo-2-phenylquinazoline | 2-Fluoroaniline | THF/H₂O, Microwave, 100°C | 40 min | 60 | [4] |
| 4-Chloro-6-iodo-2-phenylquinazoline | o-Toluidine | THF/H₂O, Microwave, 100°C | 2 h | 78 | [4] |
| 4-Chloro-6-iodo-2-phenylquinazoline | 2-Fluoroaniline | THF/H₂O, Microwave, 100°C | 40 min | 56 | [4] |
| 4-Chloroquinazoline | Various anilines | 2-Propanol, Microwave, 80°C | 20 min | 85-98 | [6] |
| 4,6,8-Trichloroquinazoline | Various anilines | 2-Propanol, Microwave, 80°C | 20 min | 82-95 | [6] |
Key Observations for Optimization:
-
Solvent Choice: Protic solvents like isopropanol and n-butanol are commonly used and generally effective. Aprotic solvents such as acetonitrile and DMF can also be employed. For microwave-assisted reactions, a THF/water mixture has been shown to be efficient.[4]
-
Temperature and Reaction Time: Conventional heating often requires longer reaction times (several hours to a full day). Microwave irradiation dramatically reduces reaction times to minutes, often with improved yields.[6][8]
-
Catalysis: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of a catalytic amount of acid (like HCl) can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack. Conversely, in some cases, a non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction, which can be beneficial when working with acid-sensitive substrates.
-
Substrate Reactivity: As a general trend, electron-rich anilines react faster than electron-poor anilines due to their higher nucleophilicity.[4][7] The presence of electron-withdrawing groups on the chloroquinazoline ring enhances its electrophilicity and accelerates the reaction.
Conclusion and Future Outlook
The nucleophilic aromatic substitution reaction between this compound and chloroquinazolines is a robust and versatile method for the synthesis of a wide array of 4-anilinoquinazoline derivatives. A thorough understanding of the SNAr mechanism, the influence of substituents, and the effect of reaction conditions is paramount for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these important compounds. With the increasing demand for novel kinase inhibitors in drug discovery, the continued exploration and optimization of this fundamental reaction will undoubtedly lead to the development of new and more effective therapeutic agents.
References
- efficient n-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968–2975.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968-2975.
- Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. (2008). Molecules, 13(4), 859-867.
- Microwave enhanced synthesis of 4-aminoquinazolines. (2000). Tetrahedron Letters, 41(42), 8039-8042.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). Molecules, 27(24), 8899.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11.
- US Patent US5760041A, 4-aminoquinazoline EGFR inhibitors.
- Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2008). Bioorganic & Medicinal Chemistry Letters, 18(16), 4629-4634.
- Synthesised quinazoline derivatives (4a-4f). (n.d.).
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Semantic Scholar.
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2018). Organic Chemistry: Current Research, 7(2).
- An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-3-methylaniline. (2025). BenchChem.
- Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation. (2012). Molecules, 17(10), 11827-11840.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111571.
- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2017). European Journal of Medicinal Chemistry, 138, 1018-1031.
- Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinazoline. (2025). BenchChem.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968-2975.
- Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
- Quinazoline derivatives: synthesis and bioactivities. (2013). Medicinal Chemistry Research, 22(11), 5179-5193.
- Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2023). European Journal of Medicinal Chemistry, 258, 115596.
- Synthesis of Quinazoline and Quinazolinone Deriv
- Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (2014). International Journal of ChemTech Research, 6(1), 453-461.
- Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). Journal of Visualized Experiments, (108), e53659.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry, 2022, 1-9.
- Synthesis and characterization of 4,4′,-diaminodiphenylmethane Schiff bases. (2021). Materials Today: Proceedings, 42, 2035-2041.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
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The Strategic deployment of 4-Fluoro-2-methylaniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Versatility of a Fluorinated Aniline Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Fluoro-2-methylaniline, a readily available and versatile chemical intermediate, serves as a prime starting material for the synthesis of a diverse array of bioactive molecules, particularly in the realms of oncology and infectious diseases.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for the synthesis of two distinct classes of bioactive compounds: antiproliferative quinolines and biologically active benzofuran derivatives. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for their synthetic endeavors.
Core Principles of Utilizing this compound in Synthesis
The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional components: the nucleophilic amino group, the aromatic ring, and the fluoro and methyl substituents. The amino group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions. The electronic properties of the aromatic ring, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, dictate its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.
A fundamental understanding of these principles is paramount for the rational design of synthetic routes that leverage the unique attributes of this building block. For instance, the fluorine atom can influence the pKa of the aniline nitrogen, which in turn affects its nucleophilicity and reactivity in various coupling reactions.
Application Note I: Synthesis of Antiproliferative 2-Substituted-4-amino-6-fluoroquinoline Derivatives
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the antimalarial agent chloroquine and several targeted cancer therapeutics.[2] The strategic incorporation of a this compound moiety into the quinoline core can give rise to potent antiproliferative agents. The following section details a representative synthetic strategy for the preparation of 2-substituted-4-amino-6-fluoroquinoline derivatives, adapted from established literature procedures.[2]
Rationale for the Synthetic Approach
The synthesis of the quinoline core is achieved through a well-established multi-step sequence involving a Conrad-Limpach reaction or a similar cyclization strategy. This is followed by functionalization at the 2- and 4-positions to introduce the desired pharmacophoric elements. The presented protocol is a robust and adaptable method for accessing a library of analogs for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for 2-substituted-4-amino-6-fluoroquinoline derivatives.
Detailed Step-by-Step Protocol
Step 1: Synthesis of Ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate (Intermediate A)
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid) to facilitate the condensation reaction.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Cyclization to 6-Fluoro-2,8-dimethylquinolin-4-ol
-
Add the crude or purified ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with a non-polar solvent like hexane or ether to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Step 3: Chlorination to 4-Chloro-6-fluoro-2,8-dimethylquinoline
-
To a round-bottom flask, add 6-fluoro-2,8-dimethylquinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the reaction mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.
Step 4: Synthesis of the Target 2-Substituted-4-amino-6-fluoroquinoline Derivative
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-fluoro-2,8-dimethylquinoline (1.0 eq) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired amine (e.g., an aliphatic or aromatic amine) (1.2-2.0 eq) to the solution.
-
Heat the reaction mixture at a temperature ranging from 80 °C to reflux for 2-12 hours, depending on the reactivity of the amine.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation: Antiproliferative Activity
The following table presents the in vitro antiproliferative activity of a series of 2-substituted-4-amino-6-fluoroquinoline derivatives against various human cancer cell lines, as reported in the literature.[2]
| Compound ID | R Group (at 2-position) | H-460 (IC₅₀, µM) | HT-29 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) |
| 8e | 2-Arylvinyl | 0.03 | 0.55 | 0.33 | 1.24 |
| 13a | Substituted methyl | >50 | >50 | >50 | >50 |
| 13b | Substituted methyl | >50 | >50 | >50 | >50 |
| Gefitinib | (Reference Drug) | 0.075 | 0.68 | 0.82 | 0.93 |
Data extracted from "Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines".[2]
Application Note II: Synthesis of Biologically Active Benzofuran Derivatives
Benzofuran and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] this compound can be utilized in the synthesis of novel benzofuran-containing Schiff bases, which are of interest for their potential pharmacological applications.
Rationale for the Synthetic Approach
The synthesis of the target benzofuran derivative involves a multi-step sequence, beginning with the construction of the benzofuran core, followed by formylation and subsequent condensation with this compound to form the final Schiff base. This approach allows for the modular construction of the target molecule, enabling the synthesis of a variety of derivatives for biological screening.
Visualizing the Synthetic Workflow
Caption: General synthetic pathway for bioactive benzofuran Schiff bases.
Detailed Step-by-Step Protocol
The following is a representative protocol for the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline, based on the work of Thorat et al.[6]
Step 1: Synthesis of 7-methoxy-2-(4-(methylsulfanyl)phenyl)benzofuran-5-carbaldehyde
Note: The detailed experimental procedure for this specific intermediate is found within the cited literature. A general procedure for the synthesis of benzofuran carboxaldehydes is outlined below.
-
Benzofuran Core Synthesis: A substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) is reacted with an α-halo ketone (e.g., 2-bromo-1-(4-(methylsulfanyl)phenyl)ethan-1-one) in the presence of a base such as potassium carbonate in a solvent like acetone or DMF. The reaction is typically heated to reflux to facilitate the O-alkylation followed by intramolecular cyclization.
-
Formylation: The resulting benzofuran intermediate is then subjected to a Vilsmeier-Haack formylation reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 5-position of the benzofuran ring.
Step 2: Condensation to form the Schiff Base
-
To a solution of 7-methoxy-2-(4-(methylsulfanyl)phenyl)benzofuran-5-carbaldehyde (1.0 eq) in absolute ethanol, add this compound (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford the pure Schiff base.
Biological Context and Potential Applications
Schiff bases derived from benzofuran scaffolds are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of the synthesized molecule would need to be determined through in vitro and/or in vivo screening assays. The presence of the fluorinated aniline moiety may enhance its pharmacokinetic properties and binding interactions with biological targets.
Conclusion: A Versatile Scaffold for Drug Discovery
This compound has demonstrated its value as a versatile and strategic building block in the synthesis of a variety of bioactive molecules. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development programs. The adaptability of the presented synthetic routes allows for the generation of diverse chemical libraries, which are essential for the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel therapeutics continues to grow, the judicious use of fluorinated intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. National Institutes of Health. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Graphical Abstract - Heterocyclic Letters. Heterocyclic Letters. [Link]
-
The role of fluorine in medicinal chemistry. PubMed. [Link]
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- 2. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Fluoro-2-methylaniline
Welcome to the Technical Support Center for the purification of 4-Fluoro-2-methylaniline (4F2MA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Impurity Profile of Crude this compound
Effective purification begins with a thorough understanding of the potential impurities in your crude material. This compound is typically synthesized via the reduction of 5-fluoro-2-nitrotoluene.[1][2] This synthetic route can introduce several classes of impurities that must be addressed.
Common Impurities in Crude this compound:
| Impurity Class | Specific Examples | Origin | Rationale for Removal |
| Isomeric Impurities | 2-Fluoro-3-methylaniline, 2-Fluoro-5-methylaniline, etc. | Formed during the nitration of the 2-fluorotoluene precursor. | Isomers often have similar reactivity, which can lead to undesired side products and complications in subsequent synthetic steps. |
| Unreacted Starting Material | 5-Fluoro-2-nitrotoluene | Incomplete reduction of the nitro group.[3] | Nitro-aromatic compounds are often reactive and can interfere with downstream reactions. Their presence also reduces the overall yield of the desired product. |
| Dehalogenation Products | 2-Methylaniline (o-toluidine) | Reductive cleavage of the C-F bond during hydrogenation.[2] | The presence of a non-fluorinated analogue can alter the physical and chemical properties of the final product. |
| Oxidation/Polymerization Products | Azo compounds, p-benzoquinone derivatives, polymeric tars. | Aromatic amines are highly susceptible to air and light-induced oxidation.[4][5] | These impurities are often intensely colored and can significantly impact the quality and appearance of the final product, as well as potentially interfering with reactions. |
Section 2: Purification Strategy Decision Tree
Choosing the right purification strategy is critical for achieving high purity and yield. The following decision tree provides a logical workflow for purifying crude this compound.
Caption: Decision workflow for selecting the appropriate purification method.
Section 3: Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
This is the most effective method for separating this compound from non-volatile colored impurities and other components with significantly different boiling points.
Rationale: Fractional distillation provides multiple theoretical plates, allowing for the separation of liquids with close boiling points, which is essential for removing isomeric impurities.[6][7] Performing the distillation under vacuum lowers the boiling point, preventing thermal degradation of the sensitive aniline.
Boiling Point Data for Separation Strategy:
| Compound | Boiling Point (°C) at Pressure (mmHg) | Rationale for Separation by Distillation |
| This compound (Product) | 90-92 °C / 16 mmHg | Main fraction to be collected. |
| 2-Fluoro-3-methylaniline (Isomer) | 87 °C / 12 mmHg[8] | Similar boiling point requires an efficient fractionating column for separation. |
| 2-Methylaniline (Dehalogenation) | 200-201 °C / 760 mmHg[9] | Higher boiling point; will remain in the distillation pot. |
| 5-Fluoro-2-nitrotoluene (Starting Material) | 97-98 °C / 10 mmHg[10] | Very close boiling point to the product, making it difficult to separate by distillation alone. Good reaction conversion is key. |
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings), a vacuum-jacketed condenser, a cow-type fraction collector, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system, ensuring there are no leaks. Aim for a stable pressure of around 15-20 mmHg.
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that a ring of condensing vapor rises slowly. This process, known as reflux, is crucial for efficient separation.[11][12]
-
Collect Fractions:
-
Forerun: Collect the first fraction, which may contain lower-boiling impurities. The temperature at the still head will be unstable initially.
-
Main Fraction: Once the temperature at the still head stabilizes at the expected boiling point of this compound (approx. 90-92 °C at 16 mmHg), switch to a clean receiving flask and collect the main product.
-
Final Fraction: A drop in temperature or a change in the appearance of the distillate indicates that the main product has been collected. Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Shutdown: Remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.
Protocol 2: Recrystallization
If the purified distillate solidifies on standing or if further purification is needed, recrystallization can be an effective technique.
Rationale: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well when hot but poorly when cold.[11] For substituted anilines, a mixed-solvent system like ethanol/water is often effective.[13]
Step-by-Step Protocol:
-
Solvent Selection: An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the compound completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[13]
-
Hot Filtration (if carbon was used): Perform a hot gravity filtration to remove the activated carbon or any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Induce Crystallization: Reheat the solution to ensure everything is dissolved. Slowly add hot water dropwise while swirling until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, insulate the flask. Once crystals have formed, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.[14]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (14 °C) or under a high vacuum at room temperature.
Section 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is dark yellow, red, or brown after purification. | Air oxidation of the amine.[5] | Store the purified product under an inert atmosphere (Nitrogen or Argon), protected from light, and in a refrigerator. For subsequent reactions, use freshly purified material if possible. |
| Poor separation of isomers during fractional distillation. | Insufficient column efficiency; boiling points are too close. | Use a longer fractionating column or one with a more efficient packing material (e.g., metal sponge). Increase the reflux ratio by reducing the rate of distillation. Consider preparative chromatography (HPLC or SFC) for very difficult separations.[15] |
| Product "oils out" instead of crystallizing. | The melting point of the compound/impurity mixture is below the temperature of the solution. Rapid cooling. | Reheat the solution to dissolve the oil. Add slightly more of the "good" solvent (ethanol) and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product if available.[13] |
| Low recovery after recrystallization. | Too much solvent was used. Premature crystallization during hot filtration. Insufficient cooling. | Use the minimum amount of hot solvent for dissolution. Ensure all glassware for hot filtration is pre-heated. Allow the flask to cool in an ice bath for an extended period to maximize crystal formation. |
| Persistent presence of starting material (5-fluoro-2-nitrotoluene). | Incomplete reduction reaction. | Optimize the reduction reaction conditions (e.g., longer reaction time, fresh catalyst). If present in the purified product, consider chemical purification: dissolve the mixture in an organic solvent, extract with dilute HCl to protonate the aniline and move it to the aqueous phase, leaving the neutral nitro compound in the organic layer. Then, basify the aqueous layer and extract the pure aniline.[16][17] |
Section 5: Frequently Asked Questions (FAQs)
Q1: My freshly distilled this compound is nearly colorless, but it turns yellow/brown within a day. Is this normal and how can I prevent it? A1: Yes, this is a common issue with most anilines. The discoloration is due to air oxidation, which forms highly colored impurities.[4][5] To minimize this, you should store the purified product under an inert atmosphere (like nitrogen or argon), in an amber vial to protect it from light, and at a low temperature (e.g., in a refrigerator). For highly sensitive applications, it is best to use the aniline immediately after distillation.
Q2: I am having trouble separating this compound from an isomer. Fractional distillation isn't giving me the desired purity. What should I do? A2: When isomers have very close boiling points, fractional distillation may not be sufficient. In such cases, preparative column chromatography is the recommended technique.[1][15] You can use normal-phase silica gel chromatography with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) or reversed-phase HPLC for higher resolution.
Q3: Can I use simple distillation instead of fractional distillation? A3: Simple distillation is only effective for separating liquids with large differences in boiling points (>70 °C) or for separating a volatile liquid from non-volatile solids.[6] Since crude this compound is likely to contain volatile isomeric impurities with close boiling points, simple distillation will not provide adequate separation. Fractional distillation is necessary to achieve high purity.
Q4: What is the purpose of converting the aniline to its hydrochloride salt during purification? A4: This is a form of acid-base extraction. This compound is basic and will react with an acid like HCl to form a water-soluble salt (4-fluoro-2-methylanilinium chloride). Neutral impurities, such as unreacted 5-fluoro-2-nitrotoluene, will remain in the organic solvent. This allows for a clean separation. The pure aniline can then be recovered by neutralizing the aqueous layer with a base and extracting it back into an organic solvent.[16][17]
Q5: How can I confirm the purity of my final product? A5: The purity of the final product should be assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities.[18] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity assessment.[19][20] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can confirm the structure of the desired product and identify any remaining impurities.
References
-
Synthetika. (n.d.). 2-Methylaniline (o-Toluidine). Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers.
-
ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
- MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1689.
-
Sarthaks eConnect. (2023). Oxidation of amines. Retrieved from [Link]
- BenchChem. (2025). identifying common impurities in 5-Fluoro-2- nitrotoluene synthesis.
- RSC Publishing. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. J. Chem. Soc., Perkin Trans. 2, 1995, 1569-1574.
- BenchChem. (2025). A Comparative Guide to Key Reactions of 5-Fluoro-2-nitrotoluene for Pharmaceutical and Chemical Synthesis.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- ChemRxiv. (2020).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitro Group in 5-Fluoro-2-nitrotoluene.
-
Quora. (2021). What is a technique used to separate aniline from nitrobenzene? Retrieved from [Link]
-
Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
-
Chemistry LibreTexts. (2025). 9.5: Fractional Distillation Procedure. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
-
ResearchGate. (2000). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Fluoro-2-nitro-N-methylaniline.
- BenchChem. (2025). Application of 4-Fluoro-2-nitro-N-methylaniline in Disperse Dye Manufacturing.
- PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Semantic Scholar. (2005). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
Sources
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- 6. 446-33-3 CAS MSDS (5-Fluoro-2-nitrotoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 12. CN102731321A - Method for preparing 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) aniline - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. chembk.com [chembk.com]
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- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate.[1] Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield and purity, and ensure the safe and efficient production of this compound.
Overview of Synthetic Routes
The most prevalent and scalable method for the synthesis of this compound is the catalytic hydrogenation of 4-fluoro-2-methyl-1-nitrobenzene (also known as 5-fluoro-2-nitrotoluene).[2] This method is often preferred due to its high efficiency and relatively clean conversion. The general reaction scheme is as follows:
Reaction Scheme:
This guide will primarily focus on troubleshooting and optimizing this specific synthetic route.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The catalytic hydrogenation of 4-fluoro-2-methyl-1-nitrobenzene using a palladium on carbon (Pd/C) catalyst and hydrogen gas is the most widely adopted method.[2][3] This reaction is typically carried out in a solvent like methanol or ethanol at room temperature and moderate hydrogen pressure. It is favored for its high yields and the clean conversion of the nitro group to an amine.
Q2: What are the critical safety precautions I should take during this synthesis?
A2: Safety is paramount. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] The precursor, 4-fluoro-2-methyl-1-nitrobenzene, is also a hazardous substance. The reaction involves flammable solvents and hydrogen gas, which is explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The Pd/C catalyst can be pyrophoric, especially after the reaction, and should be handled with care, preferably kept wet.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be spotted on a TLC plate against the starting material (4-fluoro-2-methyl-1-nitrobenzene) to observe its consumption. GC analysis can provide a more quantitative measure of the conversion to the desired product.
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to troubleshoot common problems encountered during the synthesis of this compound.
Low or No Product Yield
Q4: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?
A4: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | Verify Catalyst Activity: Use a fresh batch of 10% Pd/C catalyst. Over time, catalysts can become deactivated due to oxidation or poisoning. Increase Catalyst Loading: If using a trusted catalyst, consider a modest increase in the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[5] |
| Insufficient Hydrogen | Check Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen gas. If using a balloon, make sure it is sufficiently filled and that there are no leaks in the system. For larger-scale reactions, a regulated hydrogen supply is recommended. Improve Agitation: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen). |
| Poor Quality Starting Material | Assess Purity: The purity of the starting 4-fluoro-2-methyl-1-nitrobenzene is critical. Impurities can inhibit the catalyst or lead to side reactions. Consider purifying the starting material by distillation or recrystallization if its purity is questionable. |
| Suboptimal Reaction Conditions | Reaction Time: While the reaction is often complete within 2-4 hours, incomplete conversion may require extending the reaction time. Monitor closely with TLC or GC. Temperature: The reaction is typically run at room temperature. A slight increase in temperature (e.g., to 30-40 °C) might enhance the reaction rate, but be cautious as higher temperatures can also promote side reactions. |
| Product Loss During Work-up | Incomplete Extraction: Ensure efficient extraction of the product from the reaction mixture. After filtering off the catalyst, the filtrate should be concentrated. The residue can then be dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic byproducts. Improper Purification: Optimize the column chromatography conditions. A gradient elution from petroleum ether to a mixture of petroleum ether and ethyl acetate is generally effective.[2] |
Presence of Impurities
Q5: My final product is not pure. What are the likely impurities and how can I remove them?
A5: The formation of impurities can significantly affect the quality of your final product. Identifying and removing them is a key step.
Common Impurities & Purification Strategies:
| Impurity | Potential Source | Removal Strategy |
| Unreacted Starting Material (4-fluoro-2-methyl-1-nitrobenzene) | Incomplete reaction. | If a significant amount of starting material remains, consider re-subjecting the crude product to the reaction conditions. For smaller amounts, careful column chromatography should effectively separate the less polar starting material from the more polar product. |
| Partially Reduced Intermediates (e.g., nitroso or hydroxylamine compounds) | Insufficient hydrogenation. | These intermediates are often unstable and may not be easily isolated. Ensuring the reaction goes to completion is the best way to avoid them. If present, they can sometimes be separated by column chromatography, though they may appear as colored bands. |
| Dehalogenated Byproduct (2-methylaniline) | Over-hydrogenation or use of a non-selective catalyst. | This can be a challenging impurity to remove due to its similar properties to the desired product. Using a milder catalyst or carefully controlling the reaction time and hydrogen pressure can minimize its formation. High-performance liquid chromatography (HPLC) may be required for complete separation. |
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a standard laboratory-scale procedure.
Materials:
-
4-fluoro-2-methyl-1-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM) or Ethyl Acetate (for work-up)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (eluents)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methyl-1-nitrobenzene in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with nitrogen or argon to remove air.
-
Introduce hydrogen gas to the flask, either from a balloon or a regulated supply.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until all the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet with methanol.
-
Wash the filter cake with a small amount of methanol or dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent.[2]
Visualizations
Reaction Workflow
Sources
Technical Support Center: A Guide to the Purification of 4-Fluoro-2-methylaniline
Welcome to the technical support center for 4-Fluoro-2-methylaniline (4-FMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address issues you may encounter during your work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for the success and reproducibility of synthetic routes in pharmaceutical and agrochemical research. Impurities can arise from various stages, including synthesis, storage, and handling. A thorough understanding of these impurities is the first step toward effective purification.
Frequently Asked Questions (FAQs): Common Impurities
Q1: My this compound has a dark red/brown color. What causes this, and is it problematic?
A1: A reddish-brown or dark coloration is the most common sign of impurity in this compound and other aromatic amines. This is primarily due to oxidative degradation . The amine functional group is susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metal impurities. This oxidation leads to the formation of highly colored polymeric byproducts, which can include azo and azoxy compounds. While minor discoloration may not interfere with all reactions, these impurities can reduce the effective concentration of your starting material and potentially lead to unwanted side reactions.
The mechanism of this discoloration involves the formation of radical cations, which can then couple to form colored dimers and polymers. For instance, the oxidation can proceed through intermediates like nitroso and nitro compounds, which can further react.[1][2]
Q2: What are the likely process-related impurities I should be aware of?
A2: Process-related impurities are residuals from the synthetic route used to produce this compound. A common synthesis involves the reduction of 5-fluoro-2-nitrotoluene.[3] Therefore, potential impurities include:
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Unreacted Starting Materials: Residual 5-fluoro-2-nitrotoluene.
-
Isomeric Impurities: Positional isomers of fluoromethylaniline that may form due to non-selective reactions or impurities in the starting materials. Examples include 2-Fluoro-4-methylaniline and other isomers.
-
Byproducts of Reduction: Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates.
-
Dehalogenated Species: Loss of the fluorine atom can result in the formation of 2-methylaniline (o-toluidine).
Q3: Can isomeric impurities of this compound be separated?
A3: Yes, but it can be challenging due to their similar physical properties. The success of separation depends on the specific isomers present and the chosen technique. Fractional distillation under reduced pressure is often the most effective method, provided there is a sufficient difference in their boiling points.
II. Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods for purifying this compound.
Protocol 1: Decolorization using Activated Carbon
This method is highly effective for removing colored, polymeric oxidation products.[4][5][6][7]
Causality: Activated carbon has a high surface area with a porous structure that adsorbs large, colored organic molecules, while the smaller this compound molecules remain in solution.[4]
Step-by-Step Methodology:
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Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., ethanol, methanol, or a solvent mixture from which the product can be recrystallized) in an Erlenmeyer flask. Use a minimal amount of hot solvent.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.
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Heating: Gently heat the mixture to just below the boiling point for 10-15 minutes with occasional swirling. Avoid boiling, as this can cause bumping and potential loss of product.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean flask to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product. Pre-heating the funnel and receiving flask is recommended.
-
Product Recovery: The now colorless or pale-yellow filtrate can be carried forward to a recrystallization step (Protocol 3) or the solvent can be removed by rotary evaporation if the product is a liquid at room temperature.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is an excellent method for separating this compound from non-volatile impurities (like polymers and baseline impurities from chromatography) and from other components with significantly different boiling points.[8][9][10][11]
Causality: By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature. This prevents thermal degradation of the sensitive aniline. The separation is based on the differences in volatility between the desired compound and the impurities.
Workflow for Vacuum Distillation
Caption: Workflow for the purification of 4-FMA by vacuum distillation.
Step-by-Step Methodology:
-
Drying: Place the impure this compound in a round-bottom flask. Add a suitable drying agent like potassium hydroxide (KOH) pellets and stir for several hours or let stand overnight to remove residual water.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. A short Vigreux column can be used for fractional distillation to separate components with close boiling points.
-
Distillation: Begin heating the flask gently in a heating mantle or oil bath. As the pressure is reduced, the liquid will begin to boil at a lower temperature.
-
Fraction Collection: Collect the distillate in separate fractions. The first fraction will likely contain any lower-boiling impurities. The main fraction should be collected at a stable temperature and pressure corresponding to the boiling point of this compound.
-
Purity Check: Analyze the purity of the collected fractions using GC-MS or TLC.
-
Storage: Combine the pure fractions and store under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place to prevent re-oxidation.
Data for Separation of Isomers by Distillation:
| Compound | CAS Number | Boiling Point (°C / mmHg) |
| This compound | 452-71-1 | 90-92 / 16 |
| 2-Fluoro-4-methylaniline | 452-80-2 | 70-71 / 7[12] |
| 4-Fluoro-N-methylaniline | 459-59-6 | 79 / 11 |
Note: Boiling points can vary with pressure. This table provides a guide for planning a fractional distillation.
Protocol 3: Purification by Recrystallization
For this compound that is a solid at room temperature or can be converted to a solid salt, recrystallization is a powerful purification technique.[13]
Causality: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
Step-by-Step Methodology for Hydrochloride Salt Recrystallization:
-
Salt Formation: Dissolve the impure this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol). Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Dissolution: Filter the crude hydrochloride salt and dissolve it in a minimal amount of a hot solvent mixture, such as ethanol/water or isopropanol/ether.[14][15]
-
Decolorization (Optional): If the solution is colored, treat it with activated carbon as described in Protocol 1.
-
Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Cooling in an ice bath can further increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
-
Free Base Regeneration: The purified hydrochloride salt can be converted back to the free amine by dissolving it in water and neutralizing with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.
Protocol 4: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating this compound from impurities with different polarities.[16]
Causality: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Compounds with higher polarity will have a stronger interaction with the polar silica gel and will elute more slowly.
Workflow for Flash Column Chromatography
Caption: General workflow for purification of 4-FMA by flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point for anilines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh for flash chromatography) using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column using positive pressure (e.g., from a nitrogen line or an air pump).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis and Isolation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation.
III. Purity Analysis
After purification, it is essential to verify the purity of your this compound.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds like 4-FMA. It can separate and identify both volatile impurities and isomers. A typical GC program would involve an initial oven temperature of 50-60°C, ramped to 280°C.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity analysis, especially for non-volatile or thermally sensitive impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a good starting point.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities if they are present in sufficient concentration. ¹⁹F NMR is particularly useful for fluorine-containing compounds and can help distinguish between fluorinated isomers.
IV. References
-
Principle of Decolorized Activated Carbon. (2019). news.activated-carbon.com. [Link]
-
Activated Carbon For Amine MDEA DEA Filtration. Heycarbons. [Link]
-
By what reaction does (–)-sparteine decompose in ambient conditions?. (2012). Chemistry Stack Exchange. [Link]
-
Decolorization with Activated Carbon. (2025). Carbotecnia. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]
-
Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. aws.amazon.com. [Link]
-
Decolorization Protocol. Creative Bioarray. [Link]
-
Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023). Chiemivall. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Purification: Fractional Distillation. University of Rochester. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange. [Link]
-
Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. [Link]
-
5.3: Fractional Distillation. (2021). Chemistry LibreTexts. [Link]
-
Purification of organic hydrochloride salt?. (2017). ResearchGate. [Link]
-
CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
-
This compound. PubChem. [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). LinkedIn. [Link]
-
Fractional Distillation. (2025). YouTube. [Link]
-
Fractional Distillation & Raoult's Law. (2024). YouTube. [Link]
-
4-CHLORO-ortho-TOLUIDINE. IARC Publications. [Link]
Sources
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- 2. sciencemadness.org [sciencemadness.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Principle of Decolorized Activated Carbon [zhehanfilter.com]
- 5. carbotecnia.info [carbotecnia.info]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 12. 2-Fluoro-4-methylaniline | 452-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 15. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Yield in 4-Fluoro-2-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their reactions. Here, we address common challenges encountered during the synthesis of this important intermediate, providing in-depth troubleshooting advice and frequently asked questions. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues that can arise during the synthesis of this compound, most commonly prepared via the reduction of 4-fluoro-2-methyl-1-nitrobenzene (or its isomer 5-fluoro-2-nitrotoluene).
Issue 1: Low or No Product Yield
Q: I am experiencing very low or no yield of this compound. What are the likely causes and how can I rectify this?
A: Low or no product yield is a common but often solvable issue. The root cause typically lies in one of three areas: the catalyst, the reaction conditions, or the starting materials.
Causality and Remediation:
-
Catalyst Inactivity: The most frequent culprit in catalytic hydrogenations is an inactive catalyst. Palladium on carbon (Pd/C) can be deactivated by atmospheric exposure, improper storage, or poisoning by contaminants in the starting material or solvent.
-
Solution: Always use fresh, high-quality Pd/C from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible. If catalyst poisoning is suspected, purifying the starting nitro compound or using a higher catalyst loading may be beneficial.
-
-
Inefficient Hydrogen Transfer: For the reduction to proceed, efficient transfer of hydrogen to the catalyst surface and subsequently to the nitro group is critical.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer. The hydrogen pressure can also be increased; while balloon pressure is often sufficient, a pressurized hydrogenation vessel can significantly improve reaction rates and yields.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Solution: While many reductions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion. Methanol and ethanol are common solvents and are generally effective.[1]
-
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
A: The reduction of aromatic nitro compounds can sometimes lead to the formation of intermediates or byproducts. Understanding these potential side reactions is key to minimizing their formation.
Common Side Products and Mitigation Strategies:
-
Incomplete Reduction: The reduction of a nitro group to an amine is a stepwise process that can be halted at intermediate stages, such as the nitroso or hydroxylamine stage, if the reaction is not driven to completion.
-
Mitigation: Increase the reaction time, hydrogen pressure, or catalyst loading. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the complete consumption of the starting material and any intermediates.
-
-
Azoxy and Azo Compounds: Under certain conditions, particularly with metal hydrides or in non-protic solvents, condensation reactions between nitroso and hydroxylamine intermediates can lead to the formation of azoxy and azo dimers.
-
Mitigation: Catalytic hydrogenation in protic solvents like methanol or ethanol generally minimizes the formation of these byproducts.[2]
-
-
Dehalogenation: While less common with fluorine, aggressive hydrogenation conditions (high temperature, high pressure, or highly active catalysts) can potentially lead to the cleavage of the C-F bond, resulting in the formation of 2-methylaniline.
-
Mitigation: Use milder reaction conditions. If dehalogenation is observed, consider reducing the temperature, hydrogen pressure, or switching to a less active catalyst.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted method is the catalytic hydrogenation of a suitable nitroaromatic precursor, such as 4-fluoro-2-methyl-1-nitrobenzene or 5-fluoro-2-nitrotoluene. This method is favored for its high yields, clean conversion, and relatively straightforward workup. The use of palladium on carbon (Pd/C) as a catalyst with hydrogen gas in a protic solvent like methanol is a standard and effective protocol.[1]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate. The starting nitro compound is significantly less polar than the resulting aniline product. Therefore, you should see the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is an excellent alternative.
Q3: What is the best method for purifying the crude this compound?
A3: Following the reaction, the catalyst is typically removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. The crude product, which may be an oil, can be purified by flash column chromatography on silica gel. A gradient elution with petroleum ether and ethyl acetate is commonly used to isolate the pure aniline.[1]
Q4: My purified product has a pink or reddish hue. Is this a sign of impurity?
A4: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. A pink or reddish tint is common for this compound and is not necessarily indicative of significant impurity.[1] To minimize this, it is advisable to store the purified product under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For applications requiring very high purity, a final distillation under reduced pressure can be performed.
Q5: Are there alternative reducing agents to catalytic hydrogenation?
A5: Yes, several other reducing agents can be used, although they may have different selectivities and workup procedures. These include:
-
Metal/Acid Systems: Iron, tin, or zinc in the presence of an acid (e.g., HCl) are classic reagents for nitro group reduction.[2] However, the workup can be more involved due to the need to neutralize the acid and remove metal salts.
-
Sodium Hydrosulfite: This reagent can also be used for the reduction of nitroarenes.[2]
For industrial-scale production, catalytic hydrogenation is often preferred due to its efficiency and lower waste generation.
Section 3: Protocols and Data
Experimental Protocol: Catalytic Hydrogenation of 5-Fluoro-2-nitrotoluene
This protocol is a general guideline and may require optimization based on your specific laboratory setup and scale.
-
Preparation: In a round-bottom flask, dissolve 5-fluoro-2-nitrotoluene (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask (after purging with nitrogen) or connect it to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to yield pure this compound.[1]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst | Use fresh Pd/C; handle under inert atmosphere. |
| Poor hydrogen transfer | Increase stirring speed; use a pressurized system. | |
| Suboptimal conditions | Gently heat the reaction; ensure appropriate solvent. | |
| Impurity Formation | Incomplete reduction | Increase reaction time or catalyst loading; monitor by TLC. |
| Dimer formation (azo/azoxy) | Use protic solvents (methanol/ethanol). | |
| Dehalogenation | Use milder conditions (lower temperature/pressure). | |
| Product Discoloration | Air oxidation | Store the purified product under an inert atmosphere. |
Section 4: Visualizing the Process
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield.
References
-
ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
-
NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. [Link]
-
ResearchGate. Environmental transformation products of 2,4,6-trinitrotoluene. [Link]
-
NCBI. 2-NITROTOLUENE. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Sciencemadness Discussion Board. Reduction of Nitro Toluene. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Fluoro-4-Methylaniline: Properties and Applications. [Link]
-
PubChem. 4-Fluoroaniline | C6H6FN | CID 9731. [Link]
-
PubChem. This compound | C7H8FN | CID 67982. [Link]
-
Catalysis Eprints database. Heterogeneous catalytic transfer hydrogenation of aromatic nitro and carbonyl compounds over cobalt(II) substituted hexagonal. [Link]
-
Chemical Reviews. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. [Link]
- Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
Green Chemistry (RSC Publishing). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. [Link]
- Google Patents. CN101985425A - Method for preparing 6-chloro-2-nitrotoluene.
-
ChemBK. 3-Fluoro-6-Nitrotoluene. [Link]
-
MDPI. Optimization and Characterization of the F-LSR Manufacturing Process Using Quaternary Ammonium Silanolate as an Initiator for Synthesizing Fluorosilicone. [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
Sources
Side reactions to avoid with 4-Fluoro-2-methylaniline
Technical Support Center: 4-Fluoro-2-methylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (4F2MA). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when working with this versatile yet reactive building block. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable insights for your experiments. Our goal is to explain the causality behind common side reactions and empower you to develop robust, self-validating synthetic procedures.
Section 1: Understanding the Core Reactivity of this compound
Before troubleshooting specific reactions, it's crucial to understand the electronic nature of the molecule. The interplay between the substituents dictates its reactivity, often in non-obvious ways.
Q1: What are the key electronic effects influencing the reactivity of this compound, and how do they impact my reaction outcomes?
A: The reactivity of this compound is governed by a "push-pull" of electronic effects from its three functional groups: the amino (-NH₂), the methyl (-CH₃), and the fluoro (-F) groups.
-
Amino Group (-NH₂): This is the most powerful group on the ring. It is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic system via the resonance effect (+M). This significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack. It is an ortho, para-director.
-
Fluoro Group (-F): The fluorine atom exhibits a dual role. It is the most electronegative element, so it strongly withdraws electron density through the sigma bond network (inductive effect, -I).[1] However, it also has lone pairs that can be donated into the ring via resonance (+M). For fluorine, the inductive effect (-I) is dominant, making it an overall deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.
-
Methyl Group (-CH₃): This is a weak activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.
The Net Effect: The powerful activating and directing effect of the amino group dominates the molecule's character. The fluorine atom's strong -I effect slightly tempers this reactivity, making 4F2MA less nucleophilic and less basic than its non-fluorinated analog, 2-methylaniline.[1] However, the ring remains highly activated, which is the primary source of many side reactions, particularly polysubstitution in electrophilic aromatic substitution.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific problems encountered during common synthetic transformations involving this compound.
Electrophilic Aromatic Substitution (EAS)
Problem Scenario:
FAQ 1: "I attempted a bromination reaction on this compound using Br₂ in acetic acid. Instead of a clean mono-substituted product, I got a dark, intractable tar and a mixture of poly-brominated species. What went wrong?"
A: This outcome is a classic case of over-activation. The powerful electron-donating amino group makes the aromatic ring so reactive that the reaction is difficult to control.[2] The electrophile (Br₂) reacts uncontrollably at multiple positions, leading to polysubstitution. Furthermore, anilines are easily oxidized, and the reaction conditions likely led to the formation of colored, polymeric byproducts.
The Solution: Reversible Protection of the Amino Group
To prevent these side reactions, you must temporarily reduce the activating influence of the amino group. The most common and effective strategy is to convert it into an acetanilide through N-acetylation.[2][3][4] The resulting amide is still an ortho, para-director but is significantly less activating, allowing for controlled, selective substitution. This protective group can be easily removed later via hydrolysis.
Experimental Protocol: N-Acetylation (Protection)
-
Rationale: Acetic anhydride reacts with the nucleophilic amine to form a stable amide. Pyridine is often used as a base to neutralize the acetic acid byproduct.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise while stirring. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with dilute HCl (to remove pyridine), then with saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected acetanilide.
-
Experimental Protocol: Hydrolysis (Deprotection)
-
Rationale: The amide bond is cleaved by hydrolysis under acidic or basic conditions to regenerate the amine.
-
Procedure (Acidic Hydrolysis):
-
Suspend the N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous HCl (e.g., 6M HCl).
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then neutralize carefully by adding a base (e.g., solid NaOH or a saturated NaHCO₃ solution) until the pH is > 8.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the final substituted aniline.
-
Diazotization and Sandmeyer Reactions
Diazotization converts the primary amine of 4F2MA into a diazonium salt (-N₂⁺), a highly versatile intermediate for introducing a wide range of substituents.[5][6] However, the reaction is fraught with potential side reactions if not performed correctly.
Problem Scenarios:
FAQ 2: "My diazotization reaction of 4F2MA with NaNO₂ and HCl is giving a low yield of the subsequent Sandmeyer product, and the solution is turning dark brown. What is happening?"
A: This is likely due to the instability of the diazonium salt.[7] These intermediates are notoriously unstable at elevated temperatures. If the reaction temperature rises above 5-10 °C, the diazonium salt will decompose, often violently, releasing nitrogen gas and forming a highly reactive aryl cation.[5] This cation can then react non-selectively with any nucleophile present, including water, leading to phenols and other byproducts, which often present as dark tars.
FAQ 3: "During my diazotization, I noticed some precipitation and the formation of a reddish color before I even added my copper(I) catalyst for the Sandmeyer step. What is this side reaction?"
A: This indicates an unwanted azo coupling reaction . The newly formed, electrophilic diazonium salt can react with the still-present, nucleophilic starting material (this compound) that has not yet been diazotized. This coupling forms an azo compound, which are often intensely colored. This side reaction consumes both your starting material and your desired intermediate, significantly lowering the yield. It is more prevalent if the addition of the nitrite solution is too slow or if there are localized areas of high pH.
| Problem | Probable Cause(s) | Solution(s) |
| Dark Color / Tar Formation | Reaction temperature too high (> 5 °C), leading to diazonium salt decomposition. | Strictly maintain the reaction temperature between 0-5 °C using an ice/salt bath. |
| Low Yield of Final Product | Premature decomposition of the diazonium salt. Incomplete initial diazotization. Azo coupling side reactions. | Use the diazonium salt solution immediately in the next step without isolation. Ensure slow, subsurface addition of the NaNO₂ solution to prevent localized warming and ensure rapid mixing.[7] |
| Gas Evolution (N₂) During Diazotization | The reaction is too warm, causing decomposition of the diazonium salt. | Immediately cool the reaction vessel further. Ensure the NaNO₂ solution is also pre-chilled before addition. |
| Formation of Colored Precipitate | Azo coupling between the diazonium salt and unreacted aniline. | Ensure a sufficiently acidic medium (at least 3 equivalents of acid) to keep the unreacted aniline protonated and non-nucleophilic. Add the NaNO₂ solution quickly but carefully below the surface of the reaction mixture. |
Oxidation and Handling
Problem Scenario:
FAQ 4: "My stock bottle of this compound, which was initially a light-colored liquid, has darkened to a deep brown/purple over time. Is it still usable for my synthesis?"
A: The darkening of anilines upon storage is a very common issue caused by oxidation . The electron-rich aromatic ring and the amino group are susceptible to oxidation by atmospheric oxygen, which is often accelerated by exposure to light. This process forms highly colored, conjugated impurities and polymeric materials.[8]
While the bulk of the material may still be 4F2MA, the impurities can interfere with subsequent reactions, poison catalysts, and complicate purification. For high-purity applications, the material should be purified before use.
Troubleshooting and Prevention:
-
Purification: The darkened aniline can often be repurified by vacuum distillation.
-
Proper Storage: To prevent oxidation, store this compound under an inert atmosphere (e.g., nitrogen or argon), in an amber or foil-wrapped bottle to protect it from light, and in a cool, dark place.
Section 3: General Safety & Handling FAQs
Q: What are the primary safety concerns when working with this compound? A: this compound is classified as toxic and an irritant. It is harmful if swallowed, inhaled, or in contact with skin.[8][9][10] It can cause serious skin and eye irritation.[8][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q: What chemicals or conditions should be avoided when using this compound? A: Avoid contact with strong oxidizing agents, strong acids, strong bases, and acid chlorides in uncontrolled conditions.[8] Keep it away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[8] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, and gaseous hydrogen fluoride.[8]
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from a generic SDS source for this chemical.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67982, this compound. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
IIT JEE Prep by iQuanta. (2016, October 29). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]
-
Garel, L., & Saint-Jalmes, L. (2006). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. ResearchGate. Retrieved from [Link]
- BenchChem Technical Support Team. (2025, November).
-
Kemper, B., Grote, T., & Bröring, M. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1876–1882. Retrieved from [Link]
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Technical Support Center: 4-Fluoro-2-methylaniline
Welcome to the technical support guide for 4-Fluoro-2-methylaniline (CAS No. 452-71-1). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this versatile chemical intermediate. The following information is presented in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that poses multiple risks. It is classified as a combustible liquid and is toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause serious eye irritation and skin irritation.[1][2] Inhalation may lead to respiratory irritation.[1] Due to its toxicity, it is critical to handle this compound with appropriate engineering controls and personal protective equipment.[1][2]
Q2: I've noticed my stored this compound has changed color from light yellow to a darker, reddish-brown tint. Is it still usable?
A2: A color change to yellow, red, or dark red-brown is a common sign of degradation for aromatic amines, including aniline derivatives.[1][3] This is typically due to slow aerial oxidation upon storage and exposure to air and light.[1][3] While slight discoloration may not significantly impact every application, a pronounced color change indicates the formation of impurities. For sensitive applications, such as in pharmaceutical synthesis, it is highly recommended to use a freshly opened or purified sample. The presence of oxidation byproducts, such as quinones or azo compounds, could lead to undesirable side reactions and affect the yield and purity of your target molecule.[1][3][4]
Q3: What are the immediate first aid measures in case of accidental exposure?
A3: Due to its toxicity, immediate action is crucial.
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Ingestion: Call a physician or poison control center immediately. Rinse the mouth with water, but do NOT induce vomiting.[2][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Q4: Can I quench a reaction containing this compound with a strong oxidizing agent like potassium permanganate?
A4: No, this is strongly discouraged. Aromatic amines are highly susceptible to oxidation and can react vigorously with strong oxidizing agents.[1][2][3] Such a reaction can be exothermic and lead to the formation of various, potentially hazardous byproducts, including nitro compounds, azo compounds, or quinones, and may generate toxic fumes.[3][4] Always choose quenching agents that are compatible and will not lead to uncontrolled reactions.
Section 2: Storage and Handling Troubleshooting Guide
Q5: What are the ideal storage conditions to maintain the stability of this compound?
A5: To ensure the long-term stability and purity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be kept away from heat, sparks, open flames, and other sources of ignition.[2] It is also crucial to protect it from light and moisture, as aromatic amines can degrade under these conditions.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q6: I need to weigh and dispense a small amount of this compound for my reaction. What is the safest way to do this?
A6: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (check manufacturer's recommendations for suitability against aromatic amines).[5] Use a clean, dry syringe or pipette for transferring the liquid. To minimize exposure, work with the smallest quantities necessary for your experiment. Ensure an eyewash station and safety shower are readily accessible.[6]
Q7: My lab has limited storage space. Which chemicals must be stored separately from this compound?
A7: It is imperative to segregate this compound from incompatible materials to prevent dangerous reactions. These include:
-
Strong oxidizing agents: (e.g., peroxides, chlorates, permanganates)[1][2]
-
Acids and Acid Chlorides: [1]
-
Strong Bases: [1]
-
Aldehydes: [1]
-
Halogenated compounds: [1]
-
Metals and Isocyanates: [1]
Store it in a designated area for toxic and combustible compounds, away from these reactive chemical classes.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 452-71-1 |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol [7] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 90-92 °C / 16 mmHg |
| Density | 1.126 g/mL at 25 °C |
| Flash Point | 88 °C (190.4 °F) - closed cup |
| InChIKey | KMHLGVTVACLEJE-UHFFFAOYSA-N[7] |
Experimental Protocols
Protocol 1: Safe Disposal of Contaminated Materials
Objective: To safely dispose of materials (e.g., pipette tips, gloves, absorbent pads) contaminated with this compound.
Methodology:
-
Segregation: All contaminated disposable materials must be segregated from regular laboratory waste.
-
Collection: Place all contaminated items into a designated, clearly labeled, and sealed hazardous waste container. Use a container compatible with aromatic amines.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this chemical or its waste down the drain.[2][5][8]
Protocol 2: Handling a Small Spill (<10 mL)
Objective: To safely clean and decontaminate a small spill of this compound within a chemical fume hood.
Methodology:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
PPE: Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad.[2] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (check with your institution's safety guidelines), followed by soap and water.
-
Dispose: Collect all cleaning materials and contaminated PPE in the hazardous waste container. Seal, label, and dispose of the waste as described in Protocol 1.[2][5]
Visualization
Diagram 1: Spill & Exposure Response Workflow
Caption: Logical workflow for responding to a spill or personal exposure incident.
References
-
ScienceMadness.org. (n.d.). Oxidation of Aromatic Amines to Nitro Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
Lab Manager Magazine. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Chem-Additive. (2025). How to store organic amine mixtures properly?. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Slideshare. (n.d.). Reactions of aromatic amines. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Stability of 4-Fluoro-2-methylaniline
Welcome to the Technical Support Center for 4-Fluoro-2-methylaniline (Cas No: 452-71-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments involving this compound. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its stability is paramount for reproducible and reliable results.[1] This center provides field-proven insights and scientifically grounded protocols to address common challenges encountered during its handling, storage, and use.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific experimental issues that may arise due to the instability of this compound.
Q1: I'm observing a color change in my stored this compound, from a light yellow to a darker orange or brown. Is the material degrading?
A1: Yes, a darkening in color is a common indicator of degradation for many anilines, including this compound. This is primarily due to oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and azo compounds. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Causality: The lone pair of electrons on the nitrogen atom in the amino group makes it susceptible to oxidation. The presence of the electron-donating methyl group on the aromatic ring can further increase the electron density, potentially enhancing its susceptibility to oxidation compared to unsubstituted aniline.
-
Preventative Measures:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[2]
-
Temperature: Keep the material in a cool, dry place, away from heat sources.[2] Refrigeration (2-8°C) is often recommended for long-term storage.[3]
-
Light: Protect the container from light by using an amber-colored vial or by storing it in a dark cabinet.[3]
-
Q2: My reaction yield is inconsistent when using this compound from a previously opened bottle. What could be the cause?
A2: Inconsistent reaction yields are frequently linked to the degradation of the starting material. If the this compound has been improperly stored after opening, it may have partially degraded through oxidation or reaction with atmospheric moisture.
-
Root Cause Analysis:
-
Oxidation: As mentioned, oxidation can lead to the formation of impurities that may not participate in the desired reaction or could act as inhibitors.
-
Hydrolysis: While generally less reactive than esters or amides, the amino group can still be affected by moisture, especially under acidic or basic conditions.
-
Cross-reactivity: If the compound has been exposed to incompatible materials in your lab environment (e.g., acid or base vapors), it could lead to degradation. A list of incompatible materials can be found in Table 1.
-
-
Troubleshooting Steps:
-
Purity Check: Before use, assess the purity of the stored this compound using a suitable analytical technique like GC-MS or HPLC.
-
Repurification: If impurities are detected, consider repurifying the material by distillation or chromatography.
-
Fresh Sample: For critical experiments, it is always advisable to use a fresh, unopened sample or a sample that has been stored under optimal conditions.
-
Q3: I am performing a reaction in a strongly acidic or basic medium and observing unexpected byproducts. Could this be due to the instability of this compound?
A3: Yes, extreme pH conditions can promote the degradation of anilines.
-
Acidic Conditions: In strongly acidic solutions, the amino group will be protonated to form an anilinium ion. While this generally protects the amino group from oxidation, the overall stability of the molecule might be compromised, especially at elevated temperatures. The degradation of aniline has been observed to increase in acidic conditions, with an optimal pH for some degradation processes around 3.[2]
-
Basic Conditions: In strongly basic media, the amino group is deprotonated, which can increase its susceptibility to oxidation. The formation of various oxidation products like azoxybenzene and picolinic acid has been observed during the ozonation of aniline at basic pH.[4]
-
Recommendations:
-
If possible, conduct your reaction in a buffered system or under milder pH conditions.
-
Perform a stability study of this compound under your specific reaction conditions (pH, temperature, solvent) to assess its degradation rate before proceeding with the synthesis.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[3] The container should be tightly sealed to prevent exposure to air and moisture.[2] For optimal stability, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with a range of substances that can cause vigorous reactions or degradation. A summary of these is provided in the table below.
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Nitric Acid, Perchlorates | Risk of vigorous reaction, fire, and accelerated degradation.[2] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic reaction, formation of anilinium salts.[2] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can promote oxidation.[2] |
| Acid Chlorides & Anhydrides | Acetyl Chloride, Acetic Anhydride | Exothermic reaction, acylation of the amino group. |
| Halogenated Compounds | Carbon Tetrachloride | Potential for vigorous or explosive reactions.[2] |
Q3: What are the expected hazardous decomposition products of this compound?
A3: When subjected to high temperatures or combustion, this compound can decompose to produce toxic and hazardous fumes. These include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Gaseous hydrogen fluoride (HF)
-
Ammonia
-
Fluorine[2]
Q4: How does the fluoro-substituent affect the stability of this compound compared to 2-methylaniline (o-toluidine)?
A4: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence the stability in several ways:
-
Basicity: The electron-withdrawing nature of fluorine is expected to decrease the electron density on the nitrogen atom, making this compound a weaker base than 2-methylaniline.
-
Oxidation Potential: The reduced electron density on the nitrogen may make it slightly less susceptible to oxidation compared to 2-methylaniline. However, the amino group remains the primary site for oxidative degradation.
-
Aromatic Ring Reactivity: The fluorine atom can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to identify potential degradation products and pathways.[5]
-
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated HPLC or GC-MS system
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for a specified time. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Analysis: At each time point, analyze the stressed samples along with a control sample (stored at 2-8°C in the dark) by a validated stability-indicating HPLC or GC-MS method.
-
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Diagrams
Caption: Troubleshooting workflow for stability issues.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Catalyst Selection for 4-Fluoro-2-methylaniline Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. This compound is a valuable building block, but its electronic properties and steric profile—an electron-donating methyl group ortho to the amine and a moderately electron-withdrawing fluorine para to it—present unique challenges that require careful optimization of catalytic systems.
This resource provides field-proven insights and structured guidance to help you achieve successful and reproducible outcomes in your C-N (Buchwald-Hartwig) and C-C (e.g., Suzuki-Miyaura) coupling reactions.
Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses the most common initial questions when designing a coupling reaction with this compound.
Question 1: I'm planning a Buchwald-Hartwig amination with this compound and an aryl bromide. What is the best catalyst system to start with?
Answer: For an electron-rich, sterically hindered aniline like this compound, the choice of ligand is critical to promote both oxidative addition and the final reductive elimination step.[1] A highly effective starting point is a combination of a bulky, electron-rich dialkylbiaryl phosphine ligand with a palladium precatalyst.
-
Recommended Ligands:
-
XPhos or RuPhos : These are excellent general-purpose ligands for coupling primary anilines.[2] Their steric bulk helps promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[1]
-
BrettPhos : Particularly effective for sterically demanding couplings and can sometimes offer superior performance when other ligands fail.[3]
-
-
Recommended Palladium Source:
-
G3 or G4 Precatalysts (e.g., XPhos Pd G3): These are air- and moisture-stable Pd(II) precatalysts that cleanly and rapidly generate the active LPd(0) species in solution upon exposure to a base.[4][5] This avoids issues associated with incomplete reduction of Pd(II) sources like Pd(OAc)₂ or ligand degradation that can occur with Pd₂(dba)₃.[6]
-
-
Base and Solvent:
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though this may require higher temperatures or longer reaction times.[5]
-
Solvent: Anhydrous, polar aprotic solvents are preferred. Toluene, dioxane, or tert-butyl methyl ether (MTBE) are excellent choices.
-
Initial Screening Conditions Summary Table:
| Component | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Chloride | Bromides are often a good balance of reactivity and stability. Chlorides require more active catalysts.[7] |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Ensures reliable generation of the active LPd(0) catalyst.[5][8] |
| Ligand | XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligand promotes key catalytic steps.[1] |
| Base | NaOtBu (1.2-1.5 eq.) | Strong base facilitates deprotonation of the aniline.[7] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent. |
| Temperature | 80-110 °C | Typical range for Buchwald-Hartwig reactions.[7] |
Question 2: How do the electronic and steric properties of this compound influence catalyst selection?
Answer: The substrate's structure is a primary driver of catalyst choice.
-
Steric Hindrance: The ortho-methyl group increases steric bulk around the nitrogen atom. This can hinder its coordination to the palladium center and slow down the C-N reductive elimination step.[9] To overcome this, highly sterically demanding ligands like XPhos , RuPhos , or tBuXPhos are necessary.[3] These ligands create a bulky coordination sphere that accelerates reductive elimination.[10]
-
Electronic Effects: this compound is moderately electron-rich due to the net effect of the electron-donating methyl group and the electron-withdrawing fluorine. While this generally makes the amine a good nucleophile, it also makes the resulting N-H bond less acidic. A strong base like NaOtBu is therefore essential to efficiently deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[7][11]
Question 3: I need to perform a Suzuki-Miyaura coupling using a derivative of this compound (e.g., 4-fluoro-2-methylphenylboronic acid). What factors should I consider for this C-C coupling?
Answer: While the core principles of using bulky, electron-rich ligands remain, the considerations for Suzuki-Miyaura coupling differ slightly. The key steps are oxidative addition, transmetalation, and reductive elimination.[12]
-
Ligand Choice:
-
SPhos and XPhos are again excellent starting points. Their electron-rich nature facilitates the oxidative addition of the aryl halide, while their bulk promotes the final reductive elimination.
-
For particularly challenging couplings (e.g., with aryl chlorides or hindered substrates), tBuXPhos or N-heterocyclic carbene (NHC) ligands like IPr can be effective.[8]
-
-
Palladium Source:
-
Base and Solvent:
-
The base in a Suzuki reaction is crucial for activating the boronic acid for transmetalation. An aqueous solution of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is most common.[12]
-
Typical solvents include dioxane/water, toluene/water, or THF/water mixtures. The water is essential for the activity of the inorganic bases.[13][14]
-
Part 2: Troubleshooting Guide for Common Issues
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: My Buchwald-Hartwig reaction has stalled with low conversion to the desired product.
-
Possible Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. While precatalysts offer greater stability, poor laboratory technique can still lead to catalyst deactivation.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., via sparge with argon or three freeze-pump-thaw cycles) and that the reaction is set up under a strictly inert atmosphere (N₂ or Ar).[5] Using a well-defined, air-stable precatalyst (like a G3 or G4 palladacycle) minimizes the risk of failed in situ activation that can occur with sources like Pd(OAc)₂.[5][15][16]
-
-
Possible Cause 2: Inappropriate Base. The base may be too weak or of poor quality.
-
Solution: Sodium tert-butoxide is hygroscopic and can degrade upon improper storage. Use freshly opened NaOtBu from a reputable supplier. Ensure it is a fine, free-flowing powder.[5] If your substrate is incompatible with a strong base, consider switching to K₃PO₄ but you may need to increase the reaction temperature and time.
-
-
Possible Cause 3: Ligand Choice. The chosen ligand may not be sterically bulky enough to promote the rate-limiting reductive elimination step for this hindered aniline.
-
Solution: If you started with a less bulky ligand, screen more sterically demanding options. The general trend for promoting difficult couplings is: RuPhos → XPhos → BrettPhos .
-
Problem 2: I am observing significant formation of a hydrodehalogenated side product (where the aryl halide is reduced to an arene).
-
Possible Cause: β-Hydride Elimination. This side reaction can compete with C-N bond formation, particularly if the amine coupling partner has β-hydrogens.[11] While this compound itself does not have β-hydrogens on the aromatic ring, this pathway can become relevant under certain conditions or with specific coupling partners. More commonly, it can arise from catalyst decomposition pathways.
-
Solution:
-
Lower the Reaction Temperature: This can often favor the desired productive reductive elimination over decomposition pathways.
-
Change the Ligand: Switching to a more sterically bulky ligand can often suppress side reactions by creating a more crowded coordination sphere around the palladium, which disfavors alternative reaction pathways.
-
Use a Precatalyst: Well-defined precatalysts often lead to cleaner reactions with fewer side products compared to generating the catalyst in situ.[8]
-
-
Problem 3: My Suzuki reaction is sluggish and gives a poor yield, with starting material remaining.
-
Possible Cause 1: Inefficient Transmetalation. The transfer of the aryl group from boron to palladium is a critical step and can be slow.
-
Solution:
-
Check the Base: Ensure you are using an adequate excess (2-3 equivalents) of a suitable base like K₃PO₄ or K₂CO₃ and that it is sufficiently soluble. The presence of water is crucial for this step.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Try dissolving the boronic acid in the reaction solvent and stirring with the aqueous base for 15-30 minutes before adding the palladium catalyst to break up any oligomers.
-
-
-
Possible Cause 2: Catalyst Inhibition. If you are using an aryl iodide as the electrophile, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor.[17]
-
Solution: If possible, switch to the analogous aryl bromide. Aryl bromides often provide a better balance of reactivity without the strong inhibitory effects of iodide.[17]
-
Part 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic aryl bromide.
Reagents & Stoichiometry Table:
| Reagent | M.W. | Amount (mg) | mmoles | Equivalents |
| Aryl Bromide | - | - | 1.0 | 1.0 |
| This compound | 125.15 | 150 | 1.2 | 1.2 |
| XPhos Pd G3 | 863.83 | 17.3 | 0.02 | 0.02 |
| NaOtBu | 96.10 | 135 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe.
-
Add this compound (150 mg, 1.2 mmol) via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides: Catalytic Cycles and Workflow
Understanding the mechanism is key to troubleshooting. Below are simplified representations of the catalytic cycles.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: Decision workflow for troubleshooting low-yield amination reactions.
References
-
Nolan, S. P., & Buchwald, S. L. (2011). New Palladium Precatalysts For Cross-Coupling Reactions. Strem Chemicals, Inc. Link
-
Fors, B. P., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Link
-
Surry, D. S., & Buchwald, S. L. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry—A European Journal, 18(32), 9758–9769. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Weix, D. J., et al. (2021). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. ChemRxiv. Link
-
Buchwald, S. L., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(1), 27-50. Link
-
Hazari, N. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4), 1-19. Link
-
Hartwig, J. F. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 52(3), 734-746. Link
-
Gildner, P. G. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Link
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Link
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Link
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Buchwald, S. L., et al. (2020). Pd-Catalyzed Cross-Couplings of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 142(31), 13465–13474. Link
-
BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline. Link
-
Martina, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Link
-
Weix, D. J. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1994–2005. Link
-
Lalic, G. (2016). Cross-Coupling of Heteroatomic Electrophiles. Topics in Current Chemistry, 374(4), 42. Link
-
Miyaura, N., & Suzuki, A. (2002). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry. Link
-
Cavell, K. J., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3762. Link
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Link
-
Kappe, C. O., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3658–3665. Link
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Link
-
Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Link
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2311. Link
-
Pérez-Temprano, M. H., & de Leseleuc, M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13234-13251. Link
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Link
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link
-
Sigman, M. S., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society. Link
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. Link
-
Sigma-Aldrich. (n.d.). Application Guide for Palladium Catalyzed Cross-Coupling Reactions. Link
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1526. Link
-
Bedford, R. B., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. Link
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. ResearchGate. Link
Sources
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. media.abcr.com [media.abcr.com]
- 16. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
Monitoring progress of 4-Fluoro-2-methylaniline reactions by TLC or LC-MS
Welcome to our dedicated technical support guide for monitoring reactions involving 4-Fluoro-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. Our goal is to empower you with the expertise to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and optimize your analytical methods.
Introduction: The Critical Role of Reaction Monitoring
This compound is a key building block in the synthesis of numerous pharmaceutical agents and agrochemicals.[1] The success of these syntheses hinges on the ability to accurately monitor the reaction's progress, ensuring the complete consumption of starting materials and the clean formation of the desired product. Inadequate monitoring can lead to impure products, low yields, and significant delays in development timelines. This guide provides a comprehensive overview of two powerful techniques, TLC and LC-MS, to ensure your reactions are proceeding as intended.
Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening
TLC is an indispensable, rapid, and cost-effective technique for qualitative reaction monitoring. Its simplicity allows for quick checks on the consumption of starting materials and the appearance of products.[2][3]
Frequently Asked Questions (FAQs) about TLC Monitoring
Q1: How do I select an appropriate solvent system (mobile phase) for monitoring a this compound reaction?
A1: The key is to find a solvent system that provides good separation between your starting material, product, and any major byproducts. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[4] The polarity of this compound allows for good mobility in such systems.
-
Expert Tip: Start with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Spot your starting material and the reaction mixture on the same plate. If the spots are too high (Rf > 0.8), increase the proportion of the non-polar solvent. If they are too low (Rf < 0.2), increase the amount of the polar solvent. The ideal Rf value for your starting material should be around 0.3-0.5 to allow for clear separation from less polar products and more polar byproducts.
Q2: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A2: Streaking can be caused by several factors:
-
Sample Overloading: You are applying too much of the reaction mixture to the plate. Try diluting your sample before spotting.[5]
-
Inappropriate Solvent System: The chosen solvent may be too polar for the compound, causing it to move up the plate in a continuous band rather than a distinct spot.
-
Acidic or Basic Nature of the Compound: this compound is an amine and therefore basic. If your product is also basic or acidic, adding a small amount of a modifier to your mobile phase can improve spot shape. For basic compounds, add a few drops of triethylamine or ammonia. For acidic compounds, a few drops of acetic acid can be beneficial.[5][6][7]
Q3: I can't see my spots on the TLC plate after running it. What visualization techniques can I use?
A3: While some compounds are visible under UV light (typically at 254 nm), many are not.[8] Here are common visualization methods:
-
UV Light: Aromatic compounds like this compound and many of its derivatives will absorb UV light and appear as dark spots on a fluorescent green plate.[8][9]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with a wide range of functional groups, appearing as yellow or brown spots on a purple background. It is particularly useful for visualizing compounds with double bonds or electron-rich moieties.[10]
-
Iodine Chamber: Exposing the plate to iodine vapor can make unsaturated and aromatic compounds appear as brown spots.[8][10]
Troubleshooting Guide for TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are not separating (co-elution) | The polarity of the solvent system is not optimal. | Try a different solvent system with varying polarities. Consider a ternary mixture (e.g., Hexane:Ethyl Acetate:Methanol) for more complex separations. |
| Rf values are inconsistent | The TLC chamber was not saturated with the solvent vapor. | Line the inside of the TLC chamber with filter paper soaked in the mobile phase to ensure proper saturation before running the plate.[2] |
| Spots are diffuse or very large | The initial spot applied to the plate was too large. | Use a fine capillary tube to apply a small, concentrated spot of your sample. |
| Compound remains at the baseline | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[7] |
Experimental Protocol: TLC Monitoring of a Hypothetical Amidation Reaction
This protocol outlines the monitoring of a reaction where this compound is acylated to form an amide.
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: On the starting line, apply small spots of:
-
S: Starting material (this compound) dissolved in a suitable solvent (e.g., dichloromethane).
-
C: Co-spot (a mixture of your starting material and the reaction mixture).
-
R: Reaction mixture (a small aliquot taken directly from the reaction).
-
-
Develop the Plate: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[2]
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and then with a suitable stain (e.g., iodine) to track the reaction progress.[2]
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for In-Depth Analysis
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is invaluable for confirming the identity of your product, identifying byproducts, and obtaining quantitative data on reaction conversion.
Frequently Asked Questions (FAQs) about LC-MS Monitoring
Q1: What are the best starting conditions (column and mobile phase) for analyzing this compound and its derivatives?
A1: A reverse-phase C18 column is a robust and versatile choice for this type of analysis.[11][12] A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% formic acid or 0.05% acetic acid.[11][12]
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or 0.05% acetic acid.[11][12]
The acidic modifier helps to protonate the analyte, leading to better peak shape and improved ionization efficiency in the mass spectrometer. A gradient elution, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B, is generally effective for separating compounds with a range of polarities.[13]
Q2: My LC-MS results show poor peak shape (tailing or fronting). What can I do to improve it?
A2: Poor peak shape can arise from several issues:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: The basic nature of the aniline moiety can interact with residual silanol groups on the silica-based C18 column, causing tailing. Using a column with end-capping or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this. However, be aware that additives can cause ion suppression.[14]
-
Inappropriate Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of your analyte for good peak shape of basic compounds. The addition of formic or acetic acid usually achieves this.[14][15]
Q3: I am not seeing the expected molecular ion peak for my product in the mass spectrum. What could be the problem?
A3: This is a common issue with several potential causes:
-
Ion Suppression: The presence of non-volatile salts or other components in your sample can interfere with the ionization process in the mass spectrometer.[13][16] Ensure your sample is clean before injection. A simple filtration or solid-phase extraction (SPE) cleanup can help.
-
Incorrect Ionization Mode: this compound and its derivatives are basic and will readily protonate. Ensure you are operating in positive ion mode (ESI+).[11][12][17][18]
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before it can be detected as the molecular ion. Try reducing the cone voltage or fragmentor voltage in your mass spectrometer settings.
Troubleshooting Guide for LC-MS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High backpressure | Blockage in the LC system (e.g., guard column, column frit). | Reverse-flush the column (if recommended by the manufacturer). Check for blockages in the tubing and filters.[15] |
| No peaks detected | No sample injected; detector issue; compound not ionizing. | Verify sample injection. Check detector settings. Confirm you are in the correct ionization mode (ESI+).[19] |
| Baseline noise | Contaminated mobile phase or dirty ion source. | Use fresh, high-purity solvents. Clean the ion source according to the manufacturer's instructions.[20] |
| Retention time shifts | Change in mobile phase composition or column degradation. | Prepare fresh mobile phase. Equilibrate the column properly. If the problem persists, the column may need to be replaced.[20] |
Experimental Protocol: LC-MS Monitoring of a Hypothetical Suzuki Coupling Reaction
This protocol describes the monitoring of a Suzuki coupling reaction where this compound has been converted to a biaryl product.
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and quench it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
LC-MS Method Setup:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
MS Detector: ESI+, scanning a mass range that includes the expected masses of the starting material and product.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to your starting material ([M+H]⁺) and your expected product ([M+H]⁺).
-
Integrate the peak areas to determine the relative amounts of each and calculate the reaction conversion.
-
Part 3: Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for TLC and LC-MS monitoring.
Caption: Workflow for TLC monitoring of a reaction.
Caption: Workflow for LC-MS monitoring of a reaction.
Decision-Making: TLC vs. LC-MS
The choice between TLC and LC-MS depends on the stage of your research and the level of detail required.
Caption: Decision tree for selecting an analytical technique.
References
-
J. Chromatogr. A. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]
-
J. Chromatogr. Sci. (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
-
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
-
pharmashare.in. (2025). Troubleshooting TLC. [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?[Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
CHROMacademy. (n.d.). Troubleshooting LC-MS. [Link]
-
BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
YouTube. (2021). TLC examination of isomeric nitro anilines. [Link]
-
ResearchGate. (2017). Detect aninline. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]
-
Chromedia. (n.d.). Troubleshooting LC, basics. [Link]
-
Journal of Chromatographic Science. (1992). Troubleshooting in Chromatography. [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
-
Chem-Impex. (n.d.). This compound. [Link]
-
YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chembam.com [chembam.com]
- 6. pharmashare.in [pharmashare.in]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 16. chromacademy.com [chromacademy.com]
- 17. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. One moment, please... [zefsci.com]
Technical Support Center: Quenching Procedures for Reactions with 4-Fluoro-2-methylaniline
Welcome to the Technical Support Center for handling reactions involving 4-fluoro-2-methylaniline. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the safe and efficient quenching of your chemical reactions.
I. Core Principles of Quenching Reactions with this compound
This compound is a substituted aniline that presents unique considerations during reaction workup. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom influences the nucleophilicity and basicity of the amino group.[1][2] Proper quenching is critical not only for isolating the desired product in high purity but also for ensuring the safety of the experimenter. Unreacted reagents or reactive intermediates can lead to unwanted side products or hazardous conditions.
Safety First: Handling this compound
Before initiating any quenching procedure, it is imperative to be aware of the hazards associated with this compound. It is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[3][4] It can also cause skin and serious eye irritation.[3]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3][5][6] Ensure that an eyewash station and safety shower are readily accessible.[3][6]
II. Troubleshooting Guide for Quenching Procedures
This section addresses common issues encountered during the quenching of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Quenching of Reagent | 1. Insufficient amount of quenching agent added.2. Poor mixing of the reaction mixture and quenching agent.3. Reaction temperature is too low, leading to a slow quenching rate. | 1. Add the quenching agent in slight excess.2. Ensure vigorous stirring during the addition of the quenching agent.3. Allow the reaction to slowly warm to a temperature where the quenching reaction can proceed efficiently, while monitoring for any exotherms. |
| Formation of Emulsion During Aqueous Workup | 1. The presence of both organic and aqueous-soluble species with surfactant-like properties.2. High concentration of salts.3. Use of solvents like benzene which are partially miscible with water.[7] | 1. Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.2. If the emulsion persists, filter the mixture through a pad of Celite.3. Allow the mixture to stand undisturbed for an extended period to allow for phase separation. |
| Product is Lost in the Aqueous Layer | 1. The product is protonated and has become water-soluble.2. The product has some inherent water solubility. | 1. If your product is acidic, carefully basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃) and re-extract with an organic solvent.2. If your product is basic (like an unreacted amine), neutralize the aqueous layer and extract again.3. Perform multiple extractions with smaller volumes of the organic solvent. |
| Unexpected Side Product Formation | 1. The quenching agent is reacting with the desired product.2. The pH of the workup is causing product degradation.3. Unreacted starting materials are participating in side reactions during the workup. | 1. Choose a quenching agent that is selective for the reagent being quenched.2. Perform a small-scale trial to determine the optimal pH range for product stability during workup.3. Ensure the initial reaction has gone to completion before initiating the quench. |
Logical Flow for Selecting a Quenching Strategy
The choice of quenching agent and procedure is highly dependent on the type of reaction performed. The following diagram illustrates a decision-making workflow for common reaction types involving this compound.
Caption: Decision workflow for selecting a quenching strategy.
III. Frequently Asked Questions (FAQs)
Q1: How do I effectively remove unreacted this compound from my reaction mixture?
A1: Unreacted anilines can often be removed during the aqueous workup. Since this compound is a basic compound, it can be protonated with a dilute acid wash, making it water-soluble.[7][8]
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] The protonated amine will partition into the aqueous layer. This method should only be used if your desired product is stable to acidic conditions.[8]
-
Copper Sulfate Wash: For acid-sensitive products, an alternative is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The amine will form a complex with the copper and partition into the aqueous layer, which will often turn a purple color.[7][8]
Q2: I've performed a diazotization reaction with this compound. What is the best way to quench the excess nitrous acid?
A2: It is critical to quench excess nitrous acid after a diazotization reaction for safety and to ensure product purity.[9] The two most common and effective quenching agents are sulfamic acid and urea.[9] Both react with nitrous acid to produce nitrogen gas. The completion of the quench can be monitored using starch-iodide paper, which turns black/blue in the presence of nitrous acid. The quenching is complete when the paper no longer changes color.[9]
Q3: My reaction involves an acyl chloride. What is the recommended quenching procedure?
A3: Reactions with acyl chlorides are typically quenched by the slow addition of water, an alcohol, or a dilute aqueous base like sodium bicarbonate. The goal is to react with any remaining acyl chloride. If your product is an amide formed from this compound, it is generally stable to these conditions. However, it's important to control the temperature during the quench, as the hydrolysis of acyl chlorides can be exothermic.
Q4: Can I use a solid-phase scavenger to remove excess electrophiles or byproducts?
A4: Yes, using solid-phase scavengers, such as amine or isocyanate resins, can be an effective purification strategy, especially in a high-throughput or parallel synthesis setting. These functionalized resins react with and bind specific types of excess reagents or byproducts, which can then be easily removed by filtration.
Q5: What are the key considerations for the workup and extraction of the final product?
A5: The workup procedure is designed to separate your product from byproducts, unreacted starting materials, and catalysts.[10]
-
Solvent Choice: Select an extraction solvent in which your product is highly soluble and which is immiscible with the aqueous phase. Common choices include ethyl acetate, dichloromethane, and diethyl ether.
-
Drying the Organic Layer: After extraction, the organic layer will contain residual water. It is important to dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate before removing the solvent.[7]
-
Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator.[10] Be mindful of the volatility of your product to avoid losses at this stage.
IV. Experimental Protocols
Protocol 1: Quenching and Workup of an Acylation Reaction
This protocol describes a general procedure for quenching a reaction where this compound has been acylated.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Quenching: Slowly and carefully add deionized water dropwise to the stirred reaction mixture to quench any unreacted acylating agent. Monitor the temperature to ensure it does not rise significantly.
-
Dilution: Dilute the mixture with a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Washing: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
1M HCl (to remove unreacted this compound).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Quenching of a Diazotization Reaction
This protocol outlines the quenching of excess nitrous acid after the diazotization of this compound.
-
Temperature Control: Maintain the temperature of the diazotization reaction mixture between 0-5 °C in an ice bath.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sulfamic acid or urea.[9]
-
Quenching: Slowly add the quenching solution dropwise to the vigorously stirred reaction mixture.
-
Monitoring: Periodically test for the presence of excess nitrous acid by touching a glass stirring rod dipped in the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of nitrous acid.
-
Completion: Continue adding the quenching solution until the starch-iodide test is negative.[9] Once the test is negative, stir the reaction mixture for an additional 10-15 minutes to ensure the quench is complete.
V. References
-
Vertex AI Search. (2025). SAFETY DATA SHEET this compound.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
BenchChem. (2025). Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorinated analog.
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
CDH Fine Chemical. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Vertex AI Search. (2025). SAFETY DATA SHEET.
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Quenching Unreacted Nitrous Acid in Diazotization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To Run A Reaction [chem.rochester.edu]
Workup and extraction of 4-Fluoro-2-methylaniline products
Welcome to the technical support center for the workup and extraction of 4-Fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful isolation and purification of this important chemical intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and compromised biological activity in downstream applications. The most common strategy for its purification from a crude reaction mixture is acid-base extraction, a technique that leverages the basicity of the aniline functional group.[2][3][4][5] This guide will focus on troubleshooting and optimizing this critical unit operation.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for designing an effective extraction and workup protocol.
| Property | Value | Source |
| CAS Number | 452-71-1 | [6][7] |
| Molecular Formula | C₇H₈FN | [7][8] |
| Molecular Weight | 125.14 g/mol | [7][8] |
| Appearance | Colorless to light yellow or pink oily liquid | [6][9] |
| Boiling Point | 90-92 °C at 16 mmHg | [6] |
| Density | 1.126 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.537 | [6] |
| Solubility | Insoluble or slightly soluble in water; soluble in organic solvents like dichloromethane and diethyl ether. | [2][3][4] |
Troubleshooting Guide: Acid-Base Extraction
This section addresses specific issues that may arise during the workup and extraction of this compound.
Q1: My final product is a dark oil or solid, not the expected pale yellow liquid. What happened and how can I fix it?
Answer:
The dark coloration is a common issue with anilines and typically indicates the presence of oxidized impurities or polymeric byproducts.[10][11] Anilines are susceptible to oxidation when exposed to air and light, forming highly colored species.
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. This can be exacerbated by residual oxidizing agents from a previous reaction step or prolonged exposure to atmospheric oxygen, especially at elevated temperatures.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[10][11]
-
Dissolve the impure this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight of your crude product).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to recover the decolorized product.
-
-
Vacuum Distillation: For thermally stable compounds like this compound, vacuum distillation is an excellent method to separate the volatile product from non-volatile colored "gunk".[10][12] Given its boiling point of 90-92 °C at 16 mmHg, this is a viable purification strategy.[6]
Preventative Measures:
-
Inert Atmosphere: Whenever possible, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[10]
-
Light Protection: Store the compound in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.[10]
-
Cool Storage: Store at a low temperature (e.g., in a refrigerator) to slow the rate of degradation.[10]
Q2: After performing the acid wash, my yield of this compound is very low. Where did my product go?
Answer:
Low yield after an acid-base extraction typically points to one of several issues: incomplete extraction into the aqueous phase, incomplete back-extraction, or mechanical losses. The most common chemical reason is an issue with pH control during the acidification or basification steps.
Causality: The entire principle of this extraction relies on the reversible conversion of the water-insoluble free amine into its water-soluble ammonium salt.[2][3][5]
-
Acidification Step: To move the aniline into the aqueous layer, the pH must be sufficiently acidic to fully protonate the amine.
-
Basification Step: To recover the aniline from the aqueous layer, the pH must be sufficiently basic to deprotonate the ammonium salt back to the free amine, causing it to precipitate or be extracted.
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer:
-
After Acid Wash: Ensure the aqueous layer is distinctly acidic (pH 1-2) using pH paper or a pH meter. If it is not, add more acid (e.g., 1M or 2M HCl) and re-extract the organic layer.[13]
-
After Basification: Before back-extracting, ensure the aqueous layer is strongly basic (pH 12-14). Add a strong base like NaOH until the solution is confirmed to be alkaline.[14] If the aniline was meant to precipitate, insufficient base will result in incomplete precipitation.
-
-
Perform Multiple Extractions: A series of successive extractions with smaller volumes of solvent is more efficient than a single extraction with the same total volume.[15] Always perform at least two to three washes in each direction (acid wash and back-extraction) to ensure complete transfer of the material between phases.
-
Address Emulsions: Emulsions, or stable suspensions of one liquid within the other, can form at the interface, trapping your product.
-
To break an emulsion: Try adding a small amount of brine (saturated aqueous NaCl solution).[16] The increased ionic strength of the aqueous layer can help to break the suspension. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent their formation.
-
Experimental Protocol: Standard Acid-Base Extraction Workflow
This protocol outlines the standard procedure for isolating this compound from a reaction mixture containing neutral and/or acidic impurities.
Q3: I see a solid precipitate at the interface between the organic and aqueous layers. What is it and what should I do?
Answer:
A solid at the interface, sometimes referred to as "interfacial crud," can be caused by several factors.
Causality:
-
Insoluble Salts: If your starting material was an amine salt, or if there are other basic impurities that form insoluble hydrochloride salts, they can precipitate out.
-
Polymeric Material: Highly polar, insoluble byproducts from the reaction can accumulate at the interface.
-
Insufficient Solvent: If the concentration of your product in the organic layer is too high, it might have limited solubility, especially if the temperature drops during the workup.
Troubleshooting Steps:
-
Dilution: Add more of both the organic and aqueous solvents to the separatory funnel. This can often dissolve the precipitate if it's a solubility issue.
-
Filtration: If dilution does not work, the entire mixture may need to be filtered through a coarse filter aid like Celite® to remove the solid. The layers in the filtrate can then be separated. Be sure to wash the filter cake with both organic and aqueous solvents to recover any adsorbed product.
-
Check Starting Material: Ensure that your crude mixture is fully dissolved in the organic solvent before beginning the extraction. If it is not, you may be dealing with insoluble starting materials or byproducts that should be filtered off first.
Frequently Asked Questions (FAQs)
Q: What is the best organic solvent for extracting this compound?
A: The ideal solvent should be immiscible with water, have a high solubility for the free amine but low solubility for the ammonium salt, and have a relatively low boiling point for easy removal. Dichloromethane (DCM) and diethyl ether are excellent choices and commonly used.[2][3] DCM has the advantage of being denser than water, forming the bottom layer, which can simplify separations.
Q: Why use dilute HCl instead of a different acid?
A: Dilute hydrochloric acid (1-2 M) is strong enough to fully protonate the aniline, is inexpensive, and the resulting ammonium chloride salt is highly water-soluble.[13] Using a very concentrated acid is unnecessary and can sometimes lead to unwanted side reactions. Acetic acid is generally too weak for efficient protonation of anilines.
Q: Can I use sodium bicarbonate instead of sodium hydroxide to regenerate the free amine?
A: No. Sodium bicarbonate is a weak base and is generally not strong enough to fully deprotonate the anilinium ion to regenerate the free amine. A strong base, such as sodium hydroxide or potassium hydroxide, is required to drive the equilibrium back to the water-insoluble free amine.[5][14]
Q: My product is pure by NMR, but I still have a faint pink color. Is this a problem?
A: A residual pink or yellow tinge is common for anilines, even after purification, and is often caused by trace amounts of oxidation products.[6] For many applications, this is not a concern. If exceptionally high purity and a colorless appearance are required, consider passing the material through a short plug of silica gel or performing a vacuum distillation as a final polishing step.
Q: What are the primary safety concerns when working with this compound?
A: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[7][17] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
References
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- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
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- This compound synthesis. (n.d.). ChemicalBook.
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- Exp 6 - Extraction. (n.d.). University of Missouri–St. Louis.
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- 4-Fluoro-N-methylaniline 97% | 459-59-6 (Intern
- 4-Bromo-3-fluoro-2-methylaniline. (n.d.).
- 4-Fluoroaniline. (n.d.).
- SAFETY DATA SHEET: 4-Fluoro-N-methylaniline. (2025).
- 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
- Extraction of Aniline Compound. (n.d.). Koch Modular Process Systems.
- Acid-Base Extraction of Organic Compounds. (n.d.). Scribd.
- Reddy, G. S. (n.d.).
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- This compound 96% | 452-71-1 (Intern
- loss of anilines from 8270 soil extraction. help! (2008).
- Buy this compound Industrial Grade from Henan Allgreen Chemical Co.,LTD. (n.d.). LookChem.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.).
- 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1. (2025). ChemicalBook.
- Exploring 2-Fluoro-4-Methylaniline: Properties and Applic
- 2-Fluoro-4-methylaniline | 452-80-2. (n.d.). Tokyo Chemical Industry Co., Ltd.
- 2-Fluoro-4-methylaniline. (n.d.).
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Technical Support Center: Column Chromatography Purification of 4-Fluoro-2-methylaniline Derivatives
Welcome to the technical support center for the purification of 4-fluoro-2-methylaniline and its derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to streamline your purification workflows. Our approach is grounded in explaining the "why" behind experimental choices, ensuring you have the expertise to adapt and troubleshoot effectively.
Understanding the Molecule: this compound
Before diving into purification strategies, let's consider the physicochemical properties of our target molecule, this compound. It is a substituted aniline, which means it has a basic amino group attached to an aromatic ring. The presence of a fluorine atom and a methyl group influences its polarity and reactivity.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₇H₈FN[1] | Influences molecular weight and potential for van der Waals interactions. |
| Molecular Weight | 125.14 g/mol [2] | A relatively small molecule, generally straightforward to chromatograph. |
| Boiling Point | 90-92 °C at 16 mmHg[3][4] | Volatile enough for easy solvent removal post-purification. |
| Density | 1.126 g/mL at 25 °C[3][4] | Standard for a liquid organic compound. |
| Appearance | Colorless to light yellow or pinkish liquid/oil[1][3] | Coloration can indicate the presence of oxidized impurities[5]. |
| Polarity | Polar, due to the amine group. XLogP3 of 1.4.[1][2] | This dictates the choice of stationary and mobile phases. |
| Basicity | The amino group is basic. | Can interact strongly with acidic stationary phases like silica gel, potentially causing tailing. |
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the column chromatography of this compound derivatives.
Question 1: My this compound derivative is streaking or tailing on the TLC plate and the column. What's causing this and how can I fix it?
Answer:
Streaking or tailing is a common issue when purifying amines like this compound on silica gel.[6] The root cause is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium during elution, resulting in a smeared spot.
Here’s a systematic approach to resolve this:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing strong adsorption of your amine.[6]
-
Stationary Phase Consideration: If mobile phase modification doesn't completely resolve the issue, or if your compound is sensitive to bases, consider an alternative stationary phase.
-
Neutral Alumina: This is an excellent alternative for basic compounds as it lacks the acidic silanol groups of silica.[7]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base before use.
-
Question 2: My compound isn't moving off the baseline, even with a highly polar solvent system. What should I do?
Answer:
This indicates a very strong interaction between your compound and the stationary phase, or potential decomposition. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for a compound not eluting from the column.
Detailed Steps:
-
Assess Compound Stability: Before proceeding, ensure your compound is not decomposing on the silica gel. You can check this with a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot smears or new spots appear, your compound is likely unstable on silica.[8] In this case, switching to a less acidic stationary phase like neutral alumina is recommended.
-
Drastic Polarity Increase: If your compound is stable, you may need a significantly more polar mobile phase. Don't be afraid to try solvent systems with higher concentrations of polar solvents like methanol or ethyl acetate.
-
Competitive Displacement: Add a small amount of a more polar, non-UV active amine to your mobile phase. This can help displace your compound from the acidic sites on the silica gel.
Question 3: I'm seeing poor separation between my desired this compound derivative and a closely related impurity. How can I improve the resolution?
Answer:
Improving the resolution of closely related compounds requires optimizing the selectivity of your chromatographic system.
-
Fine-Tune the Mobile Phase:
-
Isocratic vs. Gradient Elution: For challenging separations, a shallow gradient elution can often provide better resolution than an isocratic (constant solvent composition) elution.[9][10][11] A gradient allows for the separation of compounds with a wider range of polarities.[11]
-
Solvent Selectivity: Instead of just increasing the polarity, try changing the composition of your mobile phase to exploit different types of interactions. For example, if you are using a hexane/ethyl acetate system, try a toluene/ethyl acetate or a dichloromethane/methanol system. Different solvents will interact differently with your compounds and the stationary phase, potentially improving separation.
-
-
Column Parameters:
-
Smaller Particle Size Silica: Using silica gel with a smaller particle size (e.g., flash chromatography grade, 230-400 mesh) will increase the surface area and improve the efficiency of the separation.
-
Longer Column: A longer column provides more opportunities for interaction between the compounds and the stationary phase, which can enhance separation.
-
Question 4: Should I use wet or dry loading for my this compound sample?
Answer:
The choice between wet and dry loading depends on the solubility of your sample in the mobile phase.[9][12]
-
Wet Loading: This method is preferred when your sample is readily soluble in a small amount of the initial mobile phase.[9] Dissolve your compound in the minimum amount of solvent and carefully apply it to the top of the column.[12][13] Caution: Using too much solvent, especially one that is more polar than your mobile phase, can compromise the separation.[14]
-
Dry Loading: This is the method of choice when your compound has poor solubility in the mobile phase or if you need to use a more polar solvent for dissolution.[9][12] To dry load, dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9][12] This powder is then carefully added to the top of the column.
Caption: Decision tree for choosing between wet and dry sample loading.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting ratio would be 9:1 or 4:1 (hexanes:ethyl acetate).[3] You can then adjust the ratio based on the results of your TLC analysis to achieve an Rf value of 0.2-0.4 for your target compound.[7]
Q2: My purified this compound is a pinkish oil. How can I get a colorless product?
Anilines are prone to oxidation, which can result in colored impurities.[5] If your purified compound is colored, you can try treating a solution of the compound with a small amount of activated carbon and then filtering it through celite.[5] Alternatively, fresh vacuum distillation can also yield a colorless product.[5]
Q3: How much silica gel should I use for my column?
A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude sample by weight for good separation. For very difficult separations, this ratio can be increased to 100:1 or more.
Q4: What is the difference between isocratic and gradient elution, and which one should I use?
-
Isocratic elution uses a constant mobile phase composition throughout the separation.[9][11][15] It is simpler to set up but may result in long run times and broad peaks for compounds that are strongly retained.[15]
-
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[9][10][11] This technique is generally faster and provides better resolution for complex mixtures with components of varying polarities.[10][11] For purifying this compound derivatives, especially if there are closely eluting impurities, a gradient elution is often advantageous.
Q5: Can I reuse my column?
While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. Residual impurities from a previous run can co-elute and contaminate your current purification. For optimal purity, it is best to use a fresh column for each separation.
Experimental Protocols
Protocol 1: Column Packing (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand (approximately 0.5 cm).[7]
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a slurry.[7]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[6]
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.[6]
-
Drain the solvent until the level is just above the top layer of sand before loading your sample.
Protocol 2: Dry Loading Procedure
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample).
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[9][12]
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to settle the sample layer.
-
Add a protective layer of sand on top of the sample layer.
-
Carefully add your mobile phase and begin elution.
References
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. 2012. Available from: [Link]
-
This compound | C7H8FN | CID 67982. PubChem. Available from: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. 2024. Available from: [Link]
-
The Basics of Running a Chromatography Column. Bitesize Bio. Available from: [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Comparison of Isocratic and Gradient Elution. Kianshardanesh.com. Available from: [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. 2025. Available from: [Link]
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. Available from: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. 2023. Available from: [Link]
-
Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
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How to safely dispose of 4-Fluoro-2-methylaniline waste
<-4-1> ## Technical Support Center: Safe Disposal of 4-Fluoro-2-methylaniline Waste
Introduction
This compound (CAS No. 452-71-1) is a substituted aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] While invaluable in research and development, its hazardous properties necessitate stringent protocols for waste management to protect both laboratory personnel and the environment. Aromatic amines as a class are recognized for their potential toxicity, and some are known or suspected carcinogens.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste streams. Adherence to these protocols is critical for ensuring regulatory compliance and maintaining a safe laboratory environment.
Hazard Profile & Core Principles
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause serious skin and eye irritation. The primary guiding principle for its disposal is to prevent its release into the environment through drains, soil, or waterways.[4][5] All disposal actions must comply with local, state, and federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6]
Core Disposal Principles:
-
Never dispose of this compound or its waste down the sanitary sewer.
-
Always collect waste in designated, properly labeled, and sealed containers.[6]
-
Segregate halogenated waste streams from non-halogenated waste.
-
Maintain an accurate log of the waste contents in each container.
-
Prioritize high-temperature incineration at a licensed hazardous waste facility as the primary disposal method.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended disposal method for this compound waste?
The primary and most effective disposal method is high-temperature incineration in a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Because this compound is a halogenated organic compound, it requires specific incineration conditions.[7][8] To ensure the complete destruction of the molecule and prevent the formation of more toxic byproducts like dioxins or furans, incineration temperatures must be sufficiently high, typically above 982°C (1800°F), and often at least 1100°C for waste containing over 1% halogenated organic substances.[9][10] The facility must also have a robust scrubbing system to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[10]
Q2: How should I collect and store liquid waste containing this compound?
Liquid waste, such as reaction mother liquors or solvent rinses, should be collected in a dedicated, chemically resistant container (e.g., high-density polyethylene or glass). The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds, Aromatic Amines" and should also list "this compound" as a primary component. The container must be kept tightly closed when not in use and stored in a cool, well-ventilated area, away from heat or ignition sources and incompatible materials like strong oxidizing agents or acids.[11][6][12]
Q3: Can I neutralize or treat small amounts of this waste in the lab before disposal?
In-lab treatment of hazardous waste is highly regulated and generally not recommended without specific institutional approval and a documented procedure.[13] While amines are basic, simple acid neutralization is insufficient for rendering this compound non-hazardous. The aromatic ring and fluorine atom contribute to its toxicity and persistence. Any in-lab treatment would require a chemical degradation method (e.g., chemical oxidation), which can be dangerous and is best left to professional TSDFs. For small quantities, the safest approach is to collect them for professional disposal.
Q4: What do I do with contaminated solid waste, like gloves, paper towels, or silica gel?
All solid materials that have come into direct contact with this compound are considered hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and disposable lab coats should be collected in a designated, sealed plastic bag or a lined container.
-
Chromatography Waste: Contaminated silica gel or other solid supports should be collected in a separate, clearly labeled hazardous waste container. Do not leave this waste to dry in a fume hood, as this can release vapors. This solid waste must be disposed of via high-temperature incineration along with the liquid waste.
Q5: What are the key regulations I need to be aware of?
In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the EPA.[14] Generators of hazardous waste are responsible for its safe management from "cradle to grave."[14][15] This includes proper waste identification, accumulation in correctly labeled containers, and ensuring it is transported by a licensed hauler to a permitted TSDF.[13] You must also adhere to your institution's specific Environmental Health & Safety (EHS) policies, which implement these federal regulations.
Troubleshooting Guide
| Issue / Scenario | Immediate Action | Underlying Rationale & Follow-Up |
| Minor Spill (<100 mL) in a Fume Hood | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE (gloves, lab coat, eye protection), contain the spill with an absorbent material (e.g., vermiculite, sand, or commercial spill kit).[4] 3. Gently sweep the absorbed material into a designated hazardous waste container. 4. Decontaminate the area with a suitable solvent (e.g., methanol), followed by soap and water. Collect all cleaning materials as hazardous waste. | Aromatic amines can be absorbed through the skin and are toxic upon inhalation.[3] Containing the spill immediately prevents the spread of contamination and minimizes vapor exposure. All materials used for cleanup are considered hazardous and must be disposed of accordingly to prevent secondary contamination.[16] Report the spill to your EHS department. |
| Waste Container is Leaking or Damaged | 1. Immediately place the leaking container into a larger, compatible secondary containment bin or drum. 2. If necessary, use absorbent material to manage the leak within the secondary container. 3. Securely label the secondary container and arrange for an immediate pickup from your EHS department. | The primary goal is to prevent a release into the environment.[5] Secondary containment is a standard practice for managing compromised containers. Prompt action minimizes the risk of a larger spill and ensures the waste remains properly managed. |
| Incompatible Wastes Mixed | 1. DO NOT add any more material to the container. Do not attempt to separate the wastes. 2. If there are signs of a reaction (gas evolution, heat, color change), close the fume hood sash, alert others, and contact your EHS emergency line immediately. 3. If the mixture is stable, cap the container, label it clearly as "Mixed Incompatible Waste - Caution," and contact EHS for guidance. | This compound is incompatible with strong acids and oxidizing agents.[11] Mixing can cause a violent reaction, releasing toxic gases and heat. Immediate isolation and expert consultation are critical to prevent an uncontrolled reaction. |
Disposal Workflow & Protocols
Visual Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Decision workflow for safe disposal of this compound waste.
Protocol 1: Disposal of Concentrated Liquid Waste
-
Designation: Identify a suitable, clean, and empty waste container made of glass or other compatible material.
-
Labeling: Affix a hazardous waste label. Fill in the generator information and list all components, including "this compound" and any solvents.
-
Collection: Using a funnel, carefully transfer the waste into the container inside a certified chemical fume hood.
-
Closure: Securely cap the container immediately after adding waste.
-
Storage: Place the container in a designated Satellite Accumulation Area (SAA), ensuring it is within a secondary containment tray.
-
Disposal: Once the container is full or has reached the accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal via incineration.
Protocol 2: Disposal of Contaminated Solid Waste
-
Designation: Use a sturdy container, such as a plastic drum or a cardboard box lined with a heavy-duty polyethylene bag.
-
Labeling: Clearly label the container as "Hazardous Solid Waste - Halogenated Organics" and list "this compound" as the contaminant.
-
Collection: Place all contaminated solid items (gloves, weighing papers, silica gel, etc.) directly into the container.
-
Closure: Securely seal the liner and close the container lid.
-
Storage: Store the container in the SAA, away from liquid waste containers to prevent cross-contamination.
-
Disposal: Arrange for pickup and disposal via incineration with your EHS department.
Data Summary Table
| Parameter | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 452-71-1 | [11] |
| Molecular Formula | C₇H₈FN | |
| Physical State | Liquid | |
| Hazard Statements | H227 (Combustible liquid), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Primary Disposal Route | High-Temperature Incineration | |
| Recommended Incineration Temp. | >1100 °C for wastes with >1% halogenated organics | [9] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid chlorides, Chloroformates | [11][12] |
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
Incineration. Zero Waste Europe. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]
-
Perspective on halogenated organic compounds. (2023). National Institutes of Health (NIH). [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Figshare. [Link]
-
SAFETY DATA SHEET, 4-Fluoro-N-methylaniline. Thermo Fisher Scientific. [Link]
-
The problem with halogenated compounds emissions and its solution. (2021). Tecam Group. [Link]
-
Hazard Watch: Amines in the workplace. RPS Group. [Link]
-
4-Bromo-3-fluoro-2-methylaniline. PubChem. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
Dispose of Hazardous Waste. (2024). Ohio Environmental Protection Agency. [Link]
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Technical Support Center: Protective Group Strategies for 4-Fluoro-2-methylaniline
Welcome to the technical support center for protective group strategies involving 4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of protecting this specific substituted aniline.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry. However, the amino group's high reactivity, influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom, presents unique challenges for selective chemical transformations.[1] The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to undesired side reactions like polyhalogenation or oxidation.[2][3][4] Protecting the amine functionality is often crucial to control reactivity and achieve the desired synthetic outcome.[3][4][5] This guide provides practical solutions and explains the chemical reasoning behind them.
Troubleshooting Guide
This section addresses common problems encountered during the protection of this compound in a question-and-answer format.
Issue 1: Low Yield or Incomplete Protection Reaction
Question: I am getting a low yield for the Boc protection of my this compound. My TLC plate shows a significant amount of starting material remaining. What could be the cause?
Answer:
Several factors can contribute to incomplete Boc protection. Let's break down the potential causes and solutions:
-
Insufficient Reagent Stoichiometry: While a slight excess of di-tert-butyl dicarbonate (Boc₂O) is common, a large excess may not be necessary and can complicate purification. Ensure you are using at least 1.1 to 1.5 equivalents of Boc₂O.[6]
-
Inadequate Base: The choice and amount of base are critical. For anilines, which are less nucleophilic than aliphatic amines, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to deprotonate the amine and facilitate the reaction with Boc₂O. Ensure you are using at least 1.2 to 1.5 equivalents of the base.
-
Solvent Effects: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[6][7] Ensure your solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Reaction Temperature and Time: While many Boc protections proceed at room temperature, the reduced nucleophilicity of this compound might require gentle heating (e.g., 40-50 °C) or extended reaction times.[6] Monitor the reaction progress by TLC until the starting material is consumed.
Issue 2: Formation of a Dark-Colored Reaction Mixture
Question: My reaction mixture turned dark brown/black during the protection step. What is causing this, and how can I prevent it?
Answer:
Dark discoloration in aniline reactions is a common sign of oxidation.[2] The electron-rich aromatic ring of anilines is susceptible to oxidation, which can be exacerbated by acidic conditions or the presence of air.
Preventative Measures:
-
Purify the Starting Material: Ensure your this compound is pure before starting the reaction. Impurities can catalyze oxidation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize air oxidation.[2]
-
Control the Temperature: Exothermic reactions can accelerate oxidation. Add reagents slowly and maintain a controlled temperature.
-
Protecting Group First: Acetylation to form the corresponding acetanilide can make the substrate less prone to oxidation during subsequent steps.[2]
Issue 3: Difficulty in Removing the Protecting Group
Question: I am struggling to deprotect my Boc-protected this compound using standard acidic conditions. The reaction is sluggish, and I'm observing side products. What are my options?
Answer:
While strong acids like trifluoroacetic acid (TFA) in DCM or HCl in methanol are standard for Boc deprotection, the electronic nature of your substrate might require modified conditions.[6][8]
Troubleshooting Deprotection:
-
Acid Strength and Concentration: You may need to use a stronger acid or a higher concentration. A solution of 4M HCl in dioxane is often effective.
-
Alternative Reagents: For substrates sensitive to strong acids, consider alternative deprotection methods:
-
Thermal Deprotection: In some cases, thermal deprotection in the absence of an acid catalyst can be achieved, particularly in continuous flow systems.[9]
-
Scavengers: The t-butyl cation generated during deprotection can cause side reactions. Adding a scavenger like anisole or thioanisole can trap this cation and prevent unwanted alkylation of your product.[8]
Issue 4: Unexpected Side Reactions During Subsequent Synthetic Steps
Question: After protecting the amine, I am observing unexpected side reactions during a subsequent electrophilic aromatic substitution. Why is this happening?
Answer:
The choice of protecting group significantly influences the reactivity of the aromatic ring.
-
Activating vs. Deactivating Effects:
-
Acetyl Group (-COCH₃): This group is moderately deactivating, directing electrophilic substitution to the para position relative to the nitrogen due to steric hindrance from the ortho methyl group.[5]
-
Boc Group (-COOtBu): The Boc group is also deactivating but can still allow for electrophilic substitution. The directing effects will be a combination of the protecting group, the methyl group, and the fluorine atom.
-
-
Orthogonal Protection Strategy: If you have other functional groups in your molecule, you need to consider an orthogonal protection strategy. This involves using protecting groups that can be removed under different conditions without affecting each other.[10][11] For example, a base-labile Fmoc group could be used in conjunction with an acid-labile Boc group.[12][13]
Frequently Asked Questions (FAQs)
Q1: Which is a better protecting group for this compound: Acetyl or Boc?
A1: The "better" protecting group depends on the subsequent reaction conditions.
-
Acetyl Group:
-
Advantages: Easy to introduce using acetic anhydride or acetyl chloride.[5] It is robust and significantly moderates the activating effect of the amine, which is beneficial for controlling reactions like nitration or halogenation.[2][4]
-
Disadvantages: Deprotection requires relatively harsh conditions (acidic or basic hydrolysis), which might not be suitable for sensitive substrates.[5]
-
-
Boc Group:
-
Advantages: Introduced under mild conditions using Boc anhydride.[7] It is readily cleaved by acid, offering orthogonality with base-labile protecting groups.[6][8][13]
-
Disadvantages: The Boc group is less deactivating than the acetyl group, which might lead to less control in some electrophilic aromatic substitution reactions. It is also more expensive than acetylating agents.
-
Q2: Can I perform a Friedel-Crafts reaction on this compound?
A2: Direct Friedel-Crafts reactions on anilines, including this compound, are generally unsuccessful. The amino group is a Lewis base and will form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[4] To perform a Friedel-Crafts reaction, the amino group must first be protected, typically by acetylation.[4]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a hazardous substance.[14][15][16] Always consult the Safety Data Sheet (SDS) before use. Key hazards include:
-
Toxicity upon ingestion, inhalation, and skin contact.[15][16]
-
May cause respiratory irritation.[16]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Summary of Protective Group Strategies
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Considerations |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis (e.g., aq. HCl, reflux)[5] | Robust, strongly deactivating, good for controlling EAS. Deprotection can be harsh. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., TEA, DMAP)[7] | Acidic conditions (e.g., TFA/DCM, HCl/dioxane)[6][8] | Mild protection, acid-labile, good for orthogonal strategies. Less deactivating than acetyl. |
Experimental Protocols
Protocol 1: Acetylation of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reaction: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An exothermic reaction may be observed.
-
Heating: After the initial reaction subsides, gently warm the mixture to 50-60 °C for 30 minutes to ensure complete reaction.
-
Isolation: Pour the warm reaction mixture into a beaker of cold water with vigorous stirring. The N-(4-fluoro-2-methylphenyl)acetamide product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Boc Protection of this compound
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (40 °C) can be applied.[6]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Deprotection of Boc-Protected this compound
-
Setup: Dissolve the Boc-protected this compound (1.0 eq) in dichloromethane (DCM).
-
Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aniline.
Visualizing the Workflow
General Protection/Deprotection Workflow
Caption: Decision-making for selecting between Acetyl and Boc protecting groups.
References
- Vertex AI Search. (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Fisher Scientific. Amine Protection / Deprotection.
- Benchchem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- ResearchGate. Deprotection of N-Boc group of aliphatic amines a.
- Filo. (2025, October 15). Protection of NH2 in aniline.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- YouTube. (2015, February 23). Protection of Aniline Derivatives.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Unknown Source. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Reddit. (2020, November 19). Help with nitration of a protected aniline. r/Chempros.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- Pearson+.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Ask Mattrab.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Chemistry Portal. Acetamides.
- UT Southwestern, Dallas, Texas. Protecting Groups in Organix Synthesis - Ready Lab.
- PubChem. This compound | C7H8FN | CID 67982.
- PubChem - NIH. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984.
- Thermo Scientific Chemicals. This compound, 97% 25 g.
- BLD Pharm. 452-71-1|this compound.
- Sigma-Aldrich. This compound 96 452-71-1.
- Unknown Source.
- PubChem. N,N-diethyl-2-(2-fluoro-4-methylanilino)acetamide.
- Cheméo. 2-Fluoro-4-methylaniline.
- Benchchem. Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorinated analog.
- ChemicalBook. 4-FLUORO-N-METHYLANILINE CAS#: 459-59-6.
- PubChem. Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]- | C12H19FN2O | CID.
- National Institute of Standards and Technology. Acetamide, 2-fluoro- - the NIST WebBook.
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Fluoro-2-methylaniline
An authoritative guide to the analytical characterization of 4-Fluoro-2-methylaniline, designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of key analytical methods, supported by experimental data and protocols, to ensure the identity, purity, and quality of this critical chemical intermediate.
Introduction: The Imperative for Rigorous Analysis
This compound serves as a fundamental structural motif in a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] As a key starting material and intermediate, its precise characterization is not merely a procedural step but a critical determinant of the final product's safety, efficacy, and quality. The presence of impurities, including positional isomers or residual starting materials from its synthesis (e.g., from 5-fluoro-2-nitrotoluene), can have significant consequences in downstream applications.[3][4]
Therefore, a multi-technique analytical approach is essential for building a comprehensive profile of this compound.[1] This guide provides a comparative overview of the core analytical methodologies, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We will explore spectroscopic methods for definitive structural elucidation and chromatographic techniques for robust purity assessment, equipping the modern researcher with the knowledge to select and implement the most appropriate analytical strategy.
Foundational Analysis: Structural Elucidation and Identity Confirmation
The first and most critical question to answer is "Is the compound what it purports to be?". Spectroscopic methods provide an unambiguous answer by probing the molecular structure at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the gold standard for the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework by mapping the chemical environments of ¹H and ¹³C nuclei.[1]
-
Causality Behind the Technique: NMR exploits the quantum mechanical property of nuclear spin. When placed in a powerful magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at distinct frequencies (chemical shifts). These shifts are exquisitely sensitive to the local electronic environment, while spin-spin coupling between adjacent nuclei reveals direct atomic connectivity. This combination allows for a definitive reconstruction of the molecular structure.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve optimal spectral resolution.
-
Instrumental Setup: The spectrometer's magnetic field must be "shimmed" to maximize homogeneity, which is critical for sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. A 90° pulse angle, a relaxation delay of 2-5 seconds, and 8-16 scans are common starting parameters.
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required. A proton-decoupled experiment (to simplify the spectrum to single lines for each unique carbon) with 128-1024 scans is typical.
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the chemical shift scale (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
-
Expected Spectral Data for this compound [5]
Table 1: Predicted NMR Data
Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Insights ¹H NMR Aromatic H (adjacent to N) ~6.75 Doublet of doublets Coupling to both adjacent H and F Aromatic H (adjacent to F) ~6.85 Triplet of doublets Coupling to two adjacent H's and F Aromatic H (between CH₃ and NH₂) ~6.65 Doublet of doublets Coupling to adjacent H and F -NH₂ ~3.6 (broad) Singlet (broad) Protons are exchangeable; broad signal -CH₃ ~2.1 Singlet 3 protons in a methyl environment ¹³C NMR C-F ~157 Doublet Large one-bond C-F coupling constant C-NH₂ ~143 Singlet Quaternary carbon attached to nitrogen C-CH₃ ~123 Doublet Small C-F coupling constant Aromatic C-H ~127, ~116, ~113 Doublets C-F coupling helps in assignment | | -CH₃ | ~17 | Singlet | Aliphatic carbon signal |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1]
-
Causality Behind the Technique: Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. An IR spectrum plots absorbance versus wavenumber, with characteristic peaks acting as a "fingerprint" for functional groups like N-H (amines) and C-F (aryl fluorides).[5]
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Expected IR Absorption Bands [5]
Table 2: Key IR Data
Wavenumber Range (cm⁻¹) Vibration Type Functional Group Assignment 3450 - 3350 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) 3050 - 3010 C-H Stretch Aromatic C-H 2960 - 2850 C-H Stretch Methyl (-CH₃) 1630 - 1600 N-H Scissoring (Bend) Primary Amine (-NH₂) 1520 - 1480 C=C Stretch Aromatic Ring | 1260 - 1210 | C-F Stretch | Aryl Fluoride |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight and, through analysis of fragmentation patterns, corroborates the proposed structure.
-
Causality Behind the Technique: MS measures the mass-to-charge ratio (m/z) of ions. In GC-MS, the sample is first vaporized and separated by GC, then ionized, typically by Electron Ionization (EI). The high energy of EI (70 eV) causes the molecule to not only ionize but also to break apart into smaller, characteristic fragment ions.[5][6]
-
Expected Mass Spectrum Data
-
Molecular Ion (M⁺˙): A strong peak at m/z = 125, corresponding to the molecular weight of C₇H₈FN.[5]
-
Key Fragments: Analysis of the fragmentation pattern provides structural confirmation. Expect to see peaks corresponding to the loss of stable neutral molecules or radicals, such as [M-1]⁺ (loss of H˙), [M-15]⁺ (loss of ˙CH₃), and [M-28]⁺ (loss of HCN from the aniline ring). The most intense peak in the spectrum is often the m/z 124 fragment.[5]
-
Quantitative Analysis: Purity Assessment and Impurity Profiling
Once identity is confirmed, the focus shifts to purity. Chromatographic techniques are the cornerstone of this analysis, separating the main component from any impurities.[1]
Gas Chromatography (GC): The Choice for Volatile Analytes
GC is ideal for analyzing volatile and thermally stable compounds like this compound and its likely process-related impurities.[3][7]
-
Causality Behind the Technique: Separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.
-
Experimental Protocol: Purity by GC-FID
-
Sample Preparation: Prepare a ~1000 µg/mL (0.1%) stock solution of this compound in a volatile solvent like dichloromethane or methanol.
-
Instrumentation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, SE-54) is a good starting point.[1]
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantifying organic compounds.
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C (ensures rapid volatilization without degradation).[7]
-
Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.[3][7]
-
Oven Program: Start at 60-70 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This gradient ensures separation of both highly volatile and less volatile impurities.[1][7]
-
Detector Temperature: 280 °C.
-
-
Data Analysis: Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC): Versatility for Broader Impurity Screens
HPLC is a highly versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally sensitive.[7]
-
Causality Behind the Technique: Separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed into a column. For aniline derivatives, reverse-phase HPLC is standard, using a non-polar stationary phase (like C18) and a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer.
-
Experimental Protocol: Purity by RP-HPLC-UV
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter to prevent clogging of the HPLC system.[7]
-
Instrumentation:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is standard.
-
Detector: A UV detector set at a wavelength where the analyte absorbs strongly (e.g., determined from a UV scan, often around 240-254 nm).
-
-
HPLC Method Parameters:
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
-
Data Analysis: Similar to GC, purity is determined by area percent. The use of a reference standard allows for accurate quantification of the main peak and any identified impurities.
-
At-a-Glance Method Comparison
Table 3: Comparison of Core Analytical Methods
| Technique | Primary Application | Key Advantages | Limitations |
|---|---|---|---|
| NMR | Unambiguous structure elucidation | Provides definitive structural connectivity | Lower sensitivity, higher cost, requires more sample |
| FTIR | Functional group identification | Fast, simple, non-destructive | Limited structural information, not quantitative |
| MS | Molecular weight confirmation | High sensitivity, provides molecular formula | Destructive, complex fragmentation can be hard to interpret |
| GC | Purity, volatile impurity analysis | High resolution and sensitivity for volatile compounds | Sample must be volatile and thermally stable |
| HPLC | Purity, non-volatile impurity analysis | Highly versatile, excellent for quantification | Higher solvent consumption, method development can be complex |
Visualizing the Analytical Workflow
The logical flow from sample receipt to a full certificate of analysis involves a coordinated application of these techniques.
Caption: A logical workflow for the complete analytical characterization of this compound.
Conclusion
The characterization of this compound is a clear example of the necessity for an orthogonal analytical approach, where multiple techniques are used to build a complete and trustworthy data package. Spectroscopic methods (NMR, FTIR, MS) provide the definitive, non-negotiable confirmation of molecular identity. Chromatographic methods (GC and HPLC) deliver the quantitative data required to assess purity with high confidence. By understanding the strengths and experimental nuances of each technique, scientists can ensure the quality of this vital intermediate, thereby safeguarding the integrity of the entire development and manufacturing process.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Scilit. (n.d.). Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862–1867. Retrieved from [Link]
-
Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. RSC Advances. Retrieved from [Link]
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TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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4-Fluoro-2-methylaniline vs. 2-Fluoro-4-methylaniline: A Positional Isomer's Impact on Synthetic Strategy
An In-depth Comparative Guide for Synthetic Chemists
In the landscape of fine chemical synthesis, fluorinated anilines are indispensable building blocks, prized for the unique physicochemical properties that the fluorine atom imparts to target molecules, such as enhanced metabolic stability, binding affinity, and lipophilicity.[1] Among these, the isomers 4-Fluoro-2-methylaniline (CAS 452-71-1) and 2-Fluoro-4-methylaniline (CAS 452-80-2) are structurally similar yet functionally distinct intermediates. The subtle change in the positioning of the fluoro and methyl groups has profound implications for the molecule's electronic properties, steric profile, and overall reactivity.
This guide provides a detailed comparison of these two isomers, offering field-proven insights and experimental data to assist researchers, scientists, and drug development professionals in making informed decisions during synthetic planning and process development.
Physicochemical and Spectroscopic Properties: The Foundational Data
A clear understanding of a reagent's physical properties is fundamental to its handling, storage, and application in a laboratory setting. While both isomers are liquids at room temperature, their boiling points and densities show slight variations.
| Property | This compound | 2-Fluoro-4-methylaniline |
| CAS Number | 452-71-1[2] | 452-80-2[3] |
| Molecular Formula | C₇H₈FN[2] | C₇H₈FN[3] |
| Molecular Weight | 125.14 g/mol [2] | 125.14 g/mol [3] |
| Appearance | Liquid[4] | Light orange liquid[5] |
| Boiling Point | 90-92 °C / 16 mmHg[4] | 70-71 °C / 7-9 mmHg[5][6] |
| Melting Point | N/A | 3 °C[5] |
| Density | 1.126 g/mL at 25 °C[4] | 1.108 g/mL at 25 °C[5][6] |
| Refractive Index | n20/D 1.537[4] | n20/D 1.533[6] |
| Flash Point | 88 °C (190.4 °F) - closed cup[4] | 79 °C (174.2 °F) - closed cup[5][6] |
Spectroscopic data for both compounds, including ¹H NMR, ¹³C NMR, and IR spectra, are readily available in public databases such as PubChem and SpectraBase, allowing for unambiguous identification and characterization.[2][3][7][8]
Reactivity Analysis: The Interplay of Electronic and Steric Effects
The synthetic utility of these anilines is dictated by the nucleophilicity of the amino group and the reactivity of the aromatic ring. These factors are, in turn, governed by the combined electronic and steric influences of the fluoro and methyl substituents.
Electronic Effects
The reactivity of an aniline's nitrogen atom is directly proportional to its electron density. This is modulated by the substituents on the aromatic ring.[9]
-
Fluorine Atom (-F): Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating mesomeric effect (+M) via its lone pairs. The -I effect typically dominates, decreasing the overall electron density of the ring and the basicity of the amine.[9]
-
Methyl Group (-CH₃): Is an electron-donating group through a weak inductive effect (+I) and hyperconjugation, which increases the electron density of the ring and the nucleophilicity of the amine.
In This compound , the electron-donating methyl group is ortho to the amine, while the electron-withdrawing fluorine is para. The activating effect of the methyl group is therefore more pronounced at the amine's position.
In 2-Fluoro-4-methylaniline , the strongly electron-withdrawing fluorine is ortho to the amine, significantly reducing the nitrogen's nucleophilicity and basicity due to the proximity of its powerful -I effect. The donating methyl group is para and its activating effect is less able to counteract the adjacent fluorine.
Steric Effects
The ortho position is the most sterically sensitive. In This compound , the methyl group is positioned ortho to the amine. This can introduce steric hindrance, potentially slowing down reactions that require the approach of bulky reagents or catalysts to the nitrogen atom. In contrast, 2-Fluoro-4-methylaniline has a smaller fluorine atom in the ortho position, presenting a lower steric barrier.
Performance in Key Synthetic Transformations
This divergence in electronic and steric properties leads to different performance characteristics in common cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, relying on a palladium catalyst to couple an amine with an aryl halide.[10][11][12] The choice of isomer can significantly influence reaction outcomes.
-
This compound: Its higher nucleophilicity is advantageous for the C-N bond-forming reductive elimination step. However, the ortho-methyl group can sterically hinder the coordination of the amine to the palladium center, potentially requiring more sterically accessible ligands (like X-Phos) or higher temperatures.[13]
-
2-Fluoro-4-methylaniline: Its reduced nucleophilicity, due to the ortho-fluoro group, can make it a less reactive coupling partner. The reaction may require stronger bases or more electron-rich palladium catalysts to facilitate the deprotonation and subsequent reductive elimination steps. However, the lower steric hindrance at the amine is a potential advantage.
In a study on the amination of bromo-estrone derivatives, it was noted that electron-donating groups (like methyl) on the aniline were slightly less advantageous for yield than electron-withdrawing groups, indicating the complexity of balancing electronic and steric factors in this catalytic cycle.[13]
Suzuki-Miyaura Coupling
While the anilines themselves are not direct partners in Suzuki coupling, they are often precursors to the required aryl halides (e.g., via Sandmeyer reaction). The electronic nature of the ring, dictated by the F and Me substituents, would then influence the critical oxidative addition step of an aryl halide to the Pd(0) center.
-
Aryl Halide from this compound: The ring is rendered relatively electron-rich by the ortho-methyl group, which can slow the rate of oxidative addition.
-
Aryl Halide from 2-Fluoro-4-methylaniline: The ring is more electron-deficient due to the ortho-fluoro group, which generally accelerates the oxidative addition step, making it a potentially better substrate for Suzuki couplings.
These principles were demonstrated in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, where the reactivity of different bromo-positions was key to the success of Suzuki coupling reactions.[14]
Applications in Industry
Both isomers serve as crucial intermediates in the synthesis of high-value products.
-
2-Fluoro-4-methylaniline is widely noted for its use as a key building block in the agrochemical sector for creating herbicides, insecticides, and fungicides.[15][16] It is also used in the synthesis of specialty chemicals, advanced polymers, and dyes.[15][16]
-
This compound has been specifically used in the synthesis of complex benzofuran derivatives with potential biological activity.[4]
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via the catalytic hydrogenation of its corresponding nitro precursor, a standard transformation in medicinal chemistry.
Reaction: 4-Fluoro-2-methyl-1-nitrobenzene to this compound
Step-by-Step Methodology
(Adapted from Teo, et al., European Journal of Medicinal Chemistry, 2015) [17]
-
Reaction Setup: To a solution of 4-fluoro-2-methyl-1-nitrobenzene (310 mg, 2.00 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on carbon (Pd/C, 21 mg, 0.020 mmol).
-
Hydrogenation: Fit the flask with a balloon filled with hydrogen gas (H₂). Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid palladium catalyst.
-
Washing: Wash the filter cake and the reaction flask with dichloromethane (DCM, 25 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the DCM washings in a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether to 4:1 petroleum ether:ethyl acetate, to afford pure this compound as a pink oil (yields up to 100% have been reported).[18]
Safety and Handling
Both this compound and 2-Fluoro-4-methylaniline are hazardous chemicals and must be handled with appropriate safety precautions. They are toxic if swallowed, in contact with skin, or inhaled, and cause skin and eye irritation.[5][19] Always handle these compounds in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Hazard Statement (GHS) | This compound | 2-Fluoro-4-methylaniline |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][4] | H301: Toxic if swallowed[3][6] |
| Acute Toxicity, Dermal | H311/H312: Toxic/Harmful in contact with skin[2] | H311: Toxic in contact with skin[3][6] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2][4] | H331: Toxic if inhaled[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][4][19] | H315: Causes skin irritation[3][6] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[2][4][19] | H319: Causes serious eye irritation[3][6] |
| Flammability | Combustible liquid[19] | N/A |
Conclusion and Strategic Recommendations
The choice between this compound and 2-Fluoro-4-methylaniline is a strategic decision that hinges on the specific synthetic transformation being planned.
-
Choose this compound when higher amine nucleophilicity is desired for reactions like acylation, alkylation, or when the substrate in a subsequent coupling reaction is electron-deficient. Be mindful of potential steric hindrance from the ortho-methyl group and select catalyst/ligand systems accordingly.
-
Choose 2-Fluoro-4-methylaniline when lower amine reactivity is acceptable or even beneficial to avoid side reactions, or when the aniline needs to be converted into an aryl halide for a subsequent cross-coupling reaction. The electron-withdrawing ortho-fluoro group can facilitate reactions like oxidative addition while presenting a minimal steric profile.
By carefully considering the interplay of electronic and steric effects, synthetic chemists can harness the distinct properties of these positional isomers to optimize reaction conditions, improve yields, and successfully achieve their synthetic targets.
References
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PubChem. (n.d.). This compound. CID 67982. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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A Comparative Guide to 4-Fluoro-2-methylaniline and Other Substituted Anilines for Researchers
This guide provides an in-depth technical comparison of 4-Fluoro-2-methylaniline against other structurally related substituted anilines. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple product sheet to offer a foundational understanding of how subtle structural modifications influence chemical reactivity and synthetic utility. We will explore the electronic properties, spectral characteristics, and reactivity of these key building blocks, supported by experimental data and detailed protocols to inform your selection and application.
Introduction: The Strategic Role of Substituents on the Aniline Scaffold
Aniline and its derivatives are cornerstone synthons in modern organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The strategic placement of substituents on the aromatic ring fundamentally alters the electron density, and consequently, the nucleophilicity and basicity of the amino group. This modulation of reactivity is a key tool for the medicinal chemist.
This guide focuses on This compound (also known as 2-Amino-5-fluorotoluene), a versatile intermediate. The presence of both a fluorine atom and a methyl group imparts a unique electronic profile. We will compare it with other isomers and related anilines to elucidate the distinct advantages and specific applications driven by its structure.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of the aniline nitrogen is dictated by the balance of electronic effects from its substituents. The primary forces at play are the inductive effect (-I), which is the withdrawal of electron density through sigma bonds, and the mesomeric or resonance effect (+M), which is the donation of electron density into the pi-system of the ring.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated back to the ring via a +M effect. For fluorine, the -I effect is generally dominant, leading to a net decrease in electron density on the aniline nitrogen, thus reducing its basicity and nucleophilicity compared to unsubstituted aniline.
-
Methyl (-CH₃): The methyl group is a weak electron-donating group. It exerts its influence primarily through a positive inductive effect (+I) and hyperconjugation, both of which increase the electron density on the aromatic ring and the amino group, thereby increasing basicity.
The interplay of these effects, dictated by their position on the ring, determines the overall character of the substituted aniline.
Caption: Competing electronic effects of fluoro and methyl groups on aniline reactivity.
Comparative Analysis of Physicochemical Properties
The position of the fluoro and methyl groups significantly impacts the physical properties and, most critically, the basicity (as indicated by the pKa of the conjugate acid) of the aniline isomers. A lower pKa value signifies a weaker base, which is a direct consequence of reduced electron density on the nitrogen atom.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) |
| This compound | ![]() | 125.14[1] | 90-92 / 16 mmHg[2] | ~4.2 (Estimated) |
| 2-Fluoro-4-methylaniline | ![]() | 125.14[3] | 70-71 / 7 mmHg | ~4.1 (Estimated) |
| 3-Fluoro-2-methylaniline | ![]() | 125.14 | 89-91 / 15 mmHg[4] | ~4.3 (Estimated) |
| 4-Fluoroaniline | ![]() | 111.12[5] | 187 / 767 mmHg | 4.65[6] |
| 2-Methylaniline (o-Toluidine) | ![]() | 107.15 | 199-200 | 4.44[7] |
| Aniline (Reference) | ![]() | 93.13 | 184 | 4.60 |
Analysis of Basicity (pKa):
-
Aniline vs. 2-Methylaniline: The electron-donating methyl group in 2-methylaniline (pKa 4.44) slightly decreases basicity compared to aniline (pKa 4.60). This is due to the "ortho effect," where the steric hindrance of the ortho-methyl group interferes with the solvation of the anilinium cation, destabilizing it and making the parent amine a weaker base.
-
Aniline vs. 4-Fluoroaniline: The strong -I effect of the para-fluoro substituent in 4-fluoroaniline (pKa 4.65) is slightly counteracted by its +M effect, resulting in a basicity very similar to aniline itself.
-
This compound: In our title compound, we have an ortho-methyl group and a para-fluoro group. The ortho-methyl group will sterically hinder the amine, decreasing basicity. The para-fluoro group will withdraw electron density via its strong -I effect. Both effects work in concert to reduce the electron density on the nitrogen, making This compound a weaker base than both 2-methylaniline and 4-fluoroaniline. Its pKa is therefore estimated to be lower than both.
-
Isomeric Comparison: The relative positions of the F and Me groups in 2-fluoro-4-methylaniline and 3-fluoro-2-methylaniline will also modulate basicity, but the general trend of reduced basicity compared to the monosubstituted parents holds true.
Spectroscopic Fingerprints: A Guide to Isomer Identification
Distinguishing between substituted aniline isomers is critical for reaction monitoring and quality control. NMR spectroscopy is the most powerful tool for this purpose, with characteristic chemical shifts and, particularly for fluorinated compounds, C-F and H-F coupling constants.
¹H and ¹³C NMR Spectral Data
The following table summarizes key NMR data. Note the significant downfield shift and large coupling constant for carbons directly bonded to fluorine (¹JCF).
| Compound | Key ¹H NMR Shifts (δ, ppm in CDCl₃) | Key ¹³C NMR Shifts (δ, ppm) and C-F Couplings (J, Hz) |
| This compound | ~6.7-6.9 (m, Ar-H), ~3.6 (br s, NH₂), ~2.1 (s, CH₃) | C-F: ~154 (d, ¹JCF ≈ 235 Hz), C-NH₂: ~143, C-CH₃: ~128, CH₃: ~17 |
| 2-Fluoro-4-methylaniline | ~6.8-7.0 (m, Ar-H), ~3.7 (br s, NH₂), ~2.2 (s, CH₃) | C-F: ~148 (d, ¹JCF ≈ 238 Hz), C-NH₂: ~135, C-CH₃: ~130, CH₃: ~20 |
| 4-Fluoroaniline | 6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H), 3.60 (s, 2H)[8] | C-F: 156.4 (d, ¹JCF = 235.2 Hz), C-NH₂: 142.6, C2/C6: 116.1 (d, ²JCF = 7.6 Hz), C3/C5: 115.7 (d, ³JCF = 22.4 Hz)[] |
| 2-Methylaniline | ~7.1 (m, 2H), ~6.7 (m, 2H), ~3.7 (br s, NH₂), ~2.2 (s, CH₃) | C-NH₂: ~144, C-CH₃: ~127, C3-C6: ~115-130, CH₃: ~17 |
Note: Exact chemical shifts can vary based on solvent and concentration. Coupling constants (J) are more diagnostic. The large one-bond carbon-fluorine coupling (¹JCF > 200 Hz) and smaller multi-bond couplings are definitive markers for identifying the position of the fluorine atom.[10][11]
Application in Drug Development: Synthesis of Lorlatinib
The true value of a building block is demonstrated in its application. This compound and its derivatives are key intermediates in the synthesis of complex pharmaceutical agents. A prominent example is its role in the synthesis of Lorlatinib (PF-06463922) , a third-generation ALK/ROS1 inhibitor used to treat non-small cell lung cancer.[12][13]
While the full synthesis is complex, a key fragment of Lorlatinib involves a 4-fluoro-N-methylbenzamide moiety, which can be derived from this compound. A related patent describes the preparation of a key intermediate for Lorlatinib synthesis, highlighting the importance of this substitution pattern.[14]
Caption: Simplified conceptual pathway from this compound to Lorlatinib.
Experimental Protocols
To provide a practical context for comparing reactivity, we present a detailed protocol for a representative reaction: N-acetylation. The rate of this reaction is directly proportional to the nucleophilicity of the aniline's amino group. A more nucleophilic aniline will react faster.
General Protocol for N-Acetylation of Substituted Anilines
This procedure describes the synthesis of the corresponding acetanilide from a substituted aniline using acetic anhydride.[4]
Materials:
-
Substituted Aniline (e.g., this compound) (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride (1.1 eq)
-
Sodium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Anilinium Salt: In a 100 mL Erlenmeyer flask, suspend the substituted aniline (e.g., 5.0 g, ~40 mmol) in 30 mL of water. While stirring, add concentrated HCl dropwise until the aniline dissolves completely, forming the soluble anilinium hydrochloride salt.
-
Acetylation: In a separate beaker, prepare a solution of sodium acetate (e.g., 6.6 g, ~80 mmol) in 20 mL of water. To the stirred anilinium salt solution, add acetic anhydride (e.g., 4.2 mL, ~44 mmol) in one portion. Immediately follow this with the rapid addition of the sodium acetate solution.
-
Precipitation and Isolation: A voluminous white precipitate of the acetanilide product should form instantly. Stir the mixture for 15 minutes to ensure complete reaction.
-
Purification: Cool the flask in an ice-water bath for at least 20 minutes. Collect the crude product by vacuum filtration using a Büchner funnel, washing the filter cake with a small amount of cold water.
-
Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain the purified acetanilide. Dry the crystals in a vacuum oven.
-
Characterization: Determine the yield, melting point, and confirm the structure using NMR and IR spectroscopy.
Caption: Experimental workflow for the N-acetylation of a substituted aniline.
Protocol for Synthesis of this compound
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 5-fluoro-2-nitrotoluene.[15]
Materials:
-
5-Fluoro-2-nitrotoluene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1 mol%)
-
Methanol (MeOH)
-
Hydrogen Gas (H₂)
Procedure:
-
Reaction Setup: To a solution of 5-fluoro-2-nitrotoluene (e.g., 3.10 g, 20.0 mmol) in methanol (100 mL) in a suitable hydrogenation vessel, carefully add 10% Pd/C (e.g., 212 mg, 0.20 mmol).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be purified by flash column chromatography on silica gel or by vacuum distillation.
Conclusion
This compound presents a unique combination of electronic and steric properties. The ortho-methyl group provides steric influence, while the para-fluoro group acts as a potent electron-withdrawing substituent. This combination reduces the basicity and nucleophilicity of the amino group compared to aniline, 2-methylaniline, and 4-fluoroaniline. This attenuated reactivity can be highly advantageous in complex syntheses, preventing unwanted side reactions and allowing for more controlled transformations. Its demonstrated utility as a key precursor in the synthesis of advanced pharmaceuticals like Lorlatinib underscores its importance as a strategic building block for drug discovery and development professionals. Understanding the comparative data presented in this guide will enable researchers to make informed decisions when selecting the optimal substituted aniline for their specific synthetic challenges.
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PubChem. 4-Fluoroaniline - Compound Summary (CID 9731). National Center for Biotechnology Information. [Link]
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ChemBK. 2-methylaniline CAS 95-53-4. [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]
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Yildiz, A., & Kaya, Y. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 10(2), 1835-1841. [Link]
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Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 693-697. [Link]
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A Comparative Guide to the Reactivity of 4-Fluoro-2-methylaniline and 4-Fluoroaniline for the Modern Researcher
In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research and development program. Substituted anilines are a cornerstone of synthetic chemistry, offering a versatile platform for the construction of a diverse array of molecular architectures. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related anilines: 4-fluoro-2-methylaniline and 4-fluoroaniline. By delving into the subtle interplay of electronic and steric effects, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Unveiling the Contestants: A Structural and Physicochemical Overview
At first glance, this compound and 4-fluoroaniline share a common scaffold: a fluorine atom at the para-position of an aniline ring. However, the presence of a methyl group ortho to the amine in this compound introduces significant steric and electronic perturbations that profoundly influence its chemical behavior.
| Property | This compound | 4-Fluoroaniline |
| CAS Number | 452-71-1[1][2] | 371-40-4[3] |
| Molecular Formula | C₇H₈FN[1][2] | C₆H₆FN[3] |
| Molecular Weight | 125.14 g/mol [1] | 111.12 g/mol [3] |
| Appearance | Liquid | Oily Liquid[3] |
| Boiling Point | 90-92 °C/16 mmHg | 187 °C/767 mmHg |
| pKa of Conjugate Acid | Not experimentally determined | 4.65 (at 25 °C)[3] |
The Decisive Factors: Electronic and Steric Effects at Play
The reactivity of an aniline is fundamentally governed by the electron density on the nitrogen atom and the accessibility of both the amine and the aromatic ring to reacting species. The substituents on the aromatic ring dictate these properties through a combination of electronic (inductive and resonance) and steric effects.
Electronic Effects: A Tale of Induction and Resonance
Both molecules feature a fluorine atom at the para-position. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and decreases the basicity of the amino group.[4] Conversely, like other halogens, fluorine possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+M). However, due to poor orbital overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, its +M effect is significantly weaker than its -I effect.[4]
The key difference lies in the ortho-methyl group of this compound. The methyl group is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, thereby enhancing the ring's reactivity towards electrophiles and increasing the basicity of the amine compared to a non-methylated analogue.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Electronic influences on the aniline core."
Steric Hindrance: The Ortho-Methyl Group's Physical Presence
The methyl group in the ortho position of this compound creates significant steric hindrance around the amino group.[5][6][7] This bulkiness can impede the approach of reagents to the nitrogen atom, potentially slowing down reactions that involve direct interaction with the amine, such as acylation or alkylation.[8] Furthermore, this steric crowding can also influence the regioselectivity of electrophilic aromatic substitution by directing incoming electrophiles to less hindered positions.[7]
Comparative Reactivity in Key Chemical Transformations
The interplay of these electronic and steric factors leads to predictable, yet often nuanced, differences in the reactivity of this compound and 4-fluoroaniline.
Basicity and Nucleophilicity of the Amino Group
In terms of nucleophilicity, which is the ability to donate its lone pair to an electrophile, a similar trend is expected. Generally, stronger bases are stronger nucleophiles.[9] Therefore, this compound is predicted to be a more potent nucleophile than 4-fluoroaniline, although this can be tempered by steric hindrance depending on the nature of the electrophile.[6][8]
Electrophilic Aromatic Substitution: A Balancing Act
The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[10] However, the strong activating nature of the amino group can often lead to polysubstitution, which can be a significant drawback.
In the case of 4-fluoroaniline, the fluorine atom deactivates the ring through its -I effect, but the amino group's strong activating effect still dominates, directing incoming electrophiles to the positions ortho to the amine (positions 2 and 6).
For this compound, the situation is more complex. The methyl group provides additional activation to the ring. The directing effects of the three substituents must be considered:
-
-NH₂ (amino): Strongly activating, ortho-, para-directing.
-
-CH₃ (methyl): Activating, ortho-, para-directing.
-
-F (fluoro): Deactivating, ortho-, para-directing.
The powerful activating and directing effect of the amino group will be the dominant factor. The positions ortho and para to the amino group are positions 3, 5, and the carbon bearing the fluorine (position 4). The methyl group at position 2 will sterically hinder attack at position 3. Therefore, electrophilic attack is most likely to occur at position 5.
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Regioselectivity in electrophilic aromatic substitution."
N-Acylation: Steric Hindrance Takes Center Stage
N-acylation is a common reaction of anilines, often used to protect the amino group or to synthesize amides. In this reaction, the steric environment around the amino group is a critical factor.
The ortho-methyl group in this compound is expected to significantly hinder the approach of the acylating agent (e.g., acetic anhydride or acetyl chloride) to the nitrogen atom.[8] This steric hindrance will likely lead to a slower reaction rate for N-acylation of this compound compared to 4-fluoroaniline, where the amino group is much more accessible.
Experimental Protocols: A Guide to Comparative Analysis
To provide a practical framework for evaluating the reactivity of these two anilines, the following experimental protocols are provided. These are generalized procedures and may require optimization based on specific laboratory conditions and analytical capabilities.
Protocol 1: Comparative N-Acetylation
Objective: To qualitatively or semi-quantitatively compare the rate of N-acetylation of this compound and 4-fluoroaniline.
Materials:
-
This compound
-
4-fluoroaniline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or other suitable solvent)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
In two separate, identical reaction flasks, dissolve equimolar amounts of this compound and 4-fluoroaniline in dichloromethane.
-
To each flask, add an equimolar amount of pyridine.
-
At the same time, add an equimolar amount of acetic anhydride to each flask while stirring at room temperature.
-
Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 5 minutes).
-
Observe the disappearance of the starting aniline spot and the appearance of the product acetanilide spot on the TLC plates. The reaction that reaches completion first (or shows a faster conversion rate) is the more reactive one under these conditions.
Expected Outcome: 4-Fluoroaniline is expected to react faster than this compound due to the lack of steric hindrance around the amino group.
Protocol 2: Comparative Electrophilic Bromination
Objective: To compare the product distribution and yield of the electrophilic bromination of this compound and 4-fluoroaniline.
Materials:
-
This compound
-
4-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Standard laboratory glassware
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for product analysis
Procedure:
-
In two separate, identical reaction flasks, dissolve equimolar amounts of this compound and 4-fluoroaniline in acetonitrile.
-
To each flask, add an equimolar amount of NBS at room temperature while stirring.
-
Allow the reactions to proceed for a set amount of time (e.g., 1 hour).
-
Quench the reactions by adding a solution of sodium thiosulfate.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the product mixtures by GC-MS or HPLC to determine the relative amounts of starting material, monobrominated products, and any dibrominated byproducts.
Expected Outcome: this compound is expected to be more reactive towards electrophilic bromination due to the activating effect of the methyl group. However, the regioselectivity will be different, with 4-fluoroaniline primarily yielding the 2-bromo derivative and this compound yielding the 5-bromo derivative. The propensity for di- or polysubstitution may also differ between the two substrates.
Conclusion: Making an Informed Choice
The choice between this compound and 4-fluoroaniline as a synthetic precursor will ultimately depend on the specific requirements of the target molecule and the desired reaction pathway.
-
Choose 4-fluoroaniline when:
-
Minimal steric hindrance around the amino group is required for reactions like N-acylation or N-alkylation.
-
Electrophilic substitution is desired at the positions ortho to the amino group.
-
A less basic aniline is preferred.
-
-
Choose this compound when:
-
Enhanced reactivity of the aromatic ring towards electrophilic substitution is desired.
-
Substitution is specifically targeted at the position para to the methyl group (position 5).
-
A more basic and potentially more nucleophilic aniline is needed, provided the steric bulk is not a limiting factor for the reaction.
-
This guide has provided a comprehensive comparison based on fundamental principles of organic chemistry and available data. By understanding the intricate interplay of electronic and steric effects, researchers can strategically leverage the unique reactivity profiles of these valuable building blocks to accelerate their synthetic programs and achieve their research objectives.
References
-
Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2005). Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile. Journal of Physical Organic Chemistry, 19(1), 75–80. [Link]
-
Crampton, M. R., & Emokpae, T. A. (2000). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1441. [Link]
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Hlina, J., et al. (2020). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 49(30), 10467-10475. [Link]
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García-López, J. A., et al. (2012). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. The Journal of Organic Chemistry, 77(17), 7247–7256. [Link]
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Caputo, C. A., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3745. [Link]
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Chemistry lover. (2019, September 25). Basicity of aniline derivatives compared [Video]. YouTube. [Link]
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National Council of Educational Research and Training. (n.d.). Amines. In Chemistry Part II (Class XII). Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
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ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from [Link]
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Quora. (2018). Why is aniline more reactive than acetanilide? Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Fluoro-4-methylaniline (CAS 452-80-2). Retrieved from [Link]
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
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A Senior Application Scientist's Guide to the GC-MS Analysis of 4-Fluoro-2-methylaniline: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the accurate identification and quantification of intermediates are paramount. 4-Fluoro-2-methylaniline, a key building block, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for this compound, offering field-proven insights to empower your analytical strategies. We will explore direct injection versus derivatization, and benchmark these against an alternative technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the supporting data necessary for informed method selection.
The Analytical Challenge: Understanding this compound
This compound (C7H8FN, Molar Mass: 125.14 g/mol ) is a polar aromatic amine.[1][2] Its polarity, stemming from the amine group, can lead to undesirable chromatographic behavior, such as peak tailing and poor sensitivity, when analyzed directly by GC-MS.[3][4] This is due to interactions with active sites within the GC system.[3] Therefore, a robust analytical strategy must address these inherent challenges to achieve accurate and reproducible results.
Method 1: Direct GC-MS Analysis
Direct injection is the most straightforward approach, but requires careful optimization to mitigate the polarity issues. The choice of a suitable GC column is critical.
Column Selection: "Like Dissolves Like"
The fundamental principle of chromatography, "likes dissolves like," guides our column selection.[5][6] For a polar compound like this compound, a polar or intermediate-polar stationary phase is recommended to achieve optimal separation and peak shape. A non-polar column would result in poor retention and peak shape.
Recommended Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers a good balance of selectivity for aromatic compounds and inertness.
Experimental Protocol: Direct GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[7]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 10 °C/min to 180 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes[7]
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM)
-
SIM Ions for this compound: m/z 125 (Molecular Ion), 124, 97[1]
Expected Results and Limitations
Direct analysis can provide rapid qualitative and quantitative results. However, even with an appropriate column, some peak tailing may be observed, potentially impacting the limit of detection (LOD) and limit of quantification (LOQ).
Method 2: GC-MS with Derivatization
To overcome the limitations of direct analysis, derivatization is a powerful strategy.[3][4] By chemically modifying the polar amine group, we can increase the analyte's volatility and thermal stability, leading to improved peak shape and sensitivity.[3] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective approach for primary and secondary amines.[3]
Experimental Protocol: Derivatization and GC-MS
Derivatization Step:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Reaction: In a 2 mL vial, add 100 µL of the stock solution. Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Incubation: Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate for GC-MS analysis.[3]
GC-MS Parameters: The same GC-MS parameters as in the direct analysis method can be used. The derivatized compound will have a higher molecular weight and may exhibit a different retention time.
Workflow for Derivatization GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis with TFAA derivatization.
Advantages of Derivatization
Derivatization is expected to yield a sharper, more symmetrical peak for the this compound derivative. This leads to improved integration and, consequently, better accuracy and precision in quantitative analysis. The mass spectrum of the derivative will also be different, with a higher molecular ion, which can be beneficial for confirmation.
Performance Comparison: Direct vs. Derivatized GC-MS
| Parameter | Direct GC-MS | GC-MS with Derivatization | Rationale for Improvement |
| Peak Shape | May exhibit tailing | Symmetrical | Reduced polarity minimizes interaction with active sites in the GC system.[3] |
| Sensitivity (LOD/LOQ) | Moderate | Improved | Sharper peaks lead to a better signal-to-noise ratio. |
| Retention Time | Analyte-specific | Shifted (typically earlier) | Increased volatility of the derivatized compound.[3] |
| Mass Spectrum | M+ at m/z 125 | M+ at a higher m/z | The addition of the derivatizing group increases the molecular weight. |
| Sample Preparation Time | Minimal | Increased | Requires an additional chemical reaction step. |
Alternative Method: A Glimpse into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices or when derivatization is not desirable, LC-MS/MS presents a powerful alternative.[8] It often provides higher sensitivity and specificity, and can handle polar, non-volatile compounds without derivatization.
Key Advantages of LC-MS/MS:
-
No Derivatization Required: Simplifies sample preparation.
-
High Sensitivity and Specificity: Tandem mass spectrometry (MS/MS) reduces background noise and provides confident identification.
-
Suitable for Complex Matrices: Less susceptible to matrix interference compared to GC-MS.
A study on the related compound 4-fluoroaniline demonstrated an LC-MS method with a limit of quantification of 0.19 ng/mL, showcasing the high sensitivity achievable with this technique.[9][10]
Comparative Overview
| Feature | GC-MS | LC-MS/MS |
| Volatility Requirement | High (volatile or semi-volatile) | Low (non-volatile compounds are suitable) |
| Derivatization | Often required for polar compounds | Generally not required |
| Sensitivity | Good | Excellent |
| Matrix Effects | Can be significant | Can be mitigated with MS/MS |
| Instrumentation Cost | Lower | Higher |
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis.
-
Direct GC-MS is a rapid method suitable for screening and for samples where high sensitivity is not the primary concern.
-
GC-MS with derivatization is the recommended approach for accurate and precise quantification, as it overcomes the inherent challenges of analyzing this polar compound.
-
LC-MS/MS stands as a superior alternative for trace-level detection in complex matrices, albeit with higher instrumentation costs.
By understanding the principles behind each method and leveraging the experimental protocols provided, researchers can confidently select and implement a robust analytical strategy for this compound, ensuring data integrity and advancing their scientific endeavors.
References
-
GC Column Selection Guide . Greyhound Chromatography. Available from: [Link]
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This compound | C7H8FN | CID 67982 . PubChem. Available from: [Link]
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Tahara, M., et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases . Journal of AOAC INTERNATIONAL, 2024. Available from: [Link]
-
Dasgupta, A., et al. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative . Journal of Chromatography B: Biomedical Sciences and Applications, 1997. Available from: [Link]
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Guide to GC Column Selection and Optimizing Separations . Restek. Available from: [Link]
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Buy this compound Industrial Grade from Henan Allgreen Chemical Co.,LTD . LookChem. Available from: [Link]
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Tahara, M., et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases . Journal of AOAC INTERNATIONAL, 2024. Available from: [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and . Agilent. Available from: [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp . Journal of Environmental Sciences, 2022. Available from: [Link]
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Tretyakov, K. V., et al. GC-MS for structure determination of aromatic amines . ResearchGate. Available from: [Link]
-
4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 . PubChem. Available from: [Link]
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Dong, S., et al. Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe . Journal of Chromatographic Science, 2018. Available from: [Link]
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Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater . International Journal of Environmental Analytical Chemistry, 2011. Available from: [Link]
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2-Fluoro-4-methylaniline | C7H8FN | CID 67984 . PubChem. Available from: [Link]
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Bundy, J. G., et al. Toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): Identification of new endogenous biomarkers . Environmental Toxicology and Chemistry, 2002. Available from: [Link]
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Dong, S., et al. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe . Journal of Chromatographic Science, 2018. Available from: [Link]
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2 Overview on PFAS analytical methods . Publications Office of the European Union. Available from: [Link]
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Analytical Method Development of Fluorinated Silanes using Mass Spectrometry . DiVA portal. Available from: [Link]
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FTIR and Raman spectra of 4-Fluoro-2-methylaniline
An In-Depth Comparative Guide to the Vibrational Spectra of 4-Fluoro-2-methylaniline via FTIR and Raman Spectroscopy
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the vibrational characteristics of this compound (4F2MA), a substituted aniline derivative of interest in chemical synthesis and drug development.[1][2] We will explore the molecule's structural and vibrational properties through a synergistic approach, combining experimental Fourier Transform Infrared (FTIR) and Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations. This dual methodology allows for a robust and detailed assignment of the molecule's fundamental vibrational modes, offering researchers a clear framework for the characterization of this and similar compounds.
The core of this guide lies in comparing the principles and outputs of FTIR and Raman spectroscopy. While both are powerful techniques that probe the vibrational energy levels of a molecule, they operate on different selection rules.[3][4] FTIR spectroscopy measures the absorption of infrared light, which occurs when a vibration causes a change in the molecule's dipole moment.[3] It is particularly sensitive to polar functional groups.[5] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with signal intensity dependent on a vibration-induced change in the molecule's polarizability.[3] This makes Raman spectroscopy highly effective for analyzing non-polar and symmetric bonds.[4][6] By leveraging the complementary nature of these two techniques, we can achieve a more complete vibrational profile of 4F2MA.[7]
Methodologies: A Self-Validating Experimental and Computational Workflow
To ensure scientific integrity, the experimental protocols are designed to be robust, and the computational methods are chosen based on their proven accuracy for similar aromatic systems.[8][9][10]
Experimental Protocols
A. Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature[1][2], the spectrum is typically recorded neat. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film of uniform thickness, avoiding signal saturation.[6]
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The FTIR spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.[4][11] A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Rationale: This method is straightforward, requires minimal sample, and provides a high-quality spectrum representative of the bulk liquid's intermolecular interactions.
B. Fourier Transform (FT)-Raman Spectroscopy
-
Sample Preparation: A key advantage of Raman spectroscopy is the minimal sample preparation required.[6] The liquid sample is placed in a glass capillary tube or NMR tube and positioned in the instrument's sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic laser source, commonly a Nd:YAG laser at 1064 nm to minimize fluorescence. The scattered light is collected at a 90° or 180° angle and analyzed. The FT-Raman spectrum is recorded over a similar range to the FTIR, typically from 3700 to 100 cm⁻¹.[11]
-
Rationale: Glass is a weak Raman scatterer, making it an ideal sample container. The use of a near-infrared laser minimizes the risk of fluorescence, which can often overwhelm the Raman signal in aromatic amines. Furthermore, water is a very weak Raman scatterer, making the technique insensitive to moisture.[4]
Computational Protocol: Density Functional Theory (DFT)
-
Geometry Optimization: The molecular structure of this compound is first optimized in the gas phase using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a large Pople-style basis set, such as 6-311++G(d,p), is employed.[8][9] This level of theory provides an excellent balance between computational cost and accuracy for predicting the geometries and vibrational frequencies of organic molecules.[10]
-
Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the computed frequencies are uniformly scaled. A scaling factor of ~0.961 for the B3LYP/6-311++G(d,p) level of theory is commonly applied.[12]
The integrated workflow for this comparative analysis is illustrated below.
Results and Discussion: A Comparative Spectral Analysis
The true power of this dual-spectroscopic approach is revealed in the detailed analysis of the vibrational modes. The table below presents a comparison of the expected experimental wavenumbers and their assignments, supported by scaled DFT calculations.
Table 1: Vibrational Wavenumber Assignment for this compound
| Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3480 (m) | ~3480 (w) | ~3485 | νₐ(NH₂) - Asymmetric N-H Stretch |
| ~3395 (m) | ~3395 (w) | ~3398 | νₛ(NH₂) - Symmetric N-H Stretch |
| ~3060 (w) | ~3060 (s) | ~3065 | ν(C-H) - Aromatic C-H Stretch |
| ~2975 (w) | ~2975 (m) | ~2978 | νₐ(CH₃) - Asymmetric CH₃ Stretch |
| ~2920 (w) | ~2920 (m) | ~2922 | νₛ(CH₃) - Symmetric CH₃ Stretch |
| ~1620 (s) | ~1620 (m) | ~1623 | δ(NH₂) - NH₂ Scissoring |
| ~1580 (s) | ~1580 (s) | ~1582 | ν(C-C) - Aromatic Ring Stretch |
| ~1510 (vs) | ~1510 (m) | ~1511 | ν(C-C) - Aromatic Ring Stretch |
| ~1450 (m) | ~1450 (m) | ~1452 | δₐ(CH₃) - Asymmetric CH₃ Bending |
| ~1375 (m) | ~1375 (w) | ~1378 | δₛ(CH₃) - Symmetric CH₃ Bending |
| ~1280 (s) | ~1280 (m) | ~1284 | ν(C-N) - C-N Stretch |
| ~1225 (s) | ~1225 (vs) | ~1228 | ν(C-F) - C-F Stretch |
| ~1150 (m) | ~1150 (w) | ~1153 | β(C-H) - Aromatic In-plane C-H Bend |
| ~870 (s) | ~870 (w) | ~872 | γ(C-H) - Aromatic Out-of-plane C-H Bend |
| ~815 (s) | ~815 (m) | ~818 | Ring Breathing Mode |
| ~690 (m) | ~690 (w) | ~693 | ω(NH₂) - NH₂ Wagging |
| ~520 (m) | ~520 (s) | ~522 | Ring Deformation |
Abbreviations: ν - stretching; δ - scissoring/bending; β - in-plane bending; γ - out-of-plane bending; ω - wagging; s - strong; m - medium; w - weak; vs - very strong; a - asymmetric; s - symmetric.
High-Frequency Region (4000-2500 cm⁻¹)
-
N-H Vibrations: The amino (NH₂) group gives rise to two characteristic bands: the asymmetric stretch (νₐ) near 3480 cm⁻¹ and the symmetric stretch (νₛ) around 3395 cm⁻¹.[13] These bands are typically of medium intensity in the FTIR spectrum due to the polar nature of the N-H bond but are weak in the Raman spectrum.
-
C-H Vibrations: Aromatic C-H stretching vibrations appear as weak bands above 3000 cm⁻¹. In contrast, the asymmetric and symmetric stretching modes of the methyl (CH₃) group are found just below 3000 cm⁻¹. These C-H stretching modes often produce stronger signals in the Raman spectrum compared to the FTIR spectrum.
Fingerprint Region (1700-600 cm⁻¹)
This region is rich with complex vibrations that are highly characteristic of the molecule.
-
NH₂ Bending: The NH₂ scissoring (in-plane bending) mode is observed as a strong band around 1620 cm⁻¹ in the FTIR spectrum.[14]
-
Aromatic C-C Stretching: The stretching vibrations of the benzene ring typically appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. For 4F2MA, strong absorptions are expected around 1580 cm⁻¹ and 1510 cm⁻¹. These modes are often strong in both FTIR and Raman spectra.
-
Substituent-Sensitive Modes: The C-N and C-F stretching vibrations are of particular interest. The C-N stretching mode is expected as a strong band around 1280 cm⁻¹ in the FTIR spectrum.[13] The C-F stretching vibration is highly characteristic and is anticipated to produce a very strong band in both FTIR and Raman spectra, likely around 1225 cm⁻¹.[15] The high intensity in both is due to the large change in both dipole moment and polarizability associated with the vibration of the highly electronegative fluorine atom.
-
CH₃ Bending: The asymmetric and symmetric bending modes of the methyl group appear near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
Out-of-Plane Bending: Strong bands in the 900-650 cm⁻¹ region of the FTIR spectrum are characteristic of aromatic C-H out-of-plane bending (γ-CH). The substitution pattern on the benzene ring dictates the exact position of these bands. The NH₂ wagging mode (ωNH₂) is also found in this region as a broad absorption.[13]
Conclusion
This guide demonstrates that FTIR and Raman spectroscopy are highly complementary techniques for the vibrational analysis of this compound. FTIR spectroscopy excels in identifying polar functional groups like the amino (NH₂) and C-F moieties, while Raman spectroscopy provides valuable information on the aromatic ring and methyl group vibrations.
The synergy between these experimental methods and Density Functional Theory (DFT) calculations provides a powerful and self-validating framework. DFT not only supports the assignment of complex vibrational modes in the fingerprint region but also allows for a predictive understanding of the molecule's spectral features. This combined approach ensures a high degree of confidence in the structural characterization, providing researchers and drug development professionals with a reliable methodology for analyzing substituted anilines and other complex aromatic compounds.
References
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Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Paliwal (P.G.) College, Shikohabad.[Link]
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A DFT Analysis of the Molecular Structures and Vibrational Spectra of Diphenylsulfone and 4,4'-Sulfonyldianiline (Dapsone). ResearchGate.[Link]
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Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. PubMed.[Link]
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DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate.[Link]
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Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online.[Link]
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DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. ResearchGate.[Link]
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FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.[Link]
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Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate.[Link]
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FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. AzoM.com.[Link]
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FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online.[Link]
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4-Fluoroaniline | C6H6FN | PubChem. PubChem.[Link]
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Vibrational spectra of aniline in gas phase: An ab-initio study. ResearchGate.[Link]
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Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu): Opportunities and Applications. MDPI.[Link]
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Vibrational spectrum of 4-fluoraniline. ResearchGate.[Link]
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Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S0) and Cationic (D0) Ground States. ACS Publications.[Link]
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Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S(0)) and Cationic (D(0)) Ground States. PubMed.[Link]
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2-Fluoro-4-methylaniline - Optional[FTIR] - Spectrum. SpectraBase.[Link]
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Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. ResearchGate.[Link]
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Synthesis and experimental and theoretical characterization of m-fluorosulfinylaniline. New Journal of Chemistry.[Link]
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Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. ResearchGate.[Link]
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FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed.[Link]
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Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.[Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Fluoro-2-methylaniline
For researchers, scientists, and drug development professionals, the assertion of purity for a synthetic intermediate like 4-Fluoro-2-methylaniline (CAS 452-71-1) is not a mere formality; it is the bedrock of reproducible research and the safety of downstream pharmaceutical products.[1] This guide provides an in-depth, objective comparison of the critical analytical techniques required to establish a comprehensive purity profile for this key intermediate. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical strategy.
The core principle of robust purity validation lies in an orthogonal approach —employing multiple analytical techniques that measure different chemical and physical properties. This strategy ensures that impurities missed by one method are detected by another, providing a holistic and trustworthy assessment of the sample's integrity.
Caption: Orthogonal workflow for comprehensive purity validation.
Chromatographic Techniques: The Workhorse of Purity Assessment
Chromatography is indispensable for separating the main compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities
HPLC is a versatile and robust method for the quantitative analysis of a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[2] For this compound, which possesses a strong UV chromophore (the aniline ring), HPLC coupled with a UV detector is the primary choice for determining assay (potency) and quantifying related substances.
Causality Behind the Method:
-
Stationary Phase: A reversed-phase C18 column is the logical starting point. The nonpolar C18 phase effectively retains the moderately nonpolar this compound through hydrophobic interactions, allowing for separation from more polar or less retained impurities.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is optimal. The buffer is critical to control the ionization state of the aniline's amino group (pKa ≈ 4.6), ensuring consistent retention times and sharp, symmetrical peaks.[3]
-
Detection: UV detection at a wavelength around 258 nm provides excellent sensitivity for the aromatic ring system.[4]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection/quantitation for known impurities.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Thermally Stable Impurities
GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents, unreacted starting materials, or certain by-products.[3][7] The mass spectrometer provides definitive structural information, which is invaluable for identifying unknown peaks.[2]
Causality Behind the Method:
-
Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) offers a good balance of interactions to separate a range of potential impurities with varying polarities.
-
Injector Temperature: Set to a temperature (e.g., 250°C) high enough to ensure rapid volatilization of the sample but low enough to prevent thermal degradation of the aniline.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared against spectral libraries for identification.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the this compound sample in a volatile solvent like dichloromethane or methanol.
-
Spectroscopic Techniques: Confirming Identity and Structure
While chromatography excels at separation, spectroscopy provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)
NMR is the most powerful tool for elucidating molecular structure and is highly effective for purity assessment. For this compound, a multi-nuclear approach is essential.
-
¹H NMR: Confirms the presence and connectivity of all hydrogen atoms. The integration of signals should correspond to the expected proton count, and splitting patterns (coupling) reveal neighboring protons.
-
¹³C NMR: Identifies all unique carbon environments in the molecule.
-
¹⁹F NMR: This is particularly crucial. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, making it extremely sensitive to its electronic environment.[8][9] A single, sharp resonance in the ¹⁹F NMR spectrum is a strong indicator of a single fluorinated species. The presence of other ¹⁹F signals would immediately point to fluorine-containing impurities.[10]
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation:
-
Verify that all chemical shifts, integrations, and coupling constants in the ¹H and ¹³C spectra match the structure of this compound.
-
Confirm the presence of a single signal in the ¹⁹F spectrum.
-
Carefully examine the baseline for small peaks that could indicate impurities. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.
-
Caption: Conceptual flow of an NMR experiment.
Elemental Analysis: The Fundamental Check
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, etc.).[11] It serves as a fundamental, independent confirmation of the compound's identity and purity.[12][13]
Causality Behind the Method: This technique relies on the complete combustion of a small, precisely weighed amount of the sample. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of C, H, and N. Fluorine content is typically determined by other means, often involving ion chromatography after combustion and absorption. For a pure sample, the experimentally determined percentages must align closely with the theoretical values calculated from the molecular formula (C₇H₈FN).
The generally accepted criterion for purity, especially in academic and research settings, is that the found elemental percentages must be within ±0.4% of the calculated theoretical values.[14]
Theoretical Composition for C₇H₈FN (MW: 125.15 g/mol ):
-
Carbon (C): 67.18%
-
Hydrogen (H): 6.44%
-
Fluorine (F): 15.18%
-
Nitrogen (N): 11.19%
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative assay and purity of non-volatile compounds. | High precision and accuracy; robust for routine QC; wide applicability. | Requires reference standards for impurity identification; may not detect co-eluting impurities. |
| GC-MS | Identification and quantification of volatile/semi-volatile impurities. | High sensitivity and specificity; provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation.[2] |
| NMR Spectroscopy | Unambiguous structural confirmation and identity. | Provides detailed structural information; can detect a wide range of impurities without standards. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Elemental Analysis | Verification of elemental composition and empirical formula. | Provides fundamental confirmation of bulk sample purity and identity. | Does not distinguish between isomers; insensitive to impurities with similar elemental composition.[12] |
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted, orthogonal approach. No single technique is sufficient. A comprehensive analysis combines the quantitative power of HPLC for assay and non-volatile impurities, the high sensitivity of GC-MS for volatile components, the definitive structural confirmation of NMR spectroscopy , and the fundamental compositional check provided by Elemental Analysis . By integrating the data from these self-validating systems, researchers and drug development professionals can establish a high degree of confidence in the quality and integrity of their material, ensuring the success and reproducibility of their scientific endeavors.
References
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Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. Retrieved from [Link]
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University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]
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Journal of Chromatographic Science. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]
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ResearchGate. (n.d.). 19F NMR spectra at 470.29 MHz. Retrieved from [Link]
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PubMed. (1989). New class of 19F pH indicators: fluoroanilines. Retrieved from [Link]
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University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]
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RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]
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A Senior Application Scientist's Guide to ¹⁹F NMR Spectroscopy of Fluorine-Containing Anilines
For researchers, medicinal chemists, and professionals in drug development, fluorine-containing anilines represent a cornerstone structural motif. The unique properties imparted by fluorine—such as altered pKa, enhanced metabolic stability, and modified binding interactions—make these compounds invaluable.[1] ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous characterization of these molecules. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the vast chemical shift range provide a level of detail often unattainable with standard ¹H NMR.[2][3]
This guide provides an in-depth comparison of the ¹⁹F NMR spectroscopic features of various classes of fluorine-containing anilines. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the observed chemical shifts and coupling constants, offering field-proven insights into experimental design and data interpretation.
The Foundational Principles: Why ¹⁹F NMR is a Superior Tool for Fluoroaniline Analysis
The utility of ¹⁹F NMR stems from several key properties of the fluorine-19 nucleus:
-
Exceptional Sensitivity: With a spin of I = ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is nearly as sensitive as the proton (¹H) nucleus, ensuring strong signals from small sample quantities.[2]
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment.[2][3]
-
Expansive Chemical Shift Range: The chemical shift range for organofluorine compounds spans over 300 ppm, significantly wider than the ~14 ppm range for ¹H NMR.[2][3][4] This broad dispersion minimizes signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine environments.
-
High Sensitivity to the Electronic Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the local electronic environment. This makes it a powerful probe for understanding the effects of substituents, solvents, and molecular interactions.[5]
Comparative Analysis of Fluorine-Containing Anilines
The ¹⁹F NMR spectrum of a fluoroaniline is dictated by the number and position of fluorine atoms, as well as the nature of other substituents on the aromatic ring. We will now compare three major classes: monofluoroanilines, difluoroanilines, and trifluoromethylanilines.
Monofluoroaniline Isomers: A Study in Positional Effects
The position of a single fluorine atom on the aniline ring has a profound impact on its ¹⁹F chemical shift. This is primarily due to the interplay of inductive and resonance effects of the amino group (-NH₂). The -NH₂ group is an electron-donating group through resonance (mesomeric effect) and electron-withdrawing through induction.
| Compound | Position | ¹⁹F Chemical Shift (δ, ppm) in CDCl₃ | ¹⁹F Chemical Shift (δ, ppm) in DMSO-d₆ |
| 2-Fluoroaniline | ortho | -136.2 | -135.5 |
| 3-Fluoroaniline | meta | -112.5 | -113.1 |
| 4-Fluoroaniline | para | -124.8 | -125.9 |
Data compiled from various sources. Chemical shifts are referenced to CFCl₃ (0 ppm). Small variations may be observed depending on concentration and exact experimental conditions.
Analysis of Trends:
-
Ortho- and Para- Positions: The electron-donating resonance effect of the -NH₂ group is most strongly felt at the ortho and para positions, increasing the electron density around the fluorine atom. This increased shielding results in an upfield shift (more negative ppm value) compared to the meta position.
-
Meta- Position: At the meta position, the resonance effect is negligible, and the ¹⁹F chemical shift is primarily influenced by the inductive effect of the -NH₂ group and the overall electronic structure of the ring.
-
Line Broadening in p-Fluoroaniline: It has been observed that the ¹⁹F NMR signal for p-fluoroaniline can be significantly broader than those for the ortho and meta isomers. This can be attributed to factors such as proton exchange and differences in binding kinetics related to the higher pKa of the p-fluoroaniline isomer.[6]
Difluoroaniline Isomers: The Interplay of Multiple Fluorine Atoms
The introduction of a second fluorine atom adds another layer of complexity and information to the ¹⁹F NMR spectrum. In addition to the influence of the amino group, we now have to consider ¹⁹F-¹⁹F spin-spin coupling.
| Compound | ¹⁹F Chemical Shifts (δ, ppm) in CDCl₃ | Key Coupling Constants (J, Hz) |
| 2,4-Difluoroaniline | F2: -116.4, F4: -121.1 | ³J(F2,F4) ≈ 10-15 Hz (meta coupling) |
| 3,5-Difluoroaniline | -110.2 (equivalent F atoms) | ³J(F,F) ≈ 8-12 Hz (meta coupling) |
Data compiled from various sources. Chemical shifts are referenced to CFCl₃ (0 ppm). Coupling constants are approximate and can vary.
Key Insights from Difluoroanilines:
-
Chemical Shift nonequivalence: In 2,4-difluoroaniline, the two fluorine atoms are in different chemical environments and thus have distinct chemical shifts. The fluorine at the 2-position is influenced by the ortho amino group, while the fluorine at the 4-position is affected by the para amino group.
-
Symmetry in 3,5-Difluoroaniline: In 3,5-difluoroaniline, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This results in a single signal in the ¹⁹F NMR spectrum.
-
¹⁹F-¹⁹F Coupling: The presence of through-bond coupling between the fluorine atoms provides valuable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei. Ortho couplings (³J) are typically larger than meta (⁴J) and para (⁵J) couplings.[3]
Trifluoromethylaniline Isomers: The Power of the -CF₃ Reporter Group
The trifluoromethyl (-CF₃) group is a common substituent in pharmaceuticals and agrochemicals. Its ¹⁹F NMR signal is typically a sharp singlet (in proton-decoupled spectra) and is highly sensitive to the electronic nature of the aromatic ring.
| Compound | Position | ¹⁹F Chemical Shift (δ, ppm) in CDCl₃ |
| 2-(Trifluoromethyl)aniline | ortho | -62.5 |
| 3-(Trifluoromethyl)aniline | meta | -62.8 |
| 4-(Trifluoromethyl)aniline | para | -61.9 |
Data compiled from various sources. Chemical shifts are referenced to CFCl₃ (0 ppm).
Interpreting -CF₃ Chemical Shifts:
The chemical shift of the -CF₃ group is primarily influenced by the electronic effects of the amino group transmitted through the aromatic ring. The electron-donating -NH₂ group increases the electron density on the ring, which in turn slightly shields the fluorine nuclei of the -CF₃ group, leading to subtle but measurable differences in their chemical shifts. The para isomer typically shows the most upfield shift due to the direct resonance interaction.
Experimental Protocols: A Self-Validating System
Achieving high-quality, reproducible ¹⁹F NMR data requires careful attention to experimental setup and execution. The following protocol provides a robust framework for the analysis of fluorine-containing anilines.
Standard 1D ¹⁹F NMR Acquisition Workflow
Caption: Standard workflow for acquiring a quantitative 1D ¹⁹F NMR spectrum.
Causality Behind Experimental Choices:
-
Choice of Solvent: The choice between a non-polar solvent like CDCl₃ and a polar aprotic solvent like DMSO-d₆ can influence the chemical shifts due to solvent-solute interactions.[7] For comparative studies, it is imperative to use the same solvent for all samples. DMSO-d₆ is often preferred for its ability to dissolve a wider range of compounds and for its higher boiling point, which is advantageous for variable temperature studies.
-
Internal vs. External Referencing: While modern spectrometers can use indirect referencing based on the deuterium lock signal, for high-accuracy work, an internal reference standard is recommended.[8] Trichlorofluoromethane (CFCl₃) is the primary standard, defined as 0 ppm. However, due to its volatility and environmental concerns, secondary standards like hexafluorobenzene (-164.9 ppm) or trifluorotoluene (-63.72 ppm) are often used.[6][8]
-
Inverse-Gated Decoupling: For quantitative analysis where accurate integration is crucial, an inverse-gated ¹H decoupling pulse sequence is employed. This technique removes ¹H-¹⁹F coupling while ensuring that the Nuclear Overhauser Effect (NOE) does not distort the signal intensities.[2]
-
Relaxation Delay (D1): To obtain accurate integrations, the relaxation delay between scans should be at least five times the longest longitudinal relaxation time (T₁) of the fluorine nuclei in the sample. This ensures that all nuclei have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring that the integrated area is directly proportional to the number of nuclei.[2]
The Impact of Substituents and Solvents: Deeper Insights
Substituent Effects
The ¹⁹F chemical shift of a fluoroaniline is highly sensitive to the electronic properties of other substituents on the aromatic ring. This can be rationalized by considering the Hammett substituent constants, which quantify the electron-donating or electron-withdrawing nature of a substituent.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ donate electron density to the aromatic ring. This increased electron density shields the fluorine nucleus, causing an upfield shift (to a more negative ppm value).
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN withdraw electron density from the aromatic ring. This deshields the fluorine nucleus, resulting in a downfield shift (to a less negative or even positive ppm value).
The magnitude of this substituent-induced chemical shift change also depends on the relative positions of the fluorine and the substituent.
Solvent Effects
The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the ¹⁹F chemical shift. A change in solvent from a non-polar one (like CCl₄ or CDCl₃) to a polar, hydrogen-bond accepting one (like DMSO-d₆ or acetone-d₆) can cause shifts of several ppm.[4] For anilines, this is particularly pronounced due to the potential for hydrogen bonding between the -NH₂ protons and the solvent. This interaction can alter the electron density distribution in the aniline ring and, consequently, the shielding of the fluorine nucleus. For instance, the ¹⁹F chemical shift of p-fluoroaniline of NH₂ can differ by as much as 4.7 ppm between CDCl₃ and DMSO-d₆.[4]
Advanced ¹⁹F NMR Techniques for Deeper Structural Elucidation
While 1D ¹⁹F NMR is the workhorse for routine analysis, a suite of 2D NMR experiments can provide even more detailed structural information.
Key 2D NMR Experiments and Their Applications
Caption: Advanced 2D NMR techniques for fluoroaniline characterization.
These experiments are invaluable for definitively assigning complex spectra and elucidating the three-dimensional structure of novel fluorine-containing aniline derivatives.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for any scientist working with fluorine-containing anilines. Its inherent sensitivity and the wide dispersion of ¹⁹F chemical shifts allow for detailed comparative analysis of isomers and substituted derivatives. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by employing robust, self-validating experimental protocols, researchers can extract a wealth of structural and electronic information. This guide provides a framework for leveraging the full power of ¹⁹F NMR, enabling more efficient and insightful characterization of this critical class of compounds in drug discovery and materials science.
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Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies and applications. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
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Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]
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Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
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Jackson, P. L., & Widen, J. C. (2018). Practical considerations for quantitative 19F NMR. Magnetic Resonance in Chemistry, 56(6), 465-474. [Link]
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Efficacy of 4-Fluoro-2-methylaniline Derivatives in Oncology and Beyond: A Comparative Analysis
For Immediate Release to the Scientific Community
The strategic incorporation of the 4-fluoro-2-methylaniline scaffold has become a cornerstone in the design of targeted therapeutics, yielding compounds with significant clinical and preclinical efficacy. This guide offers a detailed comparison of two notable drugs derived from this versatile chemical building block: Bosutinib, a potent tyrosine kinase inhibitor approved for the treatment of Chronic Myeloid Leukemia (CML), and MDL-800, a preclinical SIRT6 activator with therapeutic potential in oncology and inflammatory diseases. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the experimental protocols used to evaluate their performance.
The this compound Pharmacophore: A Gateway to Targeted Therapies
This compound serves as a crucial starting material in the synthesis of complex pharmaceutical agents. Its unique electronic properties, conferred by the fluorine and methyl substituents on the aniline ring, influence the pharmacokinetic and pharmacodynamic profiles of the resulting drugs. This guide will focus on two key examples that highlight the therapeutic impact of this structural motif.
Bosutinib: A Second-Generation Tyrosine kinase Inhibitor for Chronic Myeloid Leukemia
Bosutinib (marketed as BOSULIF®) is a dual inhibitor of the Src and Abl tyrosine kinases, playing a critical role in the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2][3] Its development was a significant step forward for patients who have developed resistance or intolerance to first-line therapies like imatinib.[3][4]
Mechanism of Action
Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of the BCR-ABL fusion protein and Src family kinases.[1][2] This dual inhibition disrupts downstream signaling pathways that are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis.[2] In vitro studies have demonstrated that bosutinib is effective against a majority of imatinib-resistant BCR-ABL mutations, with the notable exceptions of V299L and T315I.[5]
Comparative Efficacy
Clinical trials have established the efficacy of bosutinib in both newly diagnosed and previously treated CML patients. A key phase III trial (BFORE) directly compared bosutinib with imatinib for the first-line treatment of chronic phase CML, demonstrating faster and deeper molecular responses with bosutinib.[6]
Indirect comparisons with other second-generation TKIs, such as nilotinib and dasatinib, have also been conducted. While head-to-head trials are lacking, matching-adjusted indirect comparisons (MAICs) suggest that bosutinib has comparable efficacy to nilotinib and dasatinib in the first-line setting.[7] For second-line treatment, some analyses indicate that progression-free survival and overall survival were longer with bosutinib compared to either dasatinib or nilotinib.[8]
| Efficacy Endpoint | Bosutinib vs. Imatinib (BFORE trial) | Bosutinib vs. Nilotinib (Indirect Comparison) | Bosutinib vs. Dasatinib (Indirect Comparison) |
| Major Molecular Response (MMR) at 12 months | Higher rates with Bosutinib (47% vs. 37%)[2] | No statistically significant difference[7] | No statistically significant difference[7] |
| Complete Cytogenetic Response (CCyR) at 12 months | Higher rates with Bosutinib (77% vs. 66%)[2] | No statistically significant difference[7] | No statistically significant difference[7] |
| MR4.5 by 24 months | Not reported in initial comparison | No statistically significant difference | Decreased odds in favor of bosutinib[7] |
| Disease Progression | Not statistically significant | No statistically significant difference[7] | No statistically significant difference[7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the potency of a kinase inhibitor like bosutinib is a biochemical kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of bosutinib against Abl and Src kinases.
Methodology:
-
Reagents: Recombinant human Abl and Src kinase, ATP, a suitable peptide substrate, and bosutinib at various concentrations.
-
Procedure:
-
The kinase, substrate, and varying concentrations of bosutinib are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the bosutinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Workflow for In Vitro Kinase Inhibition Assay.
MDL-800: A Preclinical SIRT6 Activator with Therapeutic Promise
MDL-800 is an allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase.[9] While not a direct derivative of this compound, its synthesis utilizes 5-bromo-4-fluoro-2-methylaniline, a closely related compound.[10] SIRT6 is implicated in various cellular processes, including DNA repair, metabolism, and inflammation, making it an attractive therapeutic target.[11][12]
Mechanism of Action
MDL-800 enhances the deacetylase activity of SIRT6.[9] This activation has been shown to have several downstream effects, including:
-
Anti-inflammatory effects: MDL-800 suppresses the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]
-
Anti-cancer activity: By activating SIRT6, MDL-800 can inhibit the proliferation of cancer cells and induce cell cycle arrest.[15]
-
Enhanced DNA repair: Activation of SIRT6 with MDL-800 has been shown to improve the efficiency of DNA double-strand break repair.[16]
Preclinical Efficacy
MDL-800 has demonstrated promising efficacy in various preclinical models:
-
Oncology: In non-small cell lung cancer (NSCLC) models, MDL-800 inhibited cell proliferation and enhanced the efficacy of EGFR-tyrosine kinase inhibitors.[15] In vivo, it showed robust antitumor efficacy in NSCLC cell-derived xenografts.[15]
-
Inflammation and Wound Healing: In mouse models of cutaneous wound healing, MDL-800 accelerated the healing process by suppressing inflammation and promoting angiogenesis.[13][14]
-
Metabolic Dysfunction: In a rat model of metabolic syndrome, MDL-800 improved survival rates, ameliorated hepatic histopathological changes, and restored antioxidant defenses.[17]
| Preclinical Model | Key Findings for MDL-800 |
| NSCLC Cell Lines | Inhibited cell proliferation and induced G0/G1 cell cycle arrest.[15] |
| NSCLC Xenograft Model | Demonstrated robust antitumor efficacy.[15] |
| Mouse Cutaneous Wound Model | Accelerated wound healing, suppressed inflammation, and promoted angiogenesis.[13][14] |
| Rat Model of Metabolic Syndrome | Improved survival, reduced weight gain, and reversed dyslipidemia.[17] |
Experimental Protocol: In Vitro SIRT6 Deacetylase Assay
The activity of SIRT6 activators like MDL-800 can be assessed using a fluorogenic assay.
Objective: To determine the half-maximal effective concentration (EC50) of MDL-800 for SIRT6 activation.
Methodology:
-
Reagents: Recombinant human SIRT6, NAD+, a fluorogenic acetylated peptide substrate (e.g., based on H3K9ac), and MDL-800 at various concentrations.
-
Procedure:
-
SIRT6 and varying concentrations of MDL-800 are pre-incubated.
-
The reaction is initiated by adding the acetylated peptide substrate and NAD+.
-
The mixture is incubated at 37°C for a set period.
-
A developer solution containing a protease (e.g., trypsin) is added to stop the reaction and cleave the deacetylated peptide, releasing a fluorescent signal.
-
-
Data Analysis: The fluorescence intensity is measured, and the fold activation is plotted against the logarithm of the MDL-800 concentration. The EC50 value is determined from the resulting dose-response curve.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Workflow for In Vitro SIRT6 Deacetylase Assay.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of targeted therapies. Bosutinib stands as a clinical success story, offering a vital treatment option for CML patients, with a well-defined efficacy profile in comparison to other tyrosine kinase inhibitors. MDL-800, while still in the preclinical stage, demonstrates the broader potential of derivatives from this chemical family, with promising activity in oncology, inflammation, and metabolic disorders. The continued exploration of this pharmacophore is likely to yield further innovative and effective therapeutic agents.
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A Comparative Benchmarking Guide to the Synthesis of 4-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Fluoro-2-methylaniline
This compound is a crucial building block in the synthesis of a wide range of commercially important molecules.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aniline ring, imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability and binding affinity. Consequently, the efficient and cost-effective synthesis of this intermediate is of paramount importance. This guide will dissect and benchmark three primary synthetic strategies: the reduction of 4-fluoro-2-nitrotoluene, the Buchwald-Hartwig amination, and the Sandmeyer/Balz-Schiemann reaction.
Route 1: Reduction of 4-Fluoro-2-nitrotoluene
This is arguably the most established and straightforward route to this compound, relying on the reduction of the corresponding nitro compound. The choice of reducing agent is the critical determinant of the process's efficiency, cost, and environmental impact.
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a widely employed method that offers high yields and clean conversion.[2][3]
Experimental Protocol:
A solution of 4-fluoro-2-nitrotoluene (1 equivalent) in a suitable solvent such as methanol or ethanol is treated with a catalytic amount of 10% Pd/C (typically 0.01 equivalents). The mixture is then subjected to a hydrogen atmosphere (balloon or pressurized vessel) and stirred at room temperature for several hours.[2] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be purified by distillation or column chromatography.[2]
Workflow for the Reduction of 4-Fluoro-2-nitrotoluene
Caption: A schematic representation of the synthesis of this compound via catalytic hydrogenation.
Alternative Reducing Agents
While catalytic hydrogenation is effective, the use of flammable hydrogen gas and pyrophoric palladium catalysts can pose safety challenges, particularly on a large scale.[4][5] Alternative reduction methods can mitigate these risks.
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Fe/AcOH or Fe/NH₄Cl | Iron powder in acetic acid or with ammonium chloride in aqueous ethanol. | Cost-effective, safer than catalytic hydrogenation. | Generates significant iron waste, acidic conditions may not be suitable for all substrates.[6] |
| SnCl₂·2H₂O | Tin(II) chloride in ethanol or ethyl acetate. | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are required, leading to hazardous waste.[6] |
| Sodium Dithionite (Na₂S₂O₄) | In a biphasic system (e.g., water/toluene) with a phase-transfer catalyst. | Avoids heavy metals, mild conditions. | Can have variable yields and may not be as efficient for all substrates. |
| Transfer Hydrogenation | Using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst (e.g., Pd/C). | Avoids the direct use of hydrogen gas. | Reagents can be toxic and may require careful handling. |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method offers a versatile approach to this compound, typically starting from a halo-fluorotoluene and an ammonia surrogate.
Plausible Experimental Protocol:
A plausible route involves the coupling of 2-bromo-5-fluorotoluene with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LiN(SiMe3)2).[8]
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-bromo-5-fluorotoluene (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.02 equivalents), and a strong base like sodium tert-butoxide (1.2 equivalents). Anhydrous toluene is added, followed by the ammonia surrogate (1.2 equivalents). The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified.
Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the synthesis of this compound via the Buchwald-Hartwig amination.
Route 3: Sandmeyer and Balz-Schiemann Reactions
The Sandmeyer and Balz-Schiemann reactions provide a classical approach to introducing a fluorine atom onto an aromatic ring, starting from an aniline precursor.[9][10] This route would involve the diazotization of a suitable aminotoluene derivative followed by a fluoro-de-diazoniation.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides.[10] A plausible starting material would be 2-methyl-4-nitroaniline, which can be reduced to the corresponding diamine, followed by selective diazotization and fluorination. However, a more direct approach would be to start from 2-methyl-4-aminobenzene (p-toluidine), though this would yield a different isomer. For the synthesis of this compound, one would ideally start with 2-methyl-4-aminophenol, protect the phenol, perform the Balz-Schiemann reaction, and then remove the protecting group and convert the hydroxyl to an amine. A more practical approach may involve a multi-step synthesis to arrive at the required 2-amino-5-fluorotoluene precursor.
Given the complexity and potential for multiple steps, a more direct Sandmeyer-type fluorination of a readily available aminotoluene is often explored.
Plausible Experimental Protocol (Balz-Schiemann):
Starting from 2-amino-5-fluorotoluene, the amine is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid, HBF₄) at low temperatures (0-5 °C). The resulting diazonium tetrafluoroborate salt can often be isolated and then thermally decomposed to yield this compound.[11]
Safety Considerations: Diazonium salts can be explosive, especially when dry, and must be handled with extreme caution.[12][13] It is crucial to maintain low temperatures during their formation and to avoid their isolation in large quantities.[1][13]
Balz-Schiemann Reaction Pathway
Caption: A simplified representation of the Balz-Schiemann reaction for the synthesis of this compound.
Comparative Analysis of Synthesis Routes
| Parameter | Reduction of 4-Fluoro-2-nitrotoluene | Buchwald-Hartwig Amination | Sandmeyer/Balz-Schiemann Reaction |
| Starting Materials | 4-Fluoro-2-nitrotoluene | 2-Halo-5-fluorotoluene, Ammonia surrogate | 2-Amino-5-fluorotoluene or a precursor |
| Key Reagents | H₂, Pd/C or other reducing agents | Palladium catalyst, phosphine ligand, strong base | NaNO₂, HBF₄ or other fluoride source |
| Yield | Generally high to excellent | Good to excellent, but can be sensitive to catalyst and ligand choice | Moderate to good, can be variable |
| Scalability | Well-established for industrial scale | Can be challenging due to catalyst cost and sensitivity | Can be hazardous on a large scale due to the instability of diazonium salts |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalysts | Toxic and air-sensitive ligands and reagents | Potentially explosive diazonium salts |
| Cost-Effectiveness | Often the most economical route due to cheaper starting materials and reagents. | Can be expensive due to the cost of palladium catalysts and specialized ligands. | Can be cost-effective if the starting aniline is readily available. |
| Environmental Impact | Can generate heavy metal waste depending on the reducing agent. | Use of precious metals and organic solvents. | Generation of acidic and potentially hazardous waste streams. |
Purification of this compound
Regardless of the synthetic route, the crude product typically requires purification.
-
Vacuum Distillation: This is a common method for purifying liquid anilines.[14] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
-
Crystallization of the Hydrochloride Salt: this compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.[14] The solid salt can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.[14] The purified salt can then be neutralized with a base to regenerate the pure aniline.[14]
Conclusion
The choice of the optimal synthetic route for this compound is a multifactorial decision.
-
The reduction of 4-fluoro-2-nitrotoluene stands out as a robust, high-yielding, and often the most cost-effective method, particularly for large-scale production. However, careful consideration of the safety hazards associated with catalytic hydrogenation is essential.
-
The Buchwald-Hartwig amination offers a highly versatile and modular approach, allowing for the synthesis of a wide range of substituted anilines. While potentially more expensive due to the use of precious metal catalysts, it can be an excellent choice for the synthesis of complex or highly functionalized analogs.
-
The Sandmeyer and Balz-Schiemann reactions are classic methods for the introduction of fluorine. While effective, the inherent instability of diazonium intermediates poses significant safety challenges, especially on an industrial scale.
For most applications, the reduction of 4-fluoro-2-nitrotoluene is likely to be the preferred method due to its balance of efficiency, cost, and scalability. However, for specialized applications or in research and development settings, the flexibility of the Buchwald-Hartwig amination may be advantageous. The Sandmeyer/Balz-Schiemann route, while historically significant, is generally less favored for large-scale production of this specific molecule due to safety concerns.
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A Comparative Crystallographic Guide to 4-Fluoro-2-methylaniline Derivatives: Unveiling the Influence of Substitution on Solid-State Architecture
In the landscape of medicinal chemistry and materials science, the substituted aniline scaffold remains a cornerstone for the rational design of novel therapeutics and functional materials. Among these, derivatives of 4-fluoro-2-methylaniline are of particular interest due to the unique electronic properties imparted by the fluorine and methyl substituents, which can significantly influence molecular conformation, intermolecular interactions, and, consequently, the macroscopic properties of the crystalline solid. This guide provides an in-depth comparison of the single-crystal X-ray crystallographic data of two distinct derivatives of this compound: a Schiff base and an acetamide. By examining their solid-state structures, we aim to elucidate the causal relationships between chemical modification and crystal packing, offering valuable insights for researchers, scientists, and drug development professionals.
The Decisive Role of Substituents in Crystal Engineering
The strategic placement of fluorine and methyl groups on the aniline ring in this compound creates a unique electronic and steric environment. The fluorine atom, with its high electronegativity, acts as a weak hydrogen bond acceptor and can participate in various non-covalent interactions, including C-H···F and C-F···π interactions, which can profoundly influence crystal packing. The ortho-methyl group, on the other hand, introduces steric hindrance that can restrict the rotation of substituents on the amino group, thereby influencing the overall molecular conformation. Understanding how additional derivatization of the amino group leverages these inherent features is paramount for predictable crystal engineering.
Experimental Rationale and Methodologies
The crystallographic data presented herein were obtained through single-crystal X-ray diffraction, a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal lattice. The general workflow for such an analysis is a multi-step process that demands meticulous execution.
General Experimental Workflow
Caption: A generalized workflow for the determination of a single-crystal X-ray structure.
Step-by-Step Protocol for N-(4-fluoro-2-methylphenyl)acetamide Synthesis and Crystallization:
-
Synthesis: this compound (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane.
-
To this solution, a slight excess of acetyl chloride (1.1 eq) and a base, such as triethylamine (1.2 eq), are added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification and Crystallization: The crude N-(4-fluoro-2-methylphenyl)acetamide is purified by recrystallization from a suitable solvent system, such as ethanol/water. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from a saturated solution.
Comparative Crystallographic Analysis
| Parameter | Schiff Base Derivative (Illustrative) | 2-Chloro-N-(4-fluorophenyl)acetamide[1][2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Cc |
| Key Intermolecular Interactions | Intramolecular C-H···F hydrogen bond | Intermolecular N-H···O hydrogen bonds |
| Supramolecular Assembly | Planar configuration stabilized by intramolecular hydrogen bonding | Infinite chains along the c-axis formed by N-H···O hydrogen bonds |
Analysis of the Schiff Base Derivative
In a representative fluoro-functionalized salicylideneaniline Schiff base, the formation of an intramolecular C-H···F hydrogen bond is a key structural feature.[3][4] This interaction, forming an S(6) ring motif, contributes to the stabilization of a planar molecular conformation.[3][4] This planarity, in turn, can facilitate π-π stacking interactions between adjacent molecules, leading to a layered crystal packing arrangement.
Caption: Schematic of an intramolecular C-H···F hydrogen bond in a Schiff base.
Analysis of the Acetamide Derivative: 2-Chloro-N-(4-fluorophenyl)acetamide
The crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide reveals a different set of dominant intermolecular interactions.[1][2] In this case, the primary organizing force in the crystal lattice is the intermolecular N-H···O hydrogen bond between the amide groups of adjacent molecules.[1][2] These hydrogen bonds link the molecules into infinite chains that propagate along the c-axis of the unit cell.[1] The presence of the fluorine atom can further influence the packing of these chains through weaker C-H···F and dipole-dipole interactions.
Caption: Illustration of the N-H···O hydrogen bonding chain in the acetamide derivative.
Discussion: Structure-Property Causality
The comparison of these two derivatives highlights a fundamental principle in crystal engineering: the nature of the substituent directly dictates the dominant intermolecular interactions, which in turn governs the supramolecular architecture.
-
Schiff Base: The formation of the intramolecular C-H···F hydrogen bond is a consequence of the specific geometry of the Schiff base linkage, which brings a C-H bond in proximity to the fluorine atom. This intramolecular interaction "pre-organizes" the molecule into a planar conformation, making π-π stacking a more favorable intermolecular interaction for crystal packing.
-
Acetamide: In contrast, the acetamide group introduces a strong hydrogen bond donor (N-H) and acceptor (C=O). These functionalities readily engage in intermolecular N-H···O hydrogen bonding, which is a significantly stronger interaction than the C-H···F bond. Consequently, the crystal packing is dominated by the formation of robust hydrogen-bonded chains, a common motif in amide-containing crystal structures.
For a hypothetical N-(4-fluoro-2-methylphenyl)acetamide, one would anticipate a similar prevalence of N-H···O hydrogen bonding. However, the presence of the ortho-methyl group would likely induce a greater torsion angle between the phenyl ring and the acetamide plane due to steric hindrance. This would result in a less planar molecule compared to the 4-fluoroaniline analogue, potentially influencing the efficiency of chain packing and introducing other weaker interactions to fill the voids in the crystal lattice.
Conclusion and Future Directions
This comparative guide demonstrates that even subtle changes to the this compound core can lead to significant differences in the resulting crystal structures. The interplay between the inherent electronic and steric features of the parent aniline and the nature of the appended functional group determines the hierarchy of intermolecular interactions and the final solid-state architecture. For researchers in drug development, this understanding is crucial, as polymorphism, which arises from different crystal packing arrangements of the same molecule, can have profound effects on a drug's solubility, bioavailability, and stability.
Future work should focus on the systematic crystallographic analysis of a wider range of this compound derivatives, including sulfonamides, ureas, and metal complexes. This would allow for the development of a more comprehensive "crystal engineering roadmap" for this important scaffold, enabling the rational design of crystalline materials with tailored physicochemical properties.
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A Comparative Analysis of 4-Bromo-3-fluoro-2-methylaniline and Its Isomers for Applications in Drug Discovery and Chemical Synthesis
In the landscape of medicinal chemistry and organic synthesis, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogenated anilines, in particular, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comparative study of 4-Bromo-3-fluoro-2-methylaniline and two of its key positional isomers: 5-Bromo-4-fluoro-2-methylaniline and 4-Bromo-2-fluoro-6-methylaniline. We will delve into their physicochemical properties, synthetic routes, and, most importantly, their differential performance in key applications, supported by experimental insights. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of these critical intermediates.
Introduction: The Strategic Value of Substituted Anilines
Substituted anilines are foundational precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of fluorine and bromine atoms onto the aniline core imparts unique electronic properties, influences metabolic stability, and provides orthogonal handles for chemical modification.[1] Fluorine, with its high electronegativity and ability to form strong bonds, can enhance metabolic stability and binding affinity of a drug molecule to its target protein.[2] Bromine, on the other hand, is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal for C-C and C-N bond formation, respectively.[1]
The precise positioning of these halogens and the methyl group around the aniline ring, however, is not trivial. It dictates the molecule's reactivity, steric hindrance, and ultimately its suitability for a specific synthetic or biological application. This guide will illuminate these subtleties through a direct comparison of 4-Bromo-3-fluoro-2-methylaniline and its isomers.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these isomers, while similar in terms of molecular weight, exhibit subtle differences that can influence their handling, solubility, and reactivity.
| Property | 4-Bromo-3-fluoro-2-methylaniline | 5-Bromo-4-fluoro-2-methylaniline | 4-Bromo-2-fluoro-6-methylaniline |
| CAS Number | 127408-03-1 | 627871-16-3 | 429683-46-5 |
| Molecular Formula | C₇H₇BrFN | C₇H₇BrFN | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol | 204.04 g/mol | 204.04 g/mol |
| Appearance | Crystalline solid | Solid | Not specified |
| Melting Point | Not specified | 86-90 °C | Not specified |
| Boiling Point (Predicted) | 244.5±35.0 °C | Not specified | Not specified |
| pKa (Predicted) | 2.73±0.10 | Not specified | Not specified |
| LogP (Predicted) | 3.06 | Not specified | Not specified |
Data compiled from various sources. Predicted values are for estimation and may not reflect experimental results.
Synthesis Methodologies: Pathways to Key Intermediates
The synthesis of these bromo-fluoro-methylaniline isomers generally proceeds via electrophilic bromination of the corresponding fluoro-methylaniline precursor. The choice of brominating agent and reaction conditions is critical to achieve regioselectivity.
Synthesis of 4-Bromo-3-fluoro-2-methylaniline
The most common route to 4-Bromo-3-fluoro-2-methylaniline involves the direct bromination of 3-fluoro-2-methylaniline. N-Bromosuccinimide (NBS) is a widely used and effective reagent for this electrophilic aromatic substitution. The reaction is typically carried out in a suitable organic solvent. The regioselectivity is directed by the activating amino group and the deactivating but ortho-, para-directing fluorine and methyl groups.
Experimental Protocol: Synthesis of 4-Bromo-3-fluoro-2-methylaniline
-
Dissolution: Dissolve 3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-3-fluoro-2-methylaniline.
Synthesis of Isomeric Alternatives
The synthesis of 5-Bromo-4-fluoro-2-methylaniline can be achieved from 2-nitro-4-bromo-5-fluorotoluene through reduction of the nitro group, for instance, using iron powder and ammonium chloride in a refluxing aqueous solution.[3] The synthesis of 4-Bromo-2-fluoro-6-methylaniline would similarly involve the bromination of 2-fluoro-6-methylaniline. The steric hindrance from the two ortho substituents (fluoro and methyl) would influence the reactivity and may require more forcing conditions or specific catalysts to achieve high yields.
Caption: Role of 5-Bromo-4-fluoro-2-methylaniline derivative in SIRT6 activation.
Case Study 2: Pyridin-2-one Derivatives from 4-Bromo-3-fluoro-2-methylaniline
Pyridin-2(1H)-one is another privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects. [4][5][6]4-Bromo-3-fluoro-2-methylaniline can be utilized in the synthesis of such compounds. For example, it can be envisioned that the amino group of 4-Bromo-3-fluoro-2-methylaniline could be used for N-alkylation with a suitable pyridine precursor, followed by further transformations to yield the pyridin-2-one core. The bromo-substituent would then be available for further diversification via cross-coupling reactions to explore the structure-activity relationship (SAR) of the final products. While a specific, highly potent drug candidate derived from this particular aniline is not as prominently documented as the SIRT6 activators, its utility in constructing libraries of pyridin-2-one derivatives for screening is a key application.
Conclusion and Future Outlook
This comparative guide underscores that while 4-Bromo-3-fluoro-2-methylaniline and its isomers, 5-Bromo-4-fluoro-2-methylaniline and 4-Bromo-2-fluoro-6-methylaniline, share the same elemental composition, their utility in chemical synthesis and drug discovery is dictated by the nuanced effects of their substitution patterns.
-
5-Bromo-4-fluoro-2-methylaniline has a clear, documented advantage in the synthesis of SIRT6 activators due to the specific interactions of its bromo- and fluoro- substituents within the enzyme's allosteric site.
-
4-Bromo-3-fluoro-2-methylaniline serves as a valuable and versatile building block for constructing libraries of bioactive scaffolds like pyridin-2-ones, where the bromine atom can be used for late-stage diversification.
-
4-Bromo-2-fluoro-6-methylaniline , with its sterically hindered bromine, is likely to be less reactive in standard cross-coupling reactions and may be selected when slower, more controlled reactivity is desired, or to probe the effects of steric bulk in SAR studies.
The choice between these isomers is therefore a strategic decision based on the specific synthetic goal and the desired biological target. As our understanding of structure-activity relationships and the subtle interplay of non-covalent interactions deepens, the rational selection of such precisely substituted building blocks will continue to be a critical factor in the successful development of novel therapeutics and functional materials.
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Ecotoxicity of Fluorinated Anilines: A Comparative Guide for Researchers
In the landscape of pharmaceutical and agrochemical development, fluorinated anilines are indispensable building blocks. However, their introduction into the environment necessitates a thorough understanding of their ecotoxicological profiles. This guide provides a comparative analysis of the ecotoxicity of common fluorinated anilines, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data and standardized protocols. Our focus is to elucidate the structure-activity relationships that govern their environmental impact, thereby enabling more informed decisions in chemical design and risk assessment.
Introduction: The Environmental Significance of Fluorinated Anilines
Aniline and its derivatives are known environmental contaminants, and the addition of fluorine atoms can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and, consequently, their ecotoxicity. Understanding these changes is crucial for predicting the environmental fate and potential adverse effects of these compounds on aquatic ecosystems. This guide will delve into the acute toxicity, biodegradability, and bioaccumulation potential of mono-, di-, and trifluorinated anilines.
Comparative Ecotoxicity Profile
The ecotoxicological impact of fluorinated anilines is assessed across three key trophic levels: fish, aquatic invertebrates (represented by Daphnia magna), and algae. The following table summarizes available experimental and predicted acute toxicity data.
Table 1: Acute Ecotoxicity of Selected Fluorinated Anilines
| Compound | Fish (96h LC50, mg/L) | Daphnia magna (48h EC50, mg/L) | Algae (72h EC50, mg/L) | Data Source |
| 2-Fluoroaniline | 87.1 (Predicted) | 13.5 (Predicted) | 25.1 (Predicted) | ECOSAR v2.2 |
| 3-Fluoroaniline | 116.9 (Predicted) | 20.9 (Predicted) | 36.3 (Predicted) | ECOSAR v2.2 |
| 4-Fluoroaniline | 19.9 | 0.254 | 1.8 (Predicted) | Experimental / ECOSAR v2.2 |
| 2,4-Difluoroaniline | 200.96 | 5.9 (Predicted) | 9.8 (Predicted) | Experimental[1][2] / ECOSAR v2.2 |
| 2,4,6-Trifluoroaniline | 15.1 (Predicted) | 2.3 (Predicted) | 3.2 (Predicted) | ECOSAR v2.2 |
Note: Predicted values were generated using the Ecological Structure-Activity Relationships (ECOSAR™) v2.2 model from the U.S. Environmental Protection Agency. Experimental data is cited.
Analysis of Acute Toxicity Data
The data reveals a complex relationship between the degree and position of fluorine substitution and aquatic toxicity. Notably, 4-fluoroaniline exhibits significantly higher toxicity to Daphnia magna compared to its isomers and the difluoro- and trifluoro- derivatives for which data is available. This suggests that the position of the fluorine atom can have a profound impact on the mode of toxic action. The predicted data for 2- and 3-fluoroaniline indicate moderate toxicity, while the experimental data for 2,4-difluoroaniline suggests lower toxicity to fish than predicted for the monofluorinated isomers. It is important to note that QSAR models provide estimations, and experimental verification is always recommended for definitive risk assessment[3][4][5].
Biodegradability and Bioaccumulation Potential
Biodegradation
The persistence of fluorinated anilines in the environment is a key concern. Studies on the aerobic degradation of fluoroanilines have shown that the degree of fluorination can impact their biodegradability.
-
Monofluoroanilines: While 4-fluoroaniline is reported to be biodegradable, 2-fluoroaniline and 3-fluoroaniline are suggested to have relatively poor biodegradability[2]. Specific strains of bacteria have been isolated that can degrade 3-fluoroaniline[6].
-
Difluoroanilines: The degradation efficiency of 2,4-difluoroaniline can be influenced by the microbial inoculum[7].
-
General Trend: Increased fluorine substitution is generally expected to increase persistence, as the carbon-fluorine bond is exceptionally strong and not easily cleaved by microbial enzymes[8].
Bioaccumulation
The potential for a chemical to accumulate in the tissues of organisms is a critical aspect of its environmental risk profile.
-
2-Fluoroaniline and 4-Fluoroaniline: The bioaccumulation potential for both 2-fluoroaniline and 4-fluoroaniline is suggested to be low, with a predicted Bioconcentration Factor (BCF) of less than 500[1][9]. This low potential is attributed to their relatively low octanol-water partition coefficients (Log Kow).
Experimental Protocols
To ensure the generation of reliable and comparable ecotoxicity data, standardized testing protocols are essential. The following are summaries of key OECD guidelines for aquatic toxicity testing.
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h LC50).
Methodology:
-
Test Organisms: Typically, zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss) are used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test assesses the concentration at which 50% of the daphnids are immobilized after 48 hours (48h EC50).
Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Exposure: Daphnids are exposed to a series of concentrations of the test substance in a static system.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value and its confidence limits are calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test determines the effect of a substance on the growth of freshwater microalgae over 72 hours (72h EC50).
Methodology:
-
Test Organisms: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata).
-
Exposure: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
Observations: Algal growth (biomass) is measured at least every 24 hours.
-
Data Analysis: The EC50 is calculated based on the inhibition of the growth rate.
Structure-Activity Relationships and Mechanistic Insights
The ecotoxicity of anilines is often attributed to their potential to act as polar narcotics, disrupting cell membranes. However, the introduction of fluorine can modulate this in several ways:
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, potentially enhancing its uptake and distribution in organisms. However, the relationship is not always straightforward and depends on the position and number of fluorine atoms.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the reactivity of the aniline ring and the amino group, potentially influencing metabolic pathways and the formation of toxic metabolites.
-
Metabolic Stability: The C-F bond is highly stable, making fluorinated compounds more resistant to metabolic degradation. This can lead to increased persistence and potential for chronic toxicity.
Quantitative Structure-Activity Relationship (QSAR) models can be valuable tools for predicting the toxicity of untested fluorinated anilines based on their molecular descriptors[3][10][11]. These models can help prioritize compounds for further testing and guide the design of less hazardous alternatives.
Conclusion and Future Perspectives
This guide provides a comparative overview of the ecotoxicity of fluorinated anilines, highlighting the importance of considering the degree and position of fluorination. While some experimental data is available, significant data gaps remain, particularly for di- and trifluorinated isomers. The use of validated QSAR models can aid in filling these gaps for initial risk assessments.
For researchers and drug development professionals, a proactive approach to understanding the ecotoxicological profile of novel fluorinated anilines is paramount. Integrating ecotoxicity testing early in the development pipeline can mitigate environmental risks and support the principles of green chemistry. Future research should focus on generating more comprehensive experimental data for a wider range of fluorinated anilines to refine QSAR models and to better understand the underlying mechanisms of their toxicity.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2-methylaniline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Fluoro-2-methylaniline (CAS No. 452-71-1). As a compound frequently used by researchers, scientists, and drug development professionals, understanding its hazardous properties is paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in authoritative safety data.
Core Hazard Profile of this compound
This compound is classified as a hazardous substance and requires careful handling.[1] It is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] The compound is a known skin and serious eye irritant and may cause respiratory irritation.[1][2][4] In the event of a fire or thermal decomposition, it can release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[1][5] Due to these properties, all handling and disposal operations must be conducted with strict adherence to safety protocols.
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity, from experimental use to disposal, the following PPE is mandatory. The selection of this equipment is based on a thorough risk assessment of the compound's chemical and toxicological properties.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[6] | Provides a chemical-resistant barrier to prevent dermal absorption, which is a primary route of toxic exposure.[1] Always inspect gloves for integrity before use.[7] |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1][6] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Body Protection | Flame-resistant laboratory coat, worn fully fastened. | Protects skin from accidental contact and offers a layer of protection from the compound's combustible nature.[1][6] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[5] For emergencies or potential high-concentration vapor exposure, a NIOSH/MSHA-approved respirator with an ammonia and organic ammonia derivatives filter (Type K, Green) is required.[1][5] | Mitigates the risk of inhaling toxic vapors, which can cause respiratory irritation and systemic toxicity.[1][2] |
Standard Disposal Workflow: From Bench to Final Disposition
The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The following workflow ensures compliance and safety at every stage.
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Mastering the Safe Handling of 4-Fluoro-2-methylaniline: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. The integrity of your research and the safety of your laboratory personnel depend on a profound understanding of the materials in use. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-2-methylaniline, with a focus on personal protective equipment (PPE) and operational and disposal plans. Our goal is to empower you with the knowledge to work safely and efficiently, building a foundation of trust through value that extends beyond the product itself.
This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2] A thorough understanding of these hazards is the first step in establishing a robust safety protocol. This guide will provide a detailed framework for mitigating these risks through the proper selection and use of PPE.
The Cornerstone of Safety: A Multi-Faceted Approach to PPE
The selection of PPE is not a one-size-fits-all solution. It requires a nuanced approach that considers the specific laboratory operation being performed. Below, we detail the essential PPE for handling this compound, explaining the rationale behind each choice.
Hand Protection: The First Line of Defense
Given that this compound is toxic upon skin contact, selecting the appropriate gloves is critical. Aromatic amines, as a class of compounds, can be challenging for some glove materials.[3]
-
Recommended Glove Material: Nitrile gloves are an excellent initial choice for handling this compound.[4][5] They offer good resistance to a range of chemicals, including many solvents and amines.[4][5][6] However, it is crucial to be aware that nitrile gloves do not offer good resistance to aromatic solvents, and prolonged exposure can lead to degradation.[4]
-
Best Practice: For extended operations or when handling larger quantities, consider double-gloving with two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove. Always inspect gloves for any signs of degradation or damage before use.[7]
Body Protection: Shielding Against Splashes and Spills
A chemical-resistant laboratory coat is a fundamental requirement.
-
Material and Design: A lab coat made of a material known to be resistant to chemicals, such as a poly-cotton blend, should be worn at all times. Ensure the lab coat has long sleeves and is fully buttoned to provide maximum coverage.[7] For tasks with a higher risk of splashing, such as transfers of large volumes, a chemical-resistant apron worn over the lab coat is recommended.[8]
Eye and Face Protection: Guarding Against Vapors and Splashes
This compound can cause serious eye irritation.[1][2] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles are the minimum requirement for any work with this compound. Standard safety glasses do not provide adequate protection from splashes.[8]
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.[8]
Respiratory Protection: A Critical Consideration for Inhalation Hazards
The toxicity of this compound upon inhalation necessitates careful consideration of respiratory protection. The need for and type of respirator will depend on the specifics of the procedure and the ventilation available.
-
Engineering Controls First: The primary method for controlling inhalation exposure should always be the use of engineering controls, such as a certified chemical fume hood.[9][10] All work with this compound should be conducted within a properly functioning fume hood.
-
When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection is required.
-
Respirator Selection: A NIOSH-approved air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is recommended.[3][11][12] For situations with potential for aerosol generation, a combination OV/P95 (oil-proof particulate filter) cartridge should be used. It is imperative that all personnel who may need to wear a respirator are part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA.[8]
Operational Plans: From Donning to Disposal
A well-defined operational plan is essential for ensuring safety and minimizing risk. This includes standardized procedures for putting on and taking off PPE, as well as for the handling and disposal of the chemical and any contaminated materials.
Donning and Doffing PPE: A Step-by-Step Protocol
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the lab coat, ensuring complete coverage.
-
Mask or Respirator: If required, don the respirator and perform a user seal check.
-
Goggles or Face Shield: Position eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.[1][2][7][13]
Doffing Sequence:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown: Remove the lab coat by turning it inside out and rolling it into a bundle.
-
Goggles or Face Shield: Remove eye and face protection from the back to the front.
-
Mask or Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1][2][7][13]
PPE Requirements for Different Laboratory Scenarios
The level of PPE required will vary depending on the task. The following table provides guidance for common laboratory operations involving this compound.
| Scenario | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing (in a fume hood) | Single pair of nitrile gloves | Lab coat | Chemical splash goggles | Not typically required if in a fume hood |
| Solution Preparation (in a fume hood) | Double pair of nitrile gloves | Lab coat | Chemical splash goggles and face shield | Not typically required if in a fume hood |
| Chemical Reaction (in a fume hood) | Double pair of nitrile gloves | Lab coat and chemical-resistant apron | Chemical splash goggles and face shield | Readily available for emergency use |
| Large Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit | Full-face respirator with OV/P95 cartridge | Full-face respirator with OV/P95 cartridge |
PPE Selection Workflow
To assist in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: A decision workflow for selecting appropriate PPE when handling this compound.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound, including unused product and reaction mixtures, must be collected in a designated, properly labeled, and sealed hazardous waste container. As a halogenated organic compound, it may require segregation into a specific waste stream for halogenated organic waste.[14] Never dispose of this chemical down the drain.[14]
-
Contaminated PPE: All disposable PPE, such as gloves and aprons, that has come into contact with this compound should be considered hazardous waste and disposed of accordingly. Place these items in a designated, sealed waste bag or container within the fume hood before removing them from the controlled area.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound, such as absorbent pads or vermiculite, must also be treated as hazardous waste and disposed of in a sealed container.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for detailed procedures.[15]
By adhering to these comprehensive guidelines for personal protective equipment and disposal, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






